molecular formula C11H12O2S2 B189961 4-(1,3-dithian-2-yl)benzoic Acid CAS No. 168165-88-6

4-(1,3-dithian-2-yl)benzoic Acid

Cat. No.: B189961
CAS No.: 168165-88-6
M. Wt: 240.3 g/mol
InChI Key: CPSYTIVTRCUOTA-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)benzoic acid is a specialized chemical building block that integrates the robust reactivity of the 1,3-dithiane moiety with the versatile functionality of a benzoic acid. In synthetic organic chemistry, 1,3-dithianes are esteemed as powerful acyl anion equivalents, a concept pioneered by Corey and Seebach that enables strategic Umpolung reactivity . This allows researchers to use the carbon atom of the former carbonyl as a nucleophile, which can be alkylated to facilitate the construction of complex molecular architectures . The benzoic acid component of this molecule provides a handle for further diversification, serving as a point for conjugation or derivatization, for instance, through amide bond formation or esterification. Consequently, this compound is particularly valuable in multi-step synthesis for the assembly of complex target molecules, including natural products, pharmaceuticals, and functional materials, where it acts as a critical linchpin for carbon-carbon bond formation. Its primary research value lies in its application as a bifunctional synthon, where the protected carbonyl equivalent and the carboxylic acid can be manipulated with high chemoselectivity to achieve sophisticated synthetic goals . After key bond-forming steps are complete, the 1,3-dithiane group can be selectively hydrolyzed under controlled conditions to reveal a carbonyl group, thereby completing its role as a transient protecting and functional group .

Properties

IUPAC Name

4-(1,3-dithian-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYTIVTRCUOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Complex Synthesis

4-(1,3-Dithian-2-yl)benzoic acid is a crystalline organic compound whose value in synthetic chemistry far exceeds its structural complexity. It represents a strategically "masked" form of 4-formylbenzoic acid, a molecule possessing two of organic chemistry's most versatile functional groups: an aldehyde and a carboxylic acid. The inherent reactivity of the aldehyde often complicates synthetic routes targeting modifications of the carboxylic acid. This guide elucidates how the conversion of the formyl group into a stable 1,3-dithiane thioacetal provides an essential solution.

The 1,3-dithiane group is renowned not only as a robust protecting group, stable to a wide range of acidic and basic conditions, but also for its role in "umpolung" or polarity reversal chemistry.[1][2] By converting the electrophilic carbonyl carbon into a nucleophilic carbanion upon deprotonation, dithianes enable unique carbon-carbon bond formations.[1] However, in the context of this compound, the presence of the acidic carboxylic acid proton precludes direct C-H acidity at the dithiane ring. Therefore, its primary and most powerful application is as a stable protecting group, creating an orthogonal handle that allows chemists to perform extensive modifications on the carboxylic acid moiety before liberating the aldehyde in a final, strategic step. This guide provides a comprehensive overview of its properties, synthesis, and critical applications as a bifunctional building block.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic building block is fundamental to its reliable application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂O₂S₂[3]
Molecular Weight 240.34 g/mol [3]
CAS Number 168165-88-6[4]
Appearance White to off-white crystalline solidGeneral Observation
Predicted pKa ~4.1 (benzoic acid moiety)N/A
Spectroscopic Characterization

Authenticating the structure and purity of this compound is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be reliably predicted based on analogous structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data
Technique Expected Chemical Shifts / Peaks Assignment & Rationale
¹H NMR δ 12.0-13.0 (br s, 1H)Carboxylic acid proton (-COOH).
δ 8.0-8.1 (d, 2H)Aromatic protons ortho to the carboxylic acid group.
δ 7.5-7.6 (d, 2H)Aromatic protons ortho to the dithiane group.
δ 5.5-5.6 (s, 1H)Acetal proton of the dithiane ring (-S-CH-S-).
δ 3.0-3.2 (m, 2H)Axial protons of the dithiane methylene groups (-S-CH₂-).
δ 2.8-3.0 (m, 2H)Equatorial protons of the dithiane methylene groups (-S-CH₂-).
δ 2.1-2.2 (m, 2H)Protons of the central methylene group of the propane backbone.
¹³C NMR δ ~167Carboxylic acid carbonyl carbon (-COOH).
δ ~145Quaternary aromatic carbon attached to the dithiane group.
δ ~135Quaternary aromatic carbon attached to the carboxylic acid group.
δ ~130Aromatic CH carbons ortho to the carboxylic acid.
δ ~127Aromatic CH carbons ortho to the dithiane group.
δ ~51Acetal carbon of the dithiane ring (-S-CH-S-).
δ ~30Methylene carbons of the dithiane ring (-S-CH₂-).
δ ~25Central methylene carbon of the propane backbone.
IR (cm⁻¹) 3300-2500 (broad)O-H stretch of the carboxylic acid dimer.
~1685C=O stretch of the carboxylic acid.
~1605, ~1420C=C stretches of the aromatic ring.
~700-600C-S stretches of the dithiane group.

Synthesis and Purification

The preparation of this compound is a standard thioacetalization reaction. The key principle involves the acid-catalyzed condensation of 4-formylbenzoic acid with 1,3-propanedithiol.

Causality in Synthesis: The choice of a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), is critical. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. This activation dramatically increases the rate and efficiency of the reaction, which would otherwise be impractically slow. The reaction is typically driven to completion by the removal of water, often through a Dean-Stark apparatus or the use of a dehydrating agent.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Formylbenzoic Acid Process R1->Process + R2 1,3-Propanedithiol R2->Process + Cat BF3·OEt2 (cat.) Cat->Process Sol DCM (Solvent) Sol->Process P This compound Process->P Reflux H2O removal Workflow A 4-Formylbenzoic Acid B 4-(1,3-Dithian-2-yl)benzoic Acid (Protected Form) A->B Protection (1,3-Propanedithiol, Acid Cat.) C Amide/Ester Derivative (Dithiane Intact) B->C Selective Reaction (e.g., Amide Coupling) D Final Product: 4-Formylbenzamide/ester C->D Deprotection (e.g., DDQ, H2O) Logic Protected This compound (Aldehyde Masked) Deprotected 4-Formylbenzoic Acid (Aldehyde Free) Protected->Deprotected Deprotection (Oxidative, Acidic, etc.) Deprotected->Protected Protection (Thioacetalization)

Sources

An In-Depth Technical Guide to 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 168165-88-6

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-dithian-2-yl)benzoic acid, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the strategic importance of the 1,3-dithiane moiety, its role in synthetic transformations such as umpolung reactivity, and the potential applications of the title compound as a building block in medicinal chemistry. This guide is intended to serve as a key resource for scientists seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 168165-88-6) is a unique chemical entity that marries the functionalities of a carboxylic acid with a cyclic dithioacetal.[1] This distinct combination makes it a valuable intermediate in the synthesis of complex organic molecules. The benzoic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, which are fundamental in the construction of biologically active compounds.[2][3] Concurrently, the 1,3-dithiane group serves as a masked aldehyde, a feature that has been extensively exploited in organic synthesis for carbonyl protection and, more significantly, for polarity reversal (umpolung) of the carbonyl carbon.

The strategic placement of the dithiane group at the para position of the benzoic acid ring offers a scaffold that can be elaborated at two distinct points, allowing for the systematic construction of diverse molecular architectures. This guide will delve into the foundational chemistry of this compound, providing both the theoretical underpinnings and practical methodologies for its synthesis and application.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 168165-88-6
Molecular Formula C₁₁H₁₂O₂S₂
Molecular Weight 240.34 g/mol

Spectroscopic Characterization:

While a specific, publicly available, fully-assigned spectrum for this compound is not readily found in the searched literature, its spectral characteristics can be predicted based on the analysis of its constituent parts: the 4-substituted benzoic acid and the 1,3-dithiane ring.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, likely as two doublets in the aromatic region due to the para-substitution. A singlet for the methine proton of the dithiane ring (C-2) would be a key identifier. The methylene protons of the dithiane ring will present as multiplets. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with symmetry leading to fewer than 6 signals), the methine carbon of the dithiane ring, and the methylene carbons of the dithiane ring. The chemical shift of the carboxyl carbon is typically found in the range of 165-185 ppm.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1680 cm⁻¹. Vibrations corresponding to the C-S bonds of the dithiane and the aromatic C-H and C=C bonds will also be observed.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely adopted method for the synthesis of 2-substituted-1,3-dithianes is the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol. This approach is highly efficient for the preparation of this compound from its corresponding aldehyde, 4-formylbenzoic acid.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product reactant1 4-Formylbenzoic Acid product This compound reactant1->product BF₃·OEt₂ (catalyst) Dichloromethane (solvent) reactant2 1,3-Propanedithiol reactant2->product

A representative synthetic workflow.

Experimental Protocol:

  • Materials:

    • 4-Formylbenzoic acid

    • 1,3-Propanedithiol

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-formylbenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask is added 1,3-propanedithiol (1.1-1.2 equivalents).

    • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • A catalytic amount of boron trifluoride diethyl etherate (e.g., 0.1 equivalents) is added dropwise to the stirring solution.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2-3 times).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as water can compete with the dithiol in reacting with the Lewis acid catalyst and can also lead to the hydrolysis of the dithiane product.

  • Lewis Acid Catalyst: Boron trifluoride diethyl etherate is a commonly used Lewis acid that activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.

  • Quenching with Base: The addition of a weak base like sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic species, preventing potential side reactions during workup.

The Strategic Role of the 1,3-Dithiane Moiety in Drug Development

The 1,3-dithiane group is more than just a protecting group for aldehydes; it is a powerful tool in the synthetic chemist's arsenal for constructing complex molecular frameworks.

4.1. Carbonyl Protection:

The dithiane group is exceptionally stable under a wide range of conditions, including acidic and basic environments, making it an ideal protecting group for aldehydes during multi-step syntheses where other functional groups need to be manipulated.

4.2. Umpolung Reactivity: The Corey-Seebach Reaction

Perhaps the most significant application of the 1,3-dithiane functionality is its role in the Corey-Seebach reaction. This reaction allows for the reversal of the normal electrophilic reactivity of a carbonyl carbon into a nucleophilic one.

Corey-Seebach Reaction start 2-Substituted 1,3-Dithiane carbanion 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) start->carbanion n-BuLi product Alkylated Dithiane carbanion->product + Electrophile electrophile Electrophile (e.g., R-X, Epoxide, Aldehyde) carbonyl Ketone (after deprotection) product->carbonyl Deprotection (e.g., HgCl₂/CaCO₃)

The Corey-Seebach reaction workflow.

In the context of this compound, the acidic proton at the 2-position of the dithiane ring can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This acyl anion equivalent can then react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. This strategy opens up a vast synthetic space for the elaboration of the molecule.

4.3. Applications in Medicinal Chemistry:

While specific, widespread applications of this compound in marketed drugs are not prominently documented in readily available literature, its potential as a versatile building block is clear. Benzoic acid derivatives are a common feature in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The ability to introduce diverse substituents at the former formyl position via the dithiane methodology allows for the creation of libraries of novel benzoic acid derivatives for screening in drug discovery programs. For instance, this scaffold could be used to synthesize novel inhibitors of enzymes where a specific interaction with a substituted benzoyl moiety is desired.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and odorous reagents like 1,3-propanedithiol and solvents like dichloromethane.

  • Handling of Reagents:

    • 1,3-Propanedithiol: Has a strong, unpleasant odor. Handle exclusively in a fume hood.

    • Boron trifluoride diethyl etherate: Is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

    • n-Butyllithium (for Corey-Seebach reaction): Is a pyrophoric reagent and must be handled with extreme care under strictly anhydrous and inert conditions.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique combination of a modifiable carboxylic acid and a masked, polarity-reversible carbonyl group provides a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its properties, a practical and well-rationalized synthetic protocol, and an exploration of the strategic importance of its dithiane functionality. It is anticipated that the principles and methodologies outlined herein will empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents and innovative chemical syntheses.

References

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Magnetic Resonance in Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • PubMed Central (PMC). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available at: [Link]

  • Wikipedia. Propane-1,3-dithiol. Available at: [Link]

  • PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available at: [Link]

  • PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Available at: [Link]

  • PrepChem.com. Preparation of 1,3-propanedithiol. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Dithian-2-yl)benzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a carboxylic acid moiety, a common functional group in biologically active molecules, and a 1,3-dithiane group. The dithiane functionality serves as a robust protecting group for the aldehyde precursor, 4-formylbenzoic acid, and more importantly, it can act as a masked acyl anion, enabling unique carbon-carbon bond formations through the principles of umpolung (polarity reversal). This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, a step-by-step experimental protocol, characterization methods, safety considerations, and its applications in the broader scientific landscape.

Reaction Mechanism: Acid-Catalyzed Thioacetalization

The synthesis of this compound is achieved through the acid-catalyzed thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction is a classic example of carbonyl protection and proceeds through a reversible nucleophilic addition-elimination pathway. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is common to activate the carbonyl group towards nucleophilic attack by the weakly nucleophilic sulfur atoms of the dithiol.

The mechanism can be described in the following steps:

  • Activation of the Carbonyl Group: The Lewis acid (e.g., BF₃) coordinates to the carbonyl oxygen of 4-formylbenzoic acid. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate after a proton transfer.

  • Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized thionium ion.

  • Intramolecular Cyclization: The second thiol group of the 1,3-propanedithiol moiety then attacks the electrophilic carbon of the thionium ion in an intramolecular fashion.

  • Deprotonation: Finally, deprotonation of the resulting intermediate regenerates the acid catalyst and yields the stable cyclic thioacetal, this compound.

G cluster_0 Reaction Mechanism A 4-Formylbenzoic Acid + 1,3-Propanedithiol B Lewis Acid (BF3.OEt2) Activation of Carbonyl A->B Catalyst C Nucleophilic Attack by Thiol B->C D Hemithioacetal Intermediate C->D E Formation of Thionium Ion (Loss of H2O) D->E F Intramolecular Cyclization E->F G This compound F->G Deprotonation

Caption: Acid-catalyzed thioacetalization mechanism.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 4-Formylbenzoic acid (1.0 eq)

  • 1,3-Propanedithiol (1.1 - 1.2 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Reaction Setup and Execution:

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-formylbenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane to dissolve the starting material.

  • Addition of Thiol: To the stirred solution, add 1,3-propanedithiol (1.1 - 1.2 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (1.1 - 1.5 eq) dropwise via a dropping funnel over a period of 10-15 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (CO₂) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system can be employed for purification.[1][2]

G cluster_1 Experimental Workflow A Reactants in Anhydrous DCM under Inert Atmosphere B Addition of 1,3-Propanedithiol A->B C Cool to 0 °C B->C D Slow Addition of BF3.OEt2 C->D E Reaction at Room Temperature (TLC Monitoring) D->E F Quench with sat. NaHCO3 E->F G Aqueous Work-up and Extraction F->G H Drying and Solvent Removal G->H I Purification (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: A step-by-step experimental workflow.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Technique Expected Observations
¹H NMR * Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.1 ppm), corresponding to the protons on the benzene ring.
  • Dithiane Methine Proton: A singlet for the proton at the 2-position of the dithiane ring (typically δ 5.5-5.8 ppm).

  • Dithiane Methylene Protons: Multiplets for the methylene protons of the dithiane ring (typically δ 2.8-3.2 ppm and δ 1.9-2.2 ppm).

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (typically δ 12.0-13.0 ppm), which may be exchangeable with D₂O. | | ¹³C NMR | * Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 167-173 ppm).

  • Aromatic Carbons: Signals in the aromatic region (typically δ 125-145 ppm).

  • Dithiane Methine Carbon: A signal for the carbon at the 2-position of the dithiane ring (typically δ 50-55 ppm).

  • Dithiane Methylene Carbons: Signals for the methylene carbons of the dithiane ring (typically δ 25-35 ppm). | | IR Spectroscopy | * O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch (typically 2500-3300 cm⁻¹).

  • C=O Stretch: A strong absorption band for the carboxylic acid C=O stretch (typically 1680-1710 cm⁻¹).

  • C-S Stretch: Weak to medium absorption bands for the C-S stretches (typically 600-800 cm⁻¹). | | Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂S₂ = 240.34 g/mol ) should be observed. |

Safety Precautions

It is imperative to handle the reagents used in this synthesis with appropriate safety measures in a well-ventilated fume hood.

  • 1,3-Propanedithiol: This compound has an extremely foul and persistent odor. It is also harmful if swallowed or inhaled. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing 1,3-propanedithiol should be quenched with bleach before disposal to neutralize the odor.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and moisture-sensitive Lewis acid.[3][4] It can cause severe skin burns and eye damage.[4] It reacts violently with water, releasing toxic and flammable fumes.[4] Always handle it under an inert atmosphere and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.[3][4]

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Applications

This compound is a valuable building block in several areas of chemical synthesis:

  • Protecting Group Chemistry: The dithiane moiety serves as a robust protecting group for the formyl group, stable to a wide range of reaction conditions under which other protecting groups might be labile.

  • Umpolung Chemistry: The proton at the 2-position of the dithiane ring is acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds, a strategy famously known as the Corey-Seebach reaction. The resulting dithiane can then be hydrolyzed back to a carbonyl group, providing a powerful method for the synthesis of complex molecules.

  • Drug Discovery and Development: The benzoic acid scaffold is a common feature in many pharmaceutical agents. The ability to introduce the dithiane functionality allows for unique synthetic modifications and the creation of novel drug candidates. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, enabling the exploration of structure-activity relationships.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • University of California, Los Angeles. Recrystallization of Benzoic Acid. [Link]

  • Corey, E. J.; Seebach, D. Synthesis of 1,3-Dithianes. Organic Syntheses1970, 50, 72.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020.
  • HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). [Link]

  • Wnuk, S. F.; et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry1990, 28(4), 335-340.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

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4-(1,3-dithian-2-yl)benzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(1,3-Dithian-2-yl)benzoic Acid

Introduction: Beyond a Simple Molecule

This compound is a bifunctional organic compound that holds significant value in synthetic chemistry, primarily as a building block embodying the principle of "umpolung" or polarity inversion.[1][2] The dithiane moiety, a cyclic thioacetal, fundamentally alters the reactivity of the carbon atom to which it is attached. Ordinarily, the carbon of a carbonyl group (an aldehyde in the precursor) is electrophilic. By converting it to a 1,3-dithiane, the corresponding C-2 proton becomes sufficiently acidic to be removed by a strong base, generating a nucleophilic acyl anion equivalent.[3] This powerful synthetic strategy, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes.[1][4]

For researchers in drug development and materials science, the ability to precisely synthesize and confirm the structure of molecules like this compound is paramount. The benzoic acid group provides a handle for further functionalization, such as amide bond formation or esterification, making it a versatile intermediate.[5][6] This guide provides a comprehensive, field-tested approach to the synthesis and rigorous structure elucidation of this compound, detailing the causality behind experimental choices and integrating data from multiple analytical techniques to ensure absolute structural confirmation.

Synthesis: A Deliberate Transformation of Reactivity

The synthesis of this compound is a classic example of thioacetal formation, a robust and high-yielding reaction. The primary objective is the chemoselective conversion of the aldehyde group of 4-formylbenzoic acid into a dithiane, leaving the carboxylic acid moiety intact.

Causality of Experimental Choice: The reaction utilizes 1,3-propanedithiol and a Lewis acid catalyst. The sulfur atoms of the dithiol are highly effective nucleophiles, readily attacking the electrophilic carbonyl carbon of the aldehyde.[4] The use of a Lewis acid (e.g., BF₃·OEt₂) activates the carbonyl group, making it even more electrophilic and accelerating the reaction. This method is highly chemoselective for aldehydes over ketones and is tolerant of many other functional groups, including the carboxylic acid present in the starting material.[7]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (0.1 eq), to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Self-Validation: The protocol's integrity is maintained by TLC monitoring, which visually confirms the conversion of starting material to a new product with a different polarity. The aqueous workup removes the acid catalyst and water-soluble byproducts. Final purification by recrystallization ensures high purity, which can be verified by melting point determination and the spectroscopic methods detailed below.

Workflow for Structural Elucidation

The confirmation of the target structure is a multi-step process where each analytical technique provides a unique piece of the puzzle. The overall workflow is designed to be logical and conclusive.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start 4-Formylbenzoic Acid + 1,3-Propanedithiol Reaction Thioacetalization Start->Reaction Purify Purification (Recrystallization) Reaction->Purify MS Mass Spectrometry (MS) Purify->MS NMR NMR Spectroscopy (¹H & ¹³C) Purify->NMR IR Infrared (IR) Spectroscopy Purify->IR Confirm Structure Confirmed MS->Confirm NMR->Confirm IR->Confirm

Caption: Overall workflow for the synthesis and structural validation.

Spectroscopic Deep Dive: Assembling the Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.
~8.05Doublet2HAr-H (ortho to -COOH)These protons are deshielded by the anisotropic effect of the C=O bond and are ortho to the electron-withdrawing carboxyl group.
~7.60Doublet2HAr-H (ortho to dithiane)These protons are ortho to the dithiane group and couple with the adjacent aromatic protons, resulting in a doublet.
~5.50Singlet1HS-CH-S (C2-H)This methine proton is deshielded by the two adjacent sulfur atoms and has no adjacent protons to couple with.
~3.10Multiplet2H-S-CH₂- (C4/C6-H, axial)Protons on the dithiane ring in different environments (axial/equatorial) will have different chemical shifts and coupling patterns.
~2.90Multiplet2H-S-CH₂- (C4/C6-H, equatorial)
~2.15Multiplet2H-CH₂-CH₂-CH₂- (C5-H)The central methylene protons of the propane-1,3-dithiol backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~167C=OTypical chemical shift for a carboxylic acid carbon.[8][9]
~145Ar-C (C-4, attached to dithiane)Aromatic quaternary carbon deshielded by the attached dithiane group.
~131Ar-C (C-1, attached to COOH)Aromatic quaternary carbon deshielded by the carboxyl group.
~130Ar-CH (ortho to -COOH)Aromatic methine carbons deshielded by the electron-withdrawing carboxyl group.[10]
~127Ar-CH (ortho to dithiane)Aromatic methine carbons.
~51S-CH-S (C-2)Methine carbon deshielded by two sulfur atoms.
~32-S-CH₂- (C-4/C-6)Methylene carbons adjacent to sulfur.
~25-CH₂-CH₂-CH₂- (C-5)The central methylene carbon of the dithiane ring.[11]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[12]

Wavenumber (cm⁻¹) Vibration Description
3300-2500O-H stretchA very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13][14]
~3050Aromatic C-H stretchMedium to weak absorptions just above 3000 cm⁻¹.
~2950Aliphatic C-H stretchMedium absorptions from the methylene groups of the dithiane ring.
1710-1680C=O stretchA very strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[13][15]
1600, 1475C=C stretchAbsorptions characteristic of the aromatic ring.
1320-1210C-O stretchStrong absorption associated with the carboxylic acid.
~700-600C-S stretchWeaker absorptions in the fingerprint region, characteristic of the carbon-sulfur bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

  • Molecular Ion (M⁺): For C₁₁H₁₂O₂S₂, the expected monoisotopic mass is approximately 240.03 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[16]

  • Key Fragmentation Patterns:

    • Loss of -COOH: A common fragmentation for benzoic acids, leading to a fragment at [M-45]⁺.

    • Fragmentation of the Dithiane Ring: Cleavage of the C-S bonds in the dithiane ring can lead to characteristic fragment ions.

    • Benzoic Acid Fragment: A prominent peak at m/z 121, corresponding to the [C₆H₅COOH]⁺ fragment, is expected.[17][18]

Data Integration and Final Confirmation

No single technique is sufficient for unambiguous structure elucidation. The true power of this process lies in the integration of all data points.

G cluster_data Primary Data cluster_interp Inferred Structural Features HNMR ¹H NMR: Aromatic (2d, 2d) -COOH (1H, br s) Dithiane-H (1H, s) Alkyl-H (6H, m) Aromatic Para-substituted Benzoic Acid Moiety HNMR->Aromatic Dithiane 1,3-Dithiane Ring Present HNMR->Dithiane CNMR ¹³C NMR: ~8 unique signals C=O (~167 ppm) S-C-S (~51 ppm) CNMR->Aromatic CNMR->Dithiane IR IR: Broad O-H (3300-2500) Strong C=O (~1700) IR->Aromatic MS MS: [M]⁺ ≈ 240 Confirms C₁₁H₁₂O₂S₂ Confirmed Confirmed Structure: This compound MS->Confirmed Aromatic->Confirmed Dithiane->Confirmed

Caption: Logical integration of spectroscopic data for structure confirmation.

The process is as follows:

  • MS confirms the molecular weight and formula (C₁₁H₁₂O₂S₂).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and both aromatic and aliphatic C-H bonds.

  • ¹³C NMR confirms the number of unique carbons, including the carbonyl, the dithiane carbons, and the six aromatic carbons, consistent with a para-substituted benzene ring.

  • ¹H NMR provides the final connectivity map. The AA'BB' pattern in the aromatic region confirms para-substitution. The distinct signals for the dithiane protons and the carboxylic acid proton, with their correct integrations, complete the structural puzzle.

When all data streams converge and are consistent with the proposed structure of this compound, the elucidation is complete and trustworthy.

References

  • eGyanKosh. UMPOLUNG REACTIONS.
  • ChemBK. 4-(1,3-Dithiolan-2-yl)benzoic Acid.
  • Wikipedia. Umpolung. Available from: [Link]

  • Química Organica.org. Synthesis of 1,3-dithianes. UMPOLUNG reactions.
  • Pharmacy 180. Umpolung Synthons - Planning Organic Syntheses | Organic Chemistry.
  • Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]

  • Supporting Information.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Available from: [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]

  • Lucideon. Analytical Techniques for Chemical Analysis & Testing. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]

  • DiVA. Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. Available from: [Link]

  • ACS Publications. Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Available from: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • NIST WebBook. Benzoic acid. Available from: [Link]

  • Dana Bioscience. This compound 10g. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • ResearchGate. Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Available from: [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. Available from: [Link]

  • PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]

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  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

  • PubMed. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Available from: [Link]

  • RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available from: [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-(1,3-dithian-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a versatile building block, the dithiane moiety serves as a protected aldehyde, enabling a wide range of synthetic transformations. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in research and development settings.

Molecular Structure and Key Features

This compound incorporates a para-substituted benzene ring, a carboxylic acid functional group, and a 1,3-dithiane ring. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction is generally acid-catalyzed.

Experimental Protocol:

  • To a solution of 4-formylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1.1-1.2 equivalents).

  • A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound as a white solid.

4-Formylbenzoic Acid 4-Formylbenzoic Acid This compound This compound 4-Formylbenzoic Acid->this compound 1,3-Propanedithiol, Acid Catalyst

Caption: Synthetic scheme for this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1HCOOH
~8.0Doublet2HAromatic (ortho to COOH)
~7.6Doublet2HAromatic (ortho to dithiane)
~5.5Singlet1HCH (dithiane)
~3.1Multiplet2HSCH₂ (axial)
~2.9Multiplet2HSCH₂ (equatorial)
~2.1Multiplet1HCH₂ (axial)
~1.9Multiplet1HCH₂ (equatorial)

Expert Interpretation:

  • The downfield signal for the carboxylic acid proton is characteristic and often broad due to hydrogen bonding.

  • The aromatic region displays a typical AA'BB' splitting pattern for a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be further downfield than those ortho to the dithiane group.

  • The singlet at approximately 5.5 ppm is a key diagnostic peak for the methine proton of the dithiane ring.

  • The methylene protons of the dithiane ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
~170C=O (Carboxylic Acid)
~145Aromatic (quaternary, attached to dithiane)
~135Aromatic (quaternary, attached to COOH)
~130Aromatic (CH, ortho to COOH)
~128Aromatic (CH, ortho to dithiane)
~50CH (dithiane)
~30SCH₂
~25CH₂

Expert Interpretation:

  • The carbonyl carbon of the carboxylic acid is observed at the expected downfield position.

  • The four distinct signals in the aromatic region confirm the para-substitution pattern.

  • The signal for the dithiane methine carbon is a key identifier.

  • The aliphatic signals correspond to the two non-equivalent methylene groups of the dithiane ring.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Description
3300-2500O-H stretchBroad, characteristic of a carboxylic acid
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~1700C=O stretchStrong, characteristic of a carboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~1250C-S stretchDithiane
~900-650C-H bendAromatic out-of-plane

Expert Interpretation:

  • The very broad absorption in the 3300-2500 cm⁻¹ region is a definitive feature of the O-H stretching of a hydrogen-bonded carboxylic acid.

  • The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[1][2]

  • The presence of both aromatic and aliphatic C-H stretching vibrations is consistent with the molecular structure.

  • Absorptions corresponding to the C-S bonds of the dithiane ring are typically weaker and found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 240.03

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da)

    • Cleavage of the dithiane ring, leading to fragments corresponding to the benzoyl cation and dithiane-related fragments.

    • A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.04 in soft ionization techniques like electrospray ionization (ESI).

Conclusion

The spectroscopic data of this compound are in full agreement with its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust analytical toolkit for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can confidently utilize this data for reaction monitoring, quality control, and structural verification in their synthetic endeavors.

References

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Royal Society of Chemistry. (2019).
  • Human Metabolome Database. Benzoic acid. [Link]

  • Human Metabolome Database. Benzoic acid. [Link]

  • NIST. Benzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

  • PubMed. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

  • Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][4]DITHIINYLIDENE (BEDT-TTF). [Link]

  • PubMed. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(1,3-dithian-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1,3-dithian-2-yl)benzoic acid is a valuable bifunctional molecule, serving as a key intermediate in organic synthesis and medicinal chemistry. Its structure uniquely combines a protected aldehyde functionality (the dithiane group) with a carboxylic acid on a benzene ring. The 1,3-dithiane moiety is a widely used acyl anion equivalent, enabling C-C bond formation at a position that would otherwise be an electrophilic carbonyl carbon. Accurate structural elucidation is paramount for its use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[1]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral features, grounded in fundamental principles and data from analogous structures, and present a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, the number of distinct signals is less than the total number of atoms.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[1]

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale and Commentary
-COOH> 12.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and appears far downfield.[2] Its signal is often broad due to hydrogen bonding and chemical exchange with trace water. The exact chemical shift is highly dependent on solvent and sample concentration.[2][3] In a solvent like DMSO-d₆, this proton is readily observed[4]; however, in D₂O, it would exchange and the signal would disappear.[2][5]
H-2, H-6 (Aromatic)~8.0 - 8.2Doublet (d)2HThese protons are ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding.[6] They appear as a doublet due to coupling with the adjacent H-3/H-5 protons.
H-3, H-5 (Aromatic)~7.6 - 7.8Doublet (d)2HThese protons are ortho to the dithiane group. They are less deshielded than H-2/H-6. They appear as a doublet due to coupling with the adjacent H-2/H-6 protons.
H-2' (Dithiane CH)~5.2 - 5.5Singlet (s)1HThis proton is attached to the acetal carbon (C-2') and is flanked by two sulfur atoms. It appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is a diagnostic marker for C-2 substituted dithianes and is influenced by the electronic nature of the aromatic substituent.[1]
H-4', H-6' (Dithiane CH₂)~2.9 - 3.2Multiplet (m)4HThese are the methylene protons adjacent to the sulfur atoms. They are chemically equivalent due to ring symmetry but diastereotopic (axial and equatorial). They exhibit complex splitting patterns due to both geminal and vicinal coupling with the H-5' protons.[1]
H-5' (Dithiane CH₂)~2.0 - 2.3Multiplet (m)2HThese are the methylene protons at the 5-position of the dithiane ring. They are typically found further upfield compared to the H-4'/H-6' protons.[7] Their multiplet arises from coupling to the four H-4'/H-6' protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the functional groups present.[8]

Carbon(s) Predicted δ (ppm) Rationale and Commentary
-C OOH (C-7)~167 - 173The carbonyl carbon of the carboxylic acid is highly deshielded by the two attached oxygen atoms and consistently appears in this downfield region.[2][8][9]
C -4 (Aromatic)~145 - 150This is the ipso-carbon attached to the dithiane group. Its chemical shift is influenced by the substitution effect of the dithianyl moiety.
C -2, C -6 (Aromatic)~129 - 131These two carbons are equivalent due to symmetry. They are ortho to the carboxylic acid group.
C -3, C -5 (Aromatic)~127 - 129These two carbons are equivalent due to symmetry. They are ortho to the dithiane group.
C -1 (Aromatic)~130 - 134This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is typically found in this region for substituted benzoic acids.[8]
C -2' (Dithiane CH)~50 - 52The acetal carbon is a key diagnostic signal for the dithiane ring, appearing consistently in this range for 2-substituted dithianes.[1]
C -4', C -6' (Dithiane CH₂)~31 - 33These methylene carbons adjacent to the sulfur atoms are equivalent and appear in a characteristic region.[1]
C -5' (Dithiane CH₂)~24 - 26This methylene carbon, furthest from the sulfur atoms in the propane backbone, is the most shielded of the dithiane ring carbons.[1]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data requires a standardized and well-justified protocol. The causality behind each step is crucial for ensuring the integrity of the results.

1. Sample Preparation

  • Rationale: Proper sample preparation is the foundation of a good NMR experiment. The choice of solvent is critical; it must dissolve the analyte completely without its own signals obscuring important regions of the spectrum.[1]

  • Protocol:

    • Accurately weigh 10-15 mg of purified this compound.

    • Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Justification: DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxylic acid and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or dithiane signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[8][11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube securely and vortex briefly to ensure a homogenous solution.

2. NMR Data Acquisition

  • Rationale: Acquisition parameters must be chosen to maximize signal-to-noise while ensuring accurate representation of the spectral features, including quantitative integration for ¹H NMR.[12] The parameters provided are for a standard 400 or 500 MHz spectrometer.

  • Workflow Diagram:

    G cluster_acq Data Acquisition cluster_proc Data Processing & Validation prep 1. Sample Preparation (10-15mg in 0.7mL DMSO-d6) shim 2. Shimming (Optimize B0 homogeneity) prep->shim acq_H1 3. ¹H Spectrum Acquisition (zg30, 16 scans, d1=5s) shim->acq_H1 acq_C13 4. ¹³C{¹H} Spectrum Acquisition (zgpg30, 1024 scans, d1=2s) acq_H1->acq_C13 proc 5. Fourier Transform (Apply window function) acq_C13->proc phase_base 6. Phasing & Baseline Correction proc->phase_base ref 7. Referencing (Set TMS to 0.00 ppm) phase_base->ref analysis 8. Peak Picking & Integration (Assign signals) ref->analysis validation 9. Structure Validation (Compare to predicted data) analysis->validation

    Caption: Standard workflow for NMR analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time (at): ~3-4 seconds (to ensure good digital resolution).

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for full relaxation of all protons, ensuring integrations are quantitative.[11]

    • Number of Scans (ns): 16-32 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): ≥ 1024 scans, necessary due to the low natural abundance of the ¹³C isotope.[11]

3. Data Processing

  • Rationale: Raw FID (Free Induction Decay) data must be mathematically processed to generate an interpretable frequency-domain spectrum.

  • Protocol:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio and then perform the Fourier transform.[11]

    • Phasing: Manually adjust the phase of the spectrum to ensure all peaks have a pure, positive absorption lineshape.

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

    • Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[11]

    • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

Conclusion

The structural validation of this compound is reliably achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by a downfield broad singlet for the carboxylic acid proton, two distinct doublets in the aromatic region, a sharp singlet for the unique C-2' dithiane proton, and complex multiplets for the remaining dithiane methylene protons. The ¹³C NMR spectrum is equally informative, with diagnostic signals for the carbonyl carbon, the six distinct carbons of the substituted aromatic ring, and the three characteristic signals of the dithiane ring carbons. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data to confirm the identity and purity of this important synthetic building block.

References

  • Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • Mishra, A., & Bothner-By, A. A. (1990). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Retrieved from [Link]

  • Supporting Information. (2018). Green Chemistry, 20, 3038. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

  • Ananikov, V. P. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,3-dithian-2-yl)benzoic acid: IR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-dithian-2-yl)benzoic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, the interpretation of spectral features, and the logical synergy between these methods for unambiguous structural elucidation. We will explore the characteristic vibrational modes of the carboxylic acid, aromatic, and dithiane moieties via IR spectroscopy and map the key fragmentation pathways under electron ionization mass spectrometry. This guide serves as a practical, field-proven reference for the characterization of this and structurally related molecules.

Introduction to this compound

Chemical Structure and Properties

This compound is a bifunctional organic molecule featuring a para-substituted benzene ring. One substituent is a carboxylic acid group, imparting acidic properties and sites for further derivatization. The other is a 1,3-dithiane group, a sulfur-containing heterocycle often employed in organic synthesis as a protecting group for carbonyls or as a masked acyl anion equivalent (umpolung).

  • Molecular Formula: C₁₁H₁₂O₂S₂

  • Molecular Weight: 240.35 g/mol

  • Key Structural Features:

    • Aromatic carboxylic acid moiety.

    • 1,4- (para) disubstituted benzene ring.

    • A six-membered saturated heterocyclic ring containing two sulfur atoms (1,3-dithiane).

Caption: Molecular Structure of this compound.

Significance in Research and Development

The dithiane functional group is a cornerstone of modern organic synthesis, primarily used to reverse the polarity of a carbonyl carbon. This allows for nucleophilic acylations that are otherwise impossible. The presence of the carboxylic acid on the same scaffold creates a valuable building block for synthesizing more complex molecules, including potential pharmaceutical agents and materials. Accurate and efficient characterization is therefore critical to verify the structure and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles and Experimental Causality

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes (stretching, bending), resulting in a characteristic spectrum.

For this compound, IR is the ideal first-pass analytical technique. Its utility lies in its ability to rapidly confirm the presence of the key functional groups—the carboxylic acid (O-H and C=O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic dithiane structure (C-H bonds)—all within a single measurement.

Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of Attenuated Total Reflectance (ATR) is a deliberate one, driven by efficiency and data quality. Unlike traditional KBr pellets or Nujol mulls, ATR requires minimal to no sample preparation, reducing analysis time and eliminating potential artifacts from sample handling or solvent contaminants.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step; the background spectrum is subtracted from the sample spectrum to ensure that signals from atmospheric CO₂ and H₂O are removed.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

  • Engage Sample: Apply pressure using the instrument's anvil to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, approximately 4000–400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The spectrum is best analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This breadth is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[3] This single feature provides powerful evidence for the -COOH group.

  • C-H Stretches (Aromatic and Aliphatic): Two distinct C-H stretching regions will be visible.

    • Aromatic =C-H: Weak to medium sharp peaks just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[4][5]

    • Aliphatic -C-H: Medium to strong sharp peaks just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹).[4][5] These arise from the CH and CH₂ groups of the dithiane ring. The clear separation of these two types of C-H stretches confirms the presence of both aromatic and saturated aliphatic components.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band will appear between 1710–1680 cm⁻¹.[6][7] Its position in this range, rather than higher, is further confirmation of the hydrogen-bonded dimer structure.

  • C=C Stretches (Aromatic Ring): Two or more sharp, medium-intensity bands will be present in the 1620–1450 cm⁻¹ region, characteristic of the benzene ring skeleton vibrations.[4][6]

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and various C-H bending modes.

    • C-O Stretch: A medium-to-strong band is expected around 1300 cm⁻¹, coupled with the O-H bend.[7]

    • C-H Out-of-Plane (OOP) Bending: A strong band between 860-800 cm⁻¹ is expected, which is highly diagnostic for 1,4-disubstitution on a benzene ring.

    • C-S Stretches: These are typically weak and fall in the 800-600 cm⁻¹ range. They can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

Data Summary Table: IR Spectroscopy
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Shape
3300–2500Carboxylic Acid: O-H Stretch (H-bonded)Strong, Very Broad
3100–3000Aromatic: =C-H StretchMedium, Sharp
3000–2850Aliphatic (Dithiane): -C-H StretchMedium-Strong, Sharp
1710–1680Carboxylic Acid: C=O Stretch (H-bonded)Very Strong, Sharp
1620–1450Aromatic: C=C Ring StretchesMedium, Sharp (multiple bands)
~1300Carboxylic Acid: C-O Stretch / O-H BendMedium-Strong, Broad
860-800Aromatic: C-H Out-of-Plane BendStrong, Sharp

Mass Spectrometry (MS) Analysis

Theoretical Principles and Ionization Choices

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small, relatively volatile organic molecule like this compound, Electron Ionization (EI) is the preferred method. EI uses a high-energy electron beam to ionize the molecule, typically forming a radical cation (M⁺•). This process imparts significant internal energy, leading to reproducible and structurally informative fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

The causality for choosing EI is rooted in its ability to generate a rich fragmentation pattern that acts as a molecular roadmap. While softer ionization techniques like Electrospray Ionization (ESI) would readily show the molecular ion, they would provide minimal fragmentation, thus limiting the structural information that could be gleaned.

Detailed Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. This can be done via a direct insertion probe for a solid sample or, more commonly, by coupling the output of a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a 70 eV electron beam. This energy is a long-standing convention that ensures reproducible fragmentation patterns across different instruments, making spectra comparable to library databases.

  • Mass Analysis: The newly formed ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Output: The output is a mass spectrum, a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

The molecular ion (M⁺•) peak is expected at an m/z corresponding to the nominal molecular weight of the molecule, which is 240. Aromatic compounds generally give a prominent molecular ion peak, and this should be clearly visible in the spectrum.[8][9] The presence of two sulfur atoms will also give rise to a characteristic M+2 peak with an abundance of ~9% relative to the M⁺• peak, due to the natural abundance of the ³⁴S isotope. This isotopic pattern is a key validation point for a sulfur-containing compound.

The fragmentation of this compound will be driven by the stability of the resulting cations. The primary cleavages are predictable based on the functional groups present.

  • Loss of Hydroxyl Radical: Alpha-cleavage at the carboxylic acid can lead to the loss of an •OH radical (17 Da). This is a very common pathway for aromatic carboxylic acids and will produce a strong peak at m/z 223 .[3][8][9] This fragment corresponds to the stable acylium ion.

  • Loss of Carboxyl Radical: Loss of the entire •COOH group (45 Da) is another common fragmentation, resulting in a peak at m/z 195 .[3][9]

  • Formation of the Benzoyl Cation: Cleavage of the C-C bond between the dithiane methine carbon and the aromatic ring is highly favorable. This would lead to two possible fragments, but the formation of the highly stable benzoyl cation at m/z 105 is expected to be a dominant pathway. This is often the base peak (most abundant ion) in the mass spectra of benzoyl derivatives.[10]

  • Formation of the Phenyl Cation: The acylium ion at m/z 105 readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to form the phenyl cation at m/z 77 .[10][11] This is another classic and highly diagnostic fragmentation pattern.

  • Further Fragmentation: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂, 26 Da) to give a peak at m/z 51 .[10]

Fragmentation_Pathway M [M]⁺• m/z = 240 M_17 [M - •OH]⁺ m/z = 223 (Acylium Ion) M->M_17 - •OH (17) M_45 [M - •COOH]⁺ m/z = 195 M->M_45 - •COOH (45) m105 [C₆H₅CO]⁺ m/z = 105 (Benzoyl Cation) (Base Peak) M->m105 - •C₄H₇S₂ (119) (Benzylic Cleavage) m77 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) m105->m77 - CO (28) m51 [C₄H₃]⁺ m/z = 51 m77->m51 - C₂H₂ (26)

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Data Summary Table: Mass Spectrometry
m/z ValueProposed FragmentNotes
240[C₁₁H₁₂O₂S₂]⁺•Molecular Ion (M⁺•)
223[M - •OH]⁺Loss of hydroxyl radical from COOH
195[M - •COOH]⁺Loss of carboxyl radical
105[C₆H₅CO]⁺Benzoyl cation; likely base peak
77[C₆H₅]⁺Phenyl cation; loss of CO from m/z 105
51[C₄H₃]⁺Loss of acetylene from m/z 77

Integrated Spectroscopic Analysis

While powerful individually, the true strength of these techniques lies in their combined application. IR spectroscopy confirms the presence of the necessary functional groups, while mass spectrometry confirms the overall molecular weight and how these pieces are connected.

  • The broad O-H and strong C=O bands in the IR spectrum definitively identify the molecule as a carboxylic acid.

  • The MS molecular ion peak at m/z 240 confirms the molecular weight.

  • The IR bands for aromatic and aliphatic C-H stretches confirm the presence of both ring systems.

  • The MS fragmentation pattern, particularly the generation of m/z 105 and 77, confirms the benzoic acid substructure and its connection to the rest of the molecule via a cleavable bond.

  • The loss of a fragment corresponding to the dithiane group (119 Da) from the molecular ion to give the m/z 105 peak provides strong evidence for the overall structure.

Together, these two datasets provide a self-validating system for the unambiguous structural confirmation of this compound, leaving no doubt as to its identity and integrity.

Conclusion

The spectroscopic characterization of this compound is straightforward and highly informative when approached with a combination of IR and MS techniques. The IR spectrum provides rapid and conclusive evidence for the key carboxylic acid, aromatic, and dithiane functional groups. The EI mass spectrum confirms the molecular weight and provides a detailed fragmentation map that corroborates the connectivity of these functional groups. The key spectroscopic signatures—a very broad O-H stretch and strong C=O stretch in the IR, and a molecular ion at m/z 240 with a base peak at m/z 105 in the MS—serve as a reliable analytical fingerprint for this important synthetic intermediate.

References

  • ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

  • Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid. YouTube. [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from Slideshare. [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from Whitman People. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. [Link]

  • NIST. (n.d.). 1,3-Dithiane. NIST Chemistry WebBook. [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains. [Link]

  • ResearchGate. (n.d.). Diagnostic product ions and fragmentation patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H and C=O stretching vibrations. Retrieved from ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from chem.ucla.edu. [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from pugetsound.edu. [Link]

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physical and chemical characteristics of 4-(1,3-dithian-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1,3-Dithian-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document delineates its core physicochemical properties, spectroscopic signature, and chemical reactivity. A primary focus is placed on the strategic utility of the 1,3-dithiane moiety as a masked carbonyl group, enabling its function as an acyl anion equivalent through the principle of "umpolung" (dipole inversion). Detailed, field-proven protocols for its synthesis and characterization are provided to empower researchers in its practical application. This guide serves as an essential resource for professionals leveraging advanced synthetic intermediates in medicinal chemistry and complex molecule synthesis.

Introduction and Strategic Importance

This compound (CAS: 168165-88-6) is an aromatic carboxylic acid featuring a unique six-membered dithioacetal, the 1,3-dithiane ring, attached to the para position of the benzene ring.[1] This structural combination imparts a dual reactivity profile: the benzoic acid group offers a handle for traditional carboxylic acid chemistry (e.g., amide bond formation, esterification), while the dithiane group serves as a protected aldehyde.

The principal value of the dithiane moiety lies in its ability to reverse the intrinsic electrophilic nature of a carbonyl carbon into a nucleophilic one—a concept known as umpolung.[2] The protons on the carbon atom situated between the two sulfur atoms (C2 of the dithiane ring) are rendered acidic (pKa ≈ 31) due to the electron-withdrawing and stabilizing effect of the adjacent sulfur atoms.[2] Deprotonation with a strong base generates a stabilized carbanion, which functions as a potent nucleophile—an acyl anion equivalent. This reactivity allows for the formation of carbon-carbon bonds at a position that would otherwise be an electrophilic carbonyl carbon, opening pathways to a vast array of complex ketones and other functionalities after deprotection.

This guide will explore the synthesis, properties, and strategic applications of this powerful synthetic building block.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

Physical and Chemical Properties

The following table consolidates the essential physicochemical data for the title compound.

PropertyValueSource(s)
CAS Number 168165-88-6[1]
Molecular Formula C₁₁H₁₂O₂S₂[3]
Molecular Weight 240.34 g/mol [1][3]
Appearance White to off-white solid (typical)General Knowledge
Melting Point Data not explicitly available in search results.
Boiling Point Data not explicitly available in search results.
pKa ~4.2 (Predicted, similar to benzoic acid)[4][5]
Solubility Soluble in many organic solvents (e.g., THF, CH₂Cl₂, CHCl₃, DMSO); slightly soluble in water.[5][6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two sets of doublets in the aromatic region (~7.5-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be further downfield.

    • Dithiane Methine Proton (S-CH-S): A singlet at approximately 5.2-5.5 ppm. This is a highly characteristic peak.[7]

    • Dithiane Methylene Protons (-S-CH₂-): Two multiplets corresponding to the axial and equatorial protons of the two methylene groups adjacent to the sulfur atoms, typically in the range of 2.8-3.2 ppm and 1.9-2.2 ppm.[7]

    • Dithiane Methylene Proton (-CH₂-): A multiplet for the central methylene group of the propane backbone, around 1.9-2.2 ppm.[7]

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carboxyl Carbon (C=O): A signal in the range of 167-173 ppm.[8]

    • Aromatic Carbons: Four signals for the benzene ring carbons. The ipso-carbon attached to the carboxyl group (~129-131 ppm), the ipso-carbon attached to the dithiane group (~145-148 ppm), and the two CH carbons (~127-130 ppm).[9][10]

    • Dithiane Methine Carbon (S-CH-S): A signal around 50-55 ppm.

    • Dithiane Methylene Carbons (-S-CH₂-): Signals around 30-32 ppm.

    • Dithiane Methylene Carbon (-CH₂-): A signal around 25 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-S Stretch: Weak to medium bands in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 240.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group, and cleavage of the dithiane ring.

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound involves the acid-catalyzed thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol.[11]

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Causality: This procedure utilizes a Lewis acid, boron trifluoride etherate, to activate the aldehyde carbonyl group towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. Anhydrous conditions are crucial to prevent competitive hydrolysis and to drive the reaction equilibrium towards the product by consuming the water byproduct.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-formylbenzoic acid (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Stir the suspension until the solid is well-dispersed.

  • Addition of Thiol: Add 1,3-propanedithiol (1.1 eq) to the suspension via syringe.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 eq) dropwise. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: The Power of Umpolung

The synthetic utility of this compound is dominated by the reactivity of the dithiane ring.

Acyl Anion Equivalent Formation

The C2 proton of the 1,3-dithiane ring is acidic enough to be removed by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C).[2] This deprotonation generates a 2-lithio-1,3-dithiane species, a stabilized carbanion that serves as a potent nucleophile.

Reactions with Electrophiles

This nucleophilic intermediate can react with a wide range of electrophiles, allowing for the construction of new carbon-carbon bonds. Common electrophiles include:

  • Alkyl Halides (R-X): For the synthesis of ketones after deprotection.

  • Epoxides: To generate β-hydroxy ketones after deprotection.

  • Aldehydes and Ketones: To form α-hydroxy ketones after deprotection.

  • Esters and Acyl Chlorides: For the synthesis of α-dicarbonyl compounds.

cluster_umpolung Umpolung Reactivity start Dithiane Precursor (Electrophilic Carbonyl Equivalent) deprotonation Deprotonation (+ n-BuLi, THF, -78°C) start->deprotonation Reversal of Polarity anion Nucleophilic Acyl Anion (2-Lithio-1,3-dithiane) deprotonation->anion electrophile Electrophile Addition (e.g., R-X, Epoxide) anion->electrophile intermediate C-C Bond Formation (Alkylated Dithiane) electrophile->intermediate deprotection Deprotection/Hydrolysis (e.g., HgCl₂, H₂O) intermediate->deprotection product Final Carbonyl Product (Ketone, etc.) deprotection->product

Caption: Logical workflow of the umpolung strategy.

Deprotection to the Carbonyl Group

After the desired C-C bond formation, the dithiane group can be hydrolyzed back to a carbonyl group. This deprotection requires specific reagents as dithioacetals are stable to typical acidic and basic conditions. Common methods include oxidative or mercury(II)-assisted hydrolysis (e.g., using HgCl₂ in aqueous acetonitrile).[11]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis.

  • Synthesis of Polyfunctional Molecules: It allows for the introduction of a keto group at a late stage in a synthesis, after other sensitive functional groups have been manipulated. The benzoic acid moiety can be used as an anchor point for solid-phase synthesis or for coupling to other molecules.

  • Drug Discovery Scaffolds: This compound can be used to build novel molecular scaffolds. For instance, the dithiane anion can be reacted with a complex electrophile, and the resulting product's carboxylic acid can be coupled to an amine, creating a diverse library of drug-like molecules.

  • Intermediate for Bioactive Compounds: Benzoic acid and its derivatives are scaffolds found in numerous pharmaceuticals and bioactive compounds.[12][13] This reagent provides a route to introduce complex acyl side-chains onto the benzene ring, which can be crucial for modulating biological activity.

Safety and Handling

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid breathing dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture.[14]

Conclusion

This compound is more than a simple bifunctional molecule; it is a strategic tool for implementing the powerful umpolung synthetic strategy. Its combination of a stable, maskable carbonyl group with a versatile carboxylic acid handle provides chemists with a reliable and powerful building block for the assembly of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the demanding fields of pharmaceutical research and advanced organic synthesis.

References

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Technical Guide: A Framework for Characterizing the Solubility of 4-(1,3-dithian-2-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. It impacts reaction kinetics, purification strategies, formulation development, and bioavailability. This guide focuses on 4-(1,3-dithian-2-yl)benzoic acid, a molecule of interest in organic synthesis and potential drug discovery programs. In the absence of extensive published experimental data, this document provides a comprehensive framework for researchers. It combines a theoretical prediction of solubility based on molecular structure with a detailed, field-proven experimental protocol for its definitive determination. This guide is designed to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent research and development activities.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carboxylic acid group appended to a benzene ring, which is, in turn, substituted with a dithiane moiety. This structure presents an interesting interplay of polarity, hydrogen bonding capability, and steric bulk. Understanding its solubility is not an academic exercise; it is a prerequisite for its practical application. In drug discovery, poor solubility is a primary reason for high attrition rates of promising candidates, as it can lead to low bioavailability and unreliable results in bioassays.[1][2][3] Therefore, characterizing the solubility profile of a compound like this compound is a foundational step in its development pathway.

This guide will first deconstruct the molecule's structure to predict its solubility in various classes of organic solvents. Subsequently, it will provide a gold-standard, step-by-step protocol for the experimental determination of its thermodynamic solubility, ensuring that researchers can produce high-quality, reliable data.

Physicochemical Profile and Predictive Solubility Analysis

To understand how a solute dissolves, one must consider the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the solute-solvent interactions overcome the solute's lattice energy and the solvent's intermolecular forces.[4] This is often simplified by the adage "like dissolves like".

Molecular Structure and Physicochemical Properties

The structure of this compound contains three distinct regions that govern its interactions with solvents:

  • A Polar, Protic Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor and acceptor, and its acidic proton can dissociate (pKa).

  • A Nonpolar Aromatic Ring (Benzene): This rigid, planar structure contributes to van der Waals forces and potential π-π stacking interactions.

  • A Moderately Polar, Aprotic Dithiane Ring: The sulfur atoms introduce polarity and can act as hydrogen bond acceptors.

A summary of its key properties is presented below. Note that several of these are predicted values, highlighting the need for experimental verification.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂S₂Santa Cruz Biotechnology[5]
Molecular Weight240.34 g/mol Santa Cruz Biotechnology[5]
Predicted pKa4.07 ± 0.10ChemicalBook[6]
Predicted Boiling Point426.0 ± 45.0 °CChemicalBook[6]
Predicted Density1.376 ± 0.06 g/cm³ChemicalBook[6]
Predicted Solubility Profile

Based on the structural features, we can predict the solubility behavior:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Tetrahydrofuran (THF) . These solvents can effectively solvate the polar carboxylic acid and dithiane groups without competing as strong hydrogen bond donors.

  • Moderate to Good Solubility Expected: In polar protic solvents such as Methanol , Ethanol , and Isopropanol . These alcohols can engage in hydrogen bonding with the carboxylic acid group. Solubility may decrease with increasing alkyl chain length of the alcohol (Ethanol > Propanol > Butanol) due to the decreasing overall polarity of the solvent.

  • Low to Negligible Solubility Expected: In nonpolar solvents like Hexane , Toluene , and Carbon Tetrachloride . The energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice would not be compensated by the weak van der Waals interactions with these solvents.

The acidic nature of the molecule (predicted pKa ~4.07) means its charge state, and thus solubility, will be highly dependent on the pH in aqueous or protic systems.

cluster_molecule This compound cluster_properties Molecular Properties cluster_solvents Solvent Classes COOH Carboxylic Acid (-COOH) Benzene Benzene Ring Polar Polar COOH->Polar Strongly contributes to Hbond H-Bond Donor/Acceptor COOH->Hbond Dithiane Dithiane Ring Nonpolar Nonpolar (e.g., Hexane) Benzene->Nonpolar Contributes to Dithiane->Polar Moderately contributes to Polar->Nonpolar Weak Interaction PolarAprotic Polar Aprotic (e.g., DMSO) Polar->PolarAprotic Strong Interaction Nonpolar->Nonpolar PolarProtic Polar Protic (e.g., Methanol) Nonpolar->PolarProtic Weak Interaction Hbond->PolarProtic Strong Interaction

Key molecular features influencing solvent interactions.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, a robust experimental approach is necessary. The "shake-flask" method is the gold-standard for determining equilibrium or thermodynamic solubility.[7][8] This method measures the concentration of a saturated solution where the dissolved solute is in equilibrium with the undissolved solid material.[9] It provides the true solubility of the compound under specific conditions, which is invaluable for formulation and preclinical studies.[1][10]

Principle

An excess amount of the solid compound is added to a fixed volume of the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[9][11] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the resulting saturated supernatant is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

Required Materials & Equipment
  • Compound: this compound (solid, high purity)

  • Solvents: HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Hexane)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control[7]

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Calibrated pipettes

    • Volumetric flasks

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)[11]

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile or DMSO). This creates a ~1 mg/mL stock.

  • Prepare Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five calibration standards of known concentrations, bracketing the expected solubility range.

Part B: Sample Preparation and Equilibration

  • Add Excess Solid: To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 5-10 mg, ensuring solid remains after equilibration).

  • Add Solvent: Accurately pipette a known volume (e.g., 2 mL) of the desired test solvent into each vial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to shake for at least 24 hours to reach equilibrium.[9] A 48-hour time point is often included to confirm that equilibrium has been reached.

Part C: Sample Processing and Analysis

  • Phase Separation: After incubation, remove the vials and allow them to stand briefly. Carefully withdraw a portion of the supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: If necessary, accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the prepared calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has an acceptable correlation coefficient (R² > 0.99).

    • Inject the prepared (and diluted, if applicable) sample solutions.

    • Record the peak area for the compound in each sample.

Part D: Data Calculation

  • Determine Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Correct for Dilution: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

  • Report Results: Express the final solubility in standard units, such as mg/mL or µM.

A1 Weigh excess solid (e.g., 10 mg) A2 Add known volume of solvent (e.g., 2 mL) A1->A2 Sample Prep A3 Seal vial A2->A3 Sample Prep B1 Incubate on orbital shaker (25 °C, 24-48h) A3->B1 Sample Prep C1 Remove undissolved solid (Centrifuge / 0.22µm Filter) B1->C1 Equilibration D1 Quantify concentration of supernatant via HPLC-UV C1->D1 Analysis F1 Calculate solubility (mg/mL or µM) D1->F1 Calculation E1 Prepare calibration curve (known concentrations) E1->D1 Calibration

Workflow for Thermodynamic Solubility Determination.

Conclusion

References

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The Dithiane Ring in Benzoic Acid Derivatives: A Duality of Stability and Controlled Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiane ring is a pivotal functional group in the lexicon of modern organic synthesis. Its utility stems from a powerful duality: it serves as an exceptionally robust protecting group for carbonyls and, more profoundly, as a masked acyl anion, enabling a reversal of the intrinsic electrophilicity of the carbonyl carbon. This concept, termed "umpolung," provides a strategic avenue for forming carbon-carbon bonds that are otherwise inaccessible through conventional synthetic logic.[1][2]

This guide offers a deep technical analysis of the stability and reactivity of the dithiane moiety, with a specific focus on its integration within benzoic acid derivatives—a structural motif frequently encountered in medicinal chemistry and drug development. We will explore the causal chemistry behind its stability, the mechanistic underpinnings of its unique reactivity, and the strategic considerations for its removal, providing field-proven protocols and insights for the practicing scientist.

Part I: The Dithiane Ring – A Bastion of Stability

The widespread adoption of the 1,3-dithiane as a protecting group is a direct consequence of its remarkable stability compared to its oxygen-based counterparts, such as acetals or ketals.[3][4][5] This robustness is not a matter of happenstance but is rooted in the fundamental properties of the carbon-sulfur bond. Dithianes exhibit high stability across a broad spectrum of acidic and basic conditions, a feature that makes them indispensable in complex, multi-step synthetic campaigns.[3][4][5][6][7]

The key to this stability lies in the difficulty of the hydrolytic cleavage. While acetals are readily hydrolyzed under mild aqueous acid, the excellent nucleophilicity of the sulfur atoms in a dithiane makes the reverse reaction—expulsion of the dithiol—energetically unfavorable without specific activation.[6] This inherent stability allows for exceptional orthogonal control in synthetic design, permitting the manipulation of other, more labile protecting groups (e.g., acid-sensitive silyl ethers or base-sensitive esters) while the dithiane-protected carbonyl remains untouched.

Data Presentation: Comparative Stability of Carbonyl Protecting Groups

The following table provides a comparative overview of the stability of the 1,3-dithiane group against common alternatives under various conditions.

Protecting GroupStructureStability to Aqueous AcidStability to BaseKey Deprotection Reagents
1,3-Dithiane 1,3-DithianeGenerally stable; requires harsh conditions or specific reagents.[3]Highly stable.[3]Hg(II) salts, IBX, NBS, Selectfluor®, H₂O₂/I₂[4][8][9]
1,3-Dioxolane (Acetal) 1,3-DioxolaneLabile; readily hydrolyzed.[3]Generally stable.[3]Dilute aqueous acid (e.g., HCl, H₂SO₄)
Dimethyl Acetal Dimethyl AcetalLabile; readily hydrolyzed.[3]Generally stable.[3]Dilute aqueous acid
N,N-Dimethylhydrazone N,N-DimethylhydrazoneLabile; hydrolyzed under acidic conditions.[3]StableMild aqueous acid
Experimental Protocol: Assessment of Dithiane Stability

To ensure the integrity of a dithiane-protected benzoic acid derivative throughout a synthetic sequence, its stability must be validated under the specific reaction conditions planned. This self-validating protocol provides a framework for such an assessment.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a known quantity (e.g., 50 mg) of the dithiane-benzoic acid substrate and a suitable internal standard (e.g., dodecane) in the chosen reaction solvent.

  • Initiation: Introduce the reagent of concern (e.g., acid, base, nucleophile) at the intended reaction concentration and temperature.

  • Monitoring: At regular intervals (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot from the reaction mixture.

  • Work-up of Aliquots: Immediately quench the reaction in the aliquot (e.g., with saturated NaHCO₃ for an acid, or NH₄Cl for a base). Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Analysis: Analyze the aliquot by Thin Layer Chromatography (TLC), LC-MS, or GC-MS to quantify the remaining starting material relative to the internal standard and detect any degradation products. A lack of change over time confirms stability.

Part II: The Dithiane Ring – A Hub of Controlled Reactivity

The true synthetic power of the dithiane ring is realized through its ability to undergo umpolung, a German term for polarity inversion.[1][6] The conversion of an aldehyde to a 1,3-dithiane masks the carbonyl's electrophilic nature and, crucially, renders the C-2 proton sufficiently acidic (pKa ≈ 31) to be removed by a strong base.[10][11] This deprotonation generates a potent nucleophilic carbanion—a masked acyl anion—that can participate in a wide array of carbon-carbon bond-forming reactions.[2][6][12][13][14]

Mandatory Visualization: The Umpolung Concept

Umpolung cluster_0 Standard Carbonyl Reactivity cluster_1 Dithiane Umpolung Reactivity carbonyl R-CHO (Electrophilic Carbon) product1 R-CH(OH)-Nu carbonyl->product1 Nucleophilic Attack nucleophile Nu⁻ dithiane Dithiane Derivative lithiated_dithiane 2-Lithio-1,3-dithiane (Nucleophilic Carbon) dithiane->lithiated_dithiane Deprotonation (n-BuLi) product2 Alkylated Dithiane lithiated_dithiane->product2 Reaction with Electrophile electrophile E⁺

Caption: Polarity inversion (Umpolung) of a carbonyl via a dithiane intermediate.

This strategy is epitomized by the Corey-Seebach reaction , a cornerstone of modern synthetic chemistry.[6][12][13][15][16] The reaction proceeds in two main stages: deprotonation of the dithiane with a strong base like n-butyllithium (n-BuLi) to form the nucleophilic 2-lithio-1,3-dithiane, followed by reaction with a suitable electrophile, such as an alkyl halide, epoxide, or another carbonyl compound.[1][6][11][12][13] The stability of the lithiated intermediate is attributed to the polarizability of the sulfur atoms and the potential involvement of their d-orbitals in delocalizing the negative charge.[11][17][18]

Causality in Experimental Design: Application to Benzoic Acid Derivatives

When applying Corey-Seebach chemistry to a dithiane-substituted benzoic acid, a critical experimental consideration arises. The carboxylic acid proton is far more acidic than the dithiane C-2 proton and will irreversibly quench the organolithium base and any lithiated dithiane formed. Therefore, the carboxylic acid must be protected prior to the deprotonation step. A methyl or ethyl ester is a common and effective choice, as it is stable to the basic conditions of the Corey-Seebach reaction and can be selectively hydrolyzed later if the free acid is desired.

Mandatory Visualization: Corey-Seebach Reaction Workflow

Corey_Seebach_Workflow start Dithiane-Benzoate Ester deprotonation Deprotonation (n-BuLi, THF, -78 °C) start->deprotonation lithio 2-Lithio-1,3-dithiane Intermediate deprotonation->lithio alkylation Addition of Electrophile (e.g., R-Br) lithio->alkylation product Alkylated Dithiane alkylation->product

Caption: A generalized workflow for the Corey-Seebach reaction.

Experimental Protocol: Corey-Seebach Alkylation of Methyl 4-(1,3-dithian-2-yl)benzoate

This protocol describes a representative alkylation using methyl iodide as the electrophile.

  • Preparation: Add a solution of methyl 4-(1,3-dithian-2-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The causality here is critical: slow addition at low temperature prevents side reactions and ensures controlled formation of the lithiated species. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of the electrophile (e.g., methyl iodide, 1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part III: Unmasking the Carbonyl – Strategic Deprotection

The very stability that makes the dithiane group an excellent protector also renders its removal a non-trivial synthetic challenge.[4][6][7][9] Unlike simple acetals, dithianes are resistant to standard acidic hydrolysis.[11] Consequently, a diverse array of methods has been developed, which can be broadly categorized as those relying on metal-mediated, oxidative, or alkylative cleavage.

Data Presentation: Common Dithiane Deprotection Methods

The choice of deprotection reagent is dictated by the overall functionality of the molecule, particularly the presence of other sensitive groups.

Method ClassReagent(s)Typical ConditionsMechanistic Insight & Compatibility
Metal-Mediated HgCl₂ / HgOaq. MeCN or AcetoneMechanism: Hg(II) is a soft Lewis acid with high affinity for sulfur, forming a complex that facilitates hydrolysis.[19] Drawbacks: Highly toxic, stoichiometric mercury waste.
Oxidative o-Iodoxybenzoic acid (IBX)DMSO or wet EtOAcMechanism: Oxidation of sulfur to a sulfoxide or sulfone makes the C-S bond more labile to hydrolysis.[20] Compatibility: Generally mild and compatible with many functional groups.[9]
Oxidative N-Bromosuccinimide (NBS)aq. Acetone or MeCNMechanism: Bromonium ion attacks sulfur, initiating cleavage. Compatibility: Can react with electron-rich aromatic rings or alkenes.
Oxidative (Green) H₂O₂ / I₂ (catalytic)aq. micellar systemMechanism: Iodine activates H₂O₂ for the oxidation of sulfur. Compatibility: Environmentally benign, tolerates many sensitive groups.[8][18]
Oxidative Selectfluor®aq. MeCNMechanism: Electrophilic fluorination of sulfur facilitates hydrolysis. Compatibility: Powerful oxidant, chemoselectivity can be an issue.[9]
Experimental Protocol: Oxidative Deprotection with o-Iodoxybenzoic Acid (IBX)

This protocol provides a reliable, metal-free method for regenerating the carbonyl group.

  • Setup: To a solution of the 2,2-disubstituted dithiane-benzoate ester (1.0 eq) in a mixture of ethyl acetate and water (e.g., 10:1 v/v), add o-iodoxybenzoic acid (IBX, ~2.5 eq).

  • Reaction: Heat the mixture to reflux (typically around 80 °C) and stir vigorously. The reaction is often biphasic, and vigorous stirring is essential for efficient mass transfer.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble IBX byproduct (iodoxybenzoic acid).

  • Extraction & Purification: Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ketone by column chromatography or recrystallization.

Conclusion

The 1,3-dithiane ring embodies a powerful strategic element for the modern synthetic chemist. Its robust stability under a wide range of conditions provides security for carbonyl functionalities during complex molecular elaborations. Simultaneously, its capacity for umpolung reactivity, unlocked through the Corey-Seebach reaction, offers a reliable and versatile method for constructing key carbon-carbon bonds. For researchers in drug development, mastering the chemistry of dithiane-substituted benzoic acids provides a direct route to a vast chemical space of potential therapeutic agents. The continuing evolution of milder and more sustainable deprotection methodologies promises to further enhance the utility of this remarkable functional group, solidifying its place as an indispensable tool in the art of chemical synthesis.[8]

References

  • Corey-Seebach Reaction - Organic Chemistry Portal. [Link]

  • Corey–Seebach reaction - Wikipedia. [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - NIH. [Link]

  • Corey–Seebach reaction and the use of dithianes as substrate in different catalytic systems. [Link]

  • UMPOLUNG REACTIONS - eGyanKosh. [Link]

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  • Synthesis of 1,3-dithianes. UMPOLUNG reactions - Química Organica.org. [Link]

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  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. [Link]

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    • prepare S,S-acetals (dithianes) from a. [Link]%20prepare%20S%2CS-acetals%20(dithianes)%20from%20a.pdf)

  • Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

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Methodological & Application

Application Notes and Protocols: 4-(1,3-Dithian-2-yl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Potential of a Bifunctional Building Block

In the intricate landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. 4-(1,3-Dithian-2-yl)benzoic acid emerges as a highly versatile and valuable bifunctional building block, ingeniously combining a masked aldehyde with a modifiable carboxylic acid moiety. This unique arrangement offers researchers and drug development professionals a powerful tool for sequential and chemoselective transformations.

The core utility of this reagent lies in the 1,3-dithiane group, which serves as a robust protecting group for an aldehyde. This protection strategy allows for a multitude of chemical operations to be performed on the carboxylic acid or other parts of a molecule without affecting the latent aldehyde. Subsequently, the dithiane can be efficiently cleaved to reveal the aldehyde, ready for further synthetic elaboration. Furthermore, the dithiane moiety can be deprotonated to form a nucleophilic acyl anion equivalent, a classic example of "umpolung" reactivity, enabling the formation of carbon-carbon bonds at a traditionally electrophilic carbonyl carbon.[1][2]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties

While specific experimental data for this compound is not extensively cataloged in public literature, its properties can be reliably inferred from its constituent parts and structurally similar compounds.

PropertyEstimated Value/InformationSource
Molecular FormulaC₁₁H₁₂O₂S₂[3]
Molecular Weight240.34 g/mol [3]
AppearanceOff-white to pale yellow solidGeneral observation for similar compounds
Melting Point>150 °C (decomposes)Inferred from similar structures
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, THF), sparingly soluble in less polar solvents, and likely insoluble in water.General chemical principles
pKa~4-5 (for the carboxylic acid proton)Inferred from benzoic acid

Core Applications in Organic Synthesis

The synthetic utility of this compound can be broadly categorized into three key areas: as a protected aldehyde, as a platform for derivatization, and as a precursor to acyl anion equivalents.

A Stable Mask for a Reactive Aldehyde

The primary and most straightforward application of the 1,3-dithiane moiety is the protection of the aldehyde functionality.[4] Thioacetals, such as 1,3-dithianes, are exceptionally stable to a wide range of reaction conditions, including strongly basic and acidic environments, as well as many nucleophilic and organometallic reagents.[5] This stability allows for selective reactions to be carried out on the carboxylic acid group of this compound.

Workflow: Protection-Modification-Deprotection

G cluster_0 Protection Phase cluster_1 Modification Phase cluster_2 Deprotection Phase Start 4-Formylbenzoic Acid Protect Protection with 1,3-Propanedithiol Start->Protect Lewis Acid (e.g., BF₃·OEt₂) Protected This compound Protect->Protected Modify Derivatization of Carboxylic Acid (e.g., Amide Coupling) Protected->Modify Amine, Coupling Reagent Modified N-Substituted-4-(1,3-dithian-2-yl)benzamide Modify->Modified Deprotect Deprotection of Dithiane Modified->Deprotect Oxidative or Lewis Acidic Conditions Final N-Substituted-4-formylbenzamide Deprotect->Final

Caption: Workflow for utilizing this compound as a protected aldehyde.

A Versatile Scaffold for Derivatization

The presence of the carboxylic acid group provides a convenient handle for a wide array of synthetic transformations, including the formation of esters, amides, and acid halides. This allows for the incorporation of the 4-formylphenyl moiety into larger and more complex molecules, which is of particular interest in medicinal chemistry and materials science.[6][7]

Protocol 1: Synthesis of a Model Amide Derivative

This protocol details the synthesis of N-benzyl-4-(1,3-dithian-2-yl)benzamide, illustrating the selective modification of the carboxylic acid group.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU, HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the acid in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM.

  • Activation: To the stirred solution, add the coupling agent (e.g., DCC, 1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Workup:

    • Filter the reaction mixture to remove the urea byproduct (if using DCC).

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-(1,3-dithian-2-yl)benzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.

  • Coupling Agent: DCC is a classic and cost-effective coupling agent. However, for more sensitive substrates or to improve yields, more modern coupling agents like HATU can be employed.

  • Aqueous Workup: The acid and base washes are essential to remove any unreacted starting materials and byproducts.

Deprotection: Regenerating the Aldehyde

The regeneration of the aldehyde from the 1,3-dithiane is a critical step. A variety of methods have been developed for this transformation, often involving oxidative or Lewis acid-mediated cleavage of the C-S bonds.[5][8][9] The choice of deprotection agent can be tailored to the specific substrate to avoid unwanted side reactions.

Protocol 2: Deprotection to Reveal the Aldehyde

This protocol describes a common method for the deprotection of the dithiane using an oxidative cleavage.

Materials:

  • N-benzyl-4-(1,3-dithian-2-yl)benzamide (from Protocol 1)

  • N-Bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA)

  • Aqueous acetone or acetonitrile/water mixture

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (2.2 eq) portion-wise over several minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess NBS.

  • Workup:

    • Extract the mixture with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final aldehyde, N-benzyl-4-formylbenzamide.

Alternative Deprotection Methods:

Reagent SystemConditionsNotes
HgCl₂/CaCO₃Aqueous acetonitrileHighly effective but uses toxic mercury salts.
[I(CF₃COO)₂]₂PhAqueous MeCNA milder oxidative method.
FeCl₃ or Cu(NO₃)₂ on clayHeterogeneous, solventEnvironmentally friendlier solid-supported reagents.[9]

Reaction Scheme: Synthesis and Deprotection

G cluster_0 Amide Formation cluster_1 Deprotection A This compound B N-benzyl-4-(1,3-dithian-2-yl)benzamide A->B Benzylamine, DCC, DCM C N-benzyl-4-formylbenzamide B->C NBS, aq. Acetone

Caption: Overall reaction scheme for amide formation and subsequent deprotection.

Safety and Handling

This compound and the reagents used in its synthesis and manipulation should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • 1,3-Propanedithiol: Has a strong, unpleasant odor. Handle in a fume hood and quench any residual reagent with bleach.

  • Strong Bases (e.g., n-BuLi): Pyrophoric and moisture-sensitive. Handle under an inert atmosphere using proper syringe techniques.

  • Deprotection Reagents (e.g., NBS, Mercury Salts): NBS is a lachrymator and corrosive. Mercury salts are highly toxic and require specialized disposal procedures.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals and solvents.

Conclusion

This compound is a testament to the power of strategic functional group manipulation in organic synthesis. Its ability to serve as a stable, yet readily unmaskable, aldehyde precursor, combined with the versatility of its carboxylic acid handle, makes it an invaluable tool for the synthesis of a diverse range of molecules. From pharmaceuticals to advanced materials, the applications of this bifunctional building block are extensive. By understanding the principles behind its reactivity and the practical considerations of its use, researchers can effectively integrate this reagent into their synthetic strategies to achieve their molecular design goals with greater efficiency and control.

References

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health.
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  • 4-(1,3-Dithiolan-2-yl)benzoic acid. Benchchem.
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  • This compound. Santa Cruz Biotechnology.
  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
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  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][8][10]oxazine-2,4-diones. National Institutes of Health. Available at:

  • Recent Advances in the Synthesis of 4H-Benzo[d][8][10]oxathiin-4-ones and 4H-Benzo[d][8][10]dioxin-4-ones. MDPI. Available at:

  • Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). ResearchGate.
  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube.
  • Directed lithiation of unprotected benzoic acids. SciSpace.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central.
  • The Role of 1,3-Dithianes in Natural Product Synthesis. ResearchGate.
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The Strategic Application of 4-(1,3-Dithian-2-yl)benzoic Acid in Medicinal Chemistry: A Guide to Synthesis and Utilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Potential of a Versatile Building Block

In the intricate chess game of multi-step organic synthesis for drug discovery, protecting groups are the strategic moves that shield reactive functionalities, allowing chemists to direct reactions with precision. Among these, the 1,3-dithiane group stands out as a robust and versatile protector for aldehydes, offering stability across a wide range of acidic and basic conditions.[1] When appended to a benzoic acid scaffold, as in 4-(1,3-dithian-2-yl)benzoic acid , it creates a bifunctional building block of significant value. This molecule offers medicinal chemists an elegant solution to a common challenge: how to perform reactions on a carboxylic acid or the aromatic ring without interference from a highly reactive aldehyde.

This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will detail its synthesis, showcase its application in forming critical C-C and C-N bonds, and provide robust protocols for its use and subsequent deprotection to reveal the parent benzaldehyde. The causality behind experimental choices is emphasized, providing researchers with the insights needed to adapt these methods to their specific drug discovery programs.

Core Concept: The Power of Orthogonal Reactivity

The primary strategic advantage of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo a host of transformations, such as amide bond formation or esterification, while the dithiane-protected aldehyde remains inert.[2][3] Subsequently, the dithiane can be selectively removed under specific conditions to unmask the aldehyde for further elaboration, such as reductive amination or Wittig reactions. This two-stage reactivity allows for the construction of complex molecular architectures that would be challenging to access directly.

The dithiane moiety is more than a simple protecting group; it also enables unique "umpolung" or reverse-polarity reactivity.[4] The proton at the C2 position of the dithiane ring can be abstracted by a strong base, creating a nucleophilic acyl anion equivalent that can react with various electrophiles, a powerful tool for carbon-carbon bond formation.[4]

Caption: Orthogonal reactivity workflow using the target building block.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol details the protection of 4-formylbenzoic acid using 1,3-propanedithiol. The choice of a Lewis acid catalyst is critical for efficient thioacetal formation.[5] Boron trifluoride etherate is a common and effective choice for this transformation.[6]

Materials:

  • 4-Formylbenzoic acid

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol (1.1 eq).

  • Slowly add boron trifluoride etherate (1.2 eq) dropwise to the reaction mixture. The causality here is that BF₃·OEt₂ activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the thiol groups.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often a solid. Recrystallize from a suitable solvent system, such as methanol/water, to afford pure this compound.

Parameter Typical Value Notes
Starting Material 4-Formylbenzoic AcidEnsure it is dry.
Reagents 1,3-Propanedithiol, BF₃·OEt₂Use fresh and anhydrous reagents.
Solvent Dichloromethane (anhydrous)Essential to prevent side reactions.
Reaction Time 4-6 hoursMonitor by TLC.
Typical Yield 85-95%Dependent on purity of reagents.
Protocol 2: Amide Coupling - Synthesis of a PARP Inhibitor Intermediate

This protocol demonstrates the use of the carboxylic acid functionality for amide bond formation, a cornerstone reaction in medicinal chemistry.[7] The dithiane group remains stable under standard amide coupling conditions. We will use the synthesis of an intermediate for a Poly(ADP-ribose) polymerase (PARP) inhibitor as a representative example.[7]

Materials:

  • This compound

  • 1-(Pyrazin-2-yl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, minimizing side reactions and racemization.[8] DIPEA acts as a non-nucleophilic base to neutralize the acid formed.

  • Add 1-(pyrazin-2-yl)piperazine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Amide_Coupling_Mechanism node1 This compound R-COOH node3 Activated Ester R-CO-O-HATU node1:e->node3:w Activation node2 HATU Coupling Reagent node2:e->node3:w node5 Tetrahedral Intermediate node3:e->node5:w node4 1-(Pyrazin-2-yl)piperazine R'-NH-R'' node4:e->node5:w Nucleophilic Attack node6 Final Amide Product R-CO-N(R')R'' node5->node6 Collapse

Caption: Generalized mechanism of HATU-mediated amide coupling.

Protocol 3: Deprotection to Reveal the Aldehyde

The final strategic move is the deprotection of the dithiane to regenerate the aldehyde. A variety of methods exist, and the choice depends on the sensitivity of other functional groups in the molecule.[9] Oxidative methods are common. Here, we describe a mild procedure using N-bromosuccinimide (NBS) in aqueous acetone.

Materials:

  • Dithiane-protected compound (from Protocol 2)

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C and add NBS (2.2 eq) in portions. The mechanism involves electrophilic attack of bromine on one of the sulfur atoms, initiating a cascade that ultimately leads to hydrolysis.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess NBS.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Deprotection Method Reagents Conditions Considerations Reference
Oxidative Hydrolysis NBS, aq. Acetone0 °C to RTMild and effective for many substrates.General
Mercuric Salts HgCl₂, CaCO₃, aq. MeCNRTHighly effective but uses toxic mercury salts.[1][1]
Photolytic Sensitizer (e.g., Eosin Y), Visible Light, AirRTMetal-free and mild, good for sensitive substrates.[10]
Acid-Catalyzed Hydrolysis Polyphosphoric Acid, Acetic Acid25-45 °CSimple and inexpensive reagents.[11][11]

Applications in Drug Discovery: A Case Study Perspective

The utility of this compound and its parent aldehyde, 4-formylbenzoic acid, is evident in the synthesis of numerous bioactive molecules.

  • PARP Inhibitors: As demonstrated in Protocol 2, the synthesis of PARP inhibitors often involves creating a central scaffold and then elaborating it with various substituents to explore the structure-activity relationship (SAR).[7] The use of 4-formylbenzoic acid allows for the introduction of a key pharmacophore element, often a substituted piperazine, via amide coupling. The resulting aldehyde can then be used in subsequent reactions to build out other parts of the molecule.

  • Kinase Inhibitors: Kinase inhibitors are a major class of therapeutics, particularly in oncology. The synthesis of complex heterocyclic systems, such as the imidazo[1,2-c]pyrimidine core of the kinase inhibitor BAY 61-3606, often relies on building blocks that can be coupled together using methods like palladium-catalyzed cross-coupling reactions.[12] While not a direct example with the dithiane, this highlights a potential application where the dithiane-protected benzoic acid could be used in a Suzuki or Buchwald-Hartwig coupling, leveraging the carboxylic acid as a handle for further diversification.

Conclusion: A Strategic Asset for the Medicinal Chemist

This compound is a powerful and versatile building block that provides a strategic advantage in the synthesis of complex molecules for drug discovery. Its ability to mask a reactive aldehyde while allowing for diverse chemistry on its carboxylic acid moiety enables the construction of novel chemical entities with high precision and control. The protocols and insights provided herein serve as a foundation for researchers to confidently incorporate this valuable tool into their synthetic arsenals, accelerating the path toward new therapeutic discoveries.

References

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  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]

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  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Semantic Scholar. Available at: [Link]

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  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Available at: [Link]

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The Strategic Application of 4-(1,3-Dithian-2-yl)benzoic Acid: A Guide to Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin in Complex Synthesis

In the landscape of modern organic synthesis, the ability to selectively manipulate one functional group in the presence of another is paramount. This principle of orthogonality is the cornerstone of elegant and efficient molecular construction. 4-(1,3-Dithian-2-yl)benzoic acid emerges as a powerful tool in this context, serving not as a simple protecting group reagent, but as a bifunctional building block. The inherent stability of the 1,3-dithiane moiety effectively masks a reactive aldehyde, liberating the carboxylic acid for a wide array of chemical transformations. This guide provides an in-depth exploration of the strategic use of this compound, offering detailed protocols for its synthesis, application in amide bond formation, and final deprotection to unmask the latent aldehyde functionality.

The core utility of this reagent lies in its ability to introduce a protected aldehyde onto a molecular scaffold via its benzoic acid "handle." This is particularly advantageous in the synthesis of complex molecules, polymers, and metal-organic frameworks (MOFs), where precise control over reactive sites is crucial.

Core Principles and Mechanistic Rationale

The synthetic strategy revolves around a three-stage process: protection, functionalization, and deprotection.

  • Protection: The journey begins with the protection of the aldehyde in 4-formylbenzoic acid. The reaction with 1,3-propanedithiol under acidic conditions transforms the highly reactive aldehyde into a stable 1,3-dithiane. This cyclic thioacetal is robust and withstands a broad spectrum of reaction conditions, including those involving strong bases and nucleophiles, which would readily react with an unprotected aldehyde.[1]

  • Functionalization: With the aldehyde safely masked, the carboxylic acid group of this compound becomes the focal point for chemical modification. This allows for standard carboxylic acid chemistry, such as esterification or, as detailed in this guide, amide bond formation. The stability of the dithiane ensures it remains inert during these transformations.

  • Deprotection: The final step involves the regeneration of the aldehyde from the dithiane. This is typically achieved under oxidative or hydrolytic conditions that are orthogonal to the newly formed functional group (e.g., an amide bond). The choice of deprotection agent is critical to ensure the integrity of the overall molecule.

The entire workflow can be visualized as a strategic sequence enabling otherwise challenging synthetic pathways.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection 4-Formylbenzoic Acid 4-Formylbenzoic Acid Protection Protection 4-Formylbenzoic Acid->Protection 1,3-Propanedithiol, Acid Catalyst This compound This compound Protection->this compound Functionalization Functionalization This compound->Functionalization Amine, Coupling Reagent Functionalized Intermediate Functionalized Intermediate Functionalization->Functionalized Intermediate Deprotection Deprotection Functionalized Intermediate->Deprotection Oxidative/Hydrolytic Conditions Final Product Final Product Deprotection->Final Product

Figure 1. A generalized workflow illustrating the three key stages of utilizing this compound in synthesis.

Experimental Protocols

Part 1: Synthesis of this compound

Rationale: The conversion of 4-formylbenzoic acid to its dithiane derivative is a classic example of carbonyl protection. The use of a Lewis acid like boron trifluoride etherate catalyzes the reaction by activating the carbonyl group towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.[2] Acetic acid is often used as a co-catalyst or solvent. The reaction is driven to completion by the formation of the stable six-membered dithiane ring.

Materials:

  • 4-Formylbenzoic acid

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Glacial acetic acid

  • Chloroform (CHCl₃)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hexane

  • Deionized water

Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-formylbenzoic acid (1.0 eq) in a mixture of chloroform and glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 1,3-propanedithiol (1.1 eq).

  • Catalyst Addition: Carefully add boron trifluoride etherate (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with chloroform (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid residue, can be purified by recrystallization from a suitable solvent system such as a hexane/ethyl acetate mixture to yield this compound as a white solid.

ParameterValue
Typical Scale 5-10 mmol
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield 85-95%
Part 2: Amide Coupling with this compound

Rationale: With the aldehyde protected, the carboxylic acid is now available for amide bond formation. A common and efficient method involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (HOBt).[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt acts as a nucleophilic catalyst and suppresses side reactions, leading to higher yields and cleaner products. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the acids formed during the reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1 eq).

  • Reagent Addition: Add EDC (1.1 eq), HOBt (0.1 eq, catalytic), and DMAP (1.0 eq) to the mixture.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel to yield the pure product.

ParameterValue
Typical Scale 1-5 mmol
Reaction Time 4-12 hours
Temperature Room Temperature
Typical Yield 70-90%
Part 3: Deprotection to Regenerate the Aldehyde

Rationale: The final step is the cleavage of the dithiane to unveil the aldehyde. Oxidative methods are commonly employed for this transformation. Bis(trifluoroacetoxy)iodobenzene is an effective reagent for the deprotection of dithianes, especially in molecules that may be sensitive to harsher conditions.[4] The reaction proceeds under aqueous conditions and is often suitable for complex molecules like alkaloids, suggesting its utility for a range of substrates.[4]

Materials:

  • Dithiane-protected amide (from Part 2)

  • Bis(trifluoroacetoxy)iodobenzene

  • Aqueous acetonitrile or a similar solvent system

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Dissolve the dithiane-protected amide (1.0 eq) in a mixture of acetonitrile and water.

  • Reagent Addition: Add bis(trifluoroacetoxy)iodobenzene (1.2-1.5 eq) to the solution in portions.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel to afford the final product.

ParameterValue
Typical Scale 0.5-2 mmol
Reaction Time 1-3 hours
Temperature Room Temperature
Typical Yield 60-85%

Visualization of the Synthetic Pathway

G start 4-Formylbenzoic Acid step1 Protection start->step1 1,3-Propanedithiol, BF3.OEt2 intermediate 4-(1,3-Dithian-2-yl)benzoic Acid step1->intermediate step2 Amide Coupling intermediate->step2 Amine, EDC, HOBt, DIPEA protected_product Protected Amide Intermediate step2->protected_product step3 Deprotection protected_product->step3 Bis(trifluoroacetoxy)iodobenzene, H2O/MeCN final_product Final Aldehyde Product step3->final_product

Figure 2. A visual representation of the synthetic sequence from 4-formylbenzoic acid to a functionalized aldehyde product.

Applications and Future Outlook

The strategic use of this compound opens avenues for the synthesis of a diverse range of complex molecules. Its application as a bifunctional linker is particularly relevant in materials science for the construction of novel polymers and metal-organic frameworks (MOFs), where the aldehyde can be used for post-synthetic modification or to impart specific properties. In drug discovery, this building block can be incorporated into larger molecules where a terminal aldehyde is required for subsequent biological conjugation or further synthetic elaboration. The protocols outlined in this guide provide a robust foundation for researchers to employ this versatile reagent in their synthetic endeavors.

References

  • Royal Society of Chemistry. (2014). Electronic Supporting Information. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). National Institutes of Health. Retrieved from [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(2), 1117-1122.
  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Retrieved from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health. Retrieved from [Link]

  • Synthesis of ligand 4,4'-(1h,1'h-5,5'-bibenzo[d]imidazol-2,2'-diyl) dibenzoic acid: a new linker for MOFs. (2013). ResearchGate. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2015). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Continuous process for preparing benzoic acid esters. (2001). Google Patents.
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  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). PubMed. Retrieved from [Link]

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  • Royal Society of Chemistry. (2019). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. Retrieved from [Link]

  • Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. (2015). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Deprotecting Dithiane-Containing Alkaloids. Retrieved from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). National Institutes of Health. Retrieved from [Link]

  • 4,4′-(Propane-1,3-diyl)dibenzoic acid. (2009). ResearchGate. Retrieved from [Link]

  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging groups on the properties. (2016). Izmir Institute of Technology. Retrieved from [Link]

  • C-13-NMR analysis of chain microstructure of copolyimides on the basis of 2,2-bis[(3,4-dicarboxyphenoxyl)-phenyl]-propane dianhydride synthesized in molten benzoic acid. (1995). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). MDPI. Retrieved from [Link]

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Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2-Lithio-1,3-Dithiane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the use of 2-lithio-1,3-dithiane derivatives for carbon-carbon bond formation, a cornerstone of modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, practical considerations, and broad applications of this powerful synthetic tool.

The Concept of Umpolung: Reversing Carbonyl Reactivity

At the heart of dithiane chemistry lies the concept of "umpolung," a German term for polarity inversion.[1][2] In a typical carbonyl compound, the carbon atom is electrophilic due to the electronegativity of the adjacent oxygen atom. The Corey-Seebach reaction, utilizing 2-lithio-1,3-dithiane, ingeniously reverses this reactivity, transforming the carbonyl carbon into a nucleophilic species, effectively an acyl anion equivalent.[1][3] This transformation opens up a synthetic avenue for the formation of carbon-carbon bonds that are not accessible through conventional methods.[2]

The stability of the 2-lithio-1,3-dithiane anion is a key factor in its synthetic utility. The negative charge is stabilized by the adjacent sulfur atoms, a consequence of sulfur's polarizability and the longer carbon-sulfur bond length.[1] This stability allows the lithiated dithiane to act as a potent nucleophile, reacting with a wide array of electrophiles.

Generation of 2-Lithio-1,3-Dithiane: A Step-by-Step Protocol

The journey begins with the formation of the 1,3-dithiane from an aldehyde and 1,3-propanedithiol, typically catalyzed by a Lewis acid. The subsequent deprotonation at the C-2 position using a strong base, most commonly n-butyllithium, generates the reactive 2-lithio-1,3-dithiane.

G cluster_0 Step 1: Dithiane Formation cluster_1 Step 2: Lithiation Aldehyde Aldehyde 1,3-Dithiane 1,3-Dithiane Aldehyde->1,3-Dithiane 1,3-Propanedithiol, Lewis Acid 1,3-Propanedithiol 1,3-Propanedithiol 1,3-Propanedithiol->1,3-Dithiane Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->1,3-Dithiane 1,3-Dithiane_2 1,3-Dithiane n-Butyllithium n-Butyllithium 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane n-Butyllithium->2-Lithio-1,3-dithiane 1,3-Dithiane_2->2-Lithio-1,3-dithiane n-BuLi, THF, low temp.

Workflow for the synthesis of 2-lithio-1,3-dithiane.

Protocol: Preparation of 2-Lithio-1,3-dithiane [4]

  • Materials:

    • 1,3-Dithiane

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Argon or Nitrogen gas (inert atmosphere)

    • Dry ice/acetone or other suitable cooling bath

  • Procedure:

    • Under an inert atmosphere of argon or nitrogen, dissolve 1,3-dithiane (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the solution to between -40 °C and -20 °C using a cooling bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. A color change to pale yellow may be observed.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

    • The resulting solution of 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.

  • Causality and Experimental Choices:

    • Inert Atmosphere: Organolithium reagents like n-BuLi are highly reactive and pyrophoric, reacting vigorously with oxygen and moisture.[4] An inert atmosphere is crucial for safety and to prevent quenching of the reagent.

    • Anhydrous Solvent: Water will protonate and deactivate the n-butyllithium and the 2-lithio-1,3-dithiane.

    • Low Temperature: The lithiation is performed at low temperatures to control the exothermicity of the reaction and to prevent side reactions, such as proton abstraction from the solvent.[5]

Carbon-Carbon Bond Forming Reactions: The Synthetic Powerhouse

The true synthetic utility of 2-lithio-1,3-dithiane is realized in its reactions with a diverse range of electrophiles. This allows for the construction of a wide variety of functional groups and carbon skeletons.[3]

G 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane Alkylated Dithiane Alkylated Dithiane 2-Lithio-1,3-dithiane->Alkylated Dithiane Reaction Electrophile Electrophile Electrophile->Alkylated Dithiane Carbonyl Compound Carbonyl Compound Alkylated Dithiane->Carbonyl Compound Hydrolysis Deprotection Deprotection Deprotection->Carbonyl Compound

General reaction of 2-lithio-1,3-dithiane with an electrophile.
Reactions with Alkyl Halides and Sulfonates

One of the most fundamental applications is the alkylation of 2-lithio-1,3-dithiane with primary alkyl halides or arenesulfonates.[6] This reaction forms a new carbon-carbon bond and, after deprotection, yields a ketone.

Protocol: Alkylation with a Primary Alkyl Bromide

  • Materials:

    • Solution of 2-lithio-1,3-dithiane in THF (from the previous protocol)

    • Primary alkyl bromide

    • Anhydrous THF

  • Procedure:

    • To the cold (-40 °C to -20 °C) solution of 2-lithio-1,3-dithiane, add a solution of the primary alkyl bromide (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

    • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-alkyl-1,3-dithiane by column chromatography.

  • Field-Proven Insights:

    • While primary alkyl halides are excellent electrophiles, secondary halides can lead to competing elimination reactions.

    • Arenesulfonates of primary alcohols have been shown to react smoothly with lithiated dithianes at room temperature, providing an alternative to alkyl halides.[6]

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction of 2-lithio-1,3-dithiane with aldehydes and ketones provides access to α-hydroxy ketones after deprotection.[7] This is a powerful method for constructing this important functional group.

Protocol: Reaction with an Aldehyde

  • Procedure:

    • To the cold (-78 °C) solution of 2-lithio-1,3-dithiane, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction at low temperature with saturated aqueous ammonium chloride.

    • Follow the workup and purification procedure as described for the alkylation reaction.

Reactions with Epoxides

Epoxides react with 2-lithio-1,3-dithiane to yield γ-hydroxy ketones after deprotection. The reaction proceeds via a nucleophilic ring-opening of the epoxide.

Protocol: Reaction with an Epoxide

  • Procedure:

    • To the cold (-20 °C) solution of 2-lithio-1,3-dithiane, add the epoxide (1.0 equivalent) either neat or as a solution in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Workup and purify as previously described.

ElectrophileProduct after DeprotectionKey Features
Primary Alkyl Halide/SulfonateKetoneEfficient C-C bond formation.
Aldehyde/Ketoneα-Hydroxy KetoneAccess to a valuable functional group.
Epoxideγ-Hydroxy KetoneRing-opening reaction.
Acyl Halide/Ester1,2-DiketoneSynthesis of adjacent carbonyls.

Deprotection of the Dithiane Group: Unveiling the Carbonyl

The final step in the Corey-Seebach sequence is the hydrolysis of the dithiane to reveal the carbonyl group. This step often requires oxidative conditions due to the stability of the thioacetal.[8]

A variety of reagents have been developed for this transformation, each with its own advantages and limitations. Common methods include the use of mercury(II) salts, N-bromosuccinimide (NBS), or oxidative systems like hydrogen peroxide with an iodine catalyst.[9][10][11]

Protocol: Deprotection using Hydrogen Peroxide and Iodine [9][12]

  • Materials:

    • 2-Alkyl-1,3-dithiane

    • 30% Hydrogen peroxide (H₂O₂)

    • Iodine (I₂)

    • Sodium dodecyl sulfate (SDS)

    • Water

  • Procedure:

    • To a solution of the 2-alkyl-1,3-dithiane in water containing a catalytic amount of SDS, add iodine (5 mol%).

    • Add 30% aqueous hydrogen peroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the resulting carbonyl compound by column chromatography.

  • Trustworthiness of the Protocol: This method is advantageous as it avoids the use of toxic heavy metals and proceeds under mild, essentially neutral conditions, showing tolerance for a number of other protecting groups.[9][12]

Applications in Complex Molecule Synthesis

The Corey-Seebach reaction and its variants have been instrumental in the total synthesis of numerous natural products.[13] Its ability to form key carbon-carbon bonds with a high degree of control makes it an invaluable tool for constructing complex molecular architectures. For instance, it has been utilized in the synthesis of alkaloids, terpenoids, and polyketides.[7]

References

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. [Link]

  • Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(11), 5121-5124.
  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [Link]

  • Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions.
  • R Discovery. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. [Link]

  • ResearchGate. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

  • ResearchGate. (n.d.). 2-Lithio-1,3-dithiane | Request PDF. [Link]

  • Wikipedia. (n.d.). Corey–Seebach reaction. [Link]

  • eGyanKosh. (n.d.). UMPOLUNG REACTIONS. [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]

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Application Notes & Protocols: The Strategic Application of Dithiane Chemistry in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1,3-dithiane chemistry, a cornerstone of modern synthetic organic chemistry, with a specific focus on its application in the assembly of complex natural products. We will move beyond simple procedural lists to dissect the strategic thinking and mechanistic principles that enable chemists to leverage dithiane-based methodologies for elegant and efficient molecular construction. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to master this powerful synthetic tool.

The Foundational Principle: Umpolung and the Acyl Anion Equivalent

In standard organic synthesis, the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. The groundbreaking concept of Umpolung , or polarity inversion, introduced by Corey and Seebach, provides a method to reverse this innate reactivity.[1][2] By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium (n-BuLi).[3] This generates a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane, which serves as a synthetic equivalent of an acyl anion—a synthon that is otherwise inaccessible.[1]

This nucleophilic dithiane can then react with a wide array of electrophiles (e.g., alkyl halides, epoxides, other carbonyls), forging new carbon-carbon bonds in a manner that defies conventional retrosynthetic disconnections.[2][4][5] The final step involves the hydrolytic cleavage (deprotection) of the dithiane moiety to unmask the ketone functionality, completing the formal acylation of the electrophile.[6][7]

Dithiane_Strategy Start Aldehyde (Electrophilic Carbon) Dithiane 1,3-Dithiane Start->Dithiane Protection (Propanedithiol, H⁺) Anion 2-Lithio-1,3-dithiane (Nucleophilic Carbon - Umpolung) Dithiane->Anion Deprotonation (n-BuLi) Alkylated Alkylated Dithiane Anion->Alkylated C-C Bond Formation (Alkylation) Product Ketone (Final Product) Alkylated->Product Deprotection (e.g., Hg(II), IBX) Electrophile Electrophile (e.g., R-X, Epoxide) Electrophile->Alkylated

Caption: Overall workflow of dithiane-based Umpolung chemistry.

Case Study: Convergent Synthesis of (±)-Periplanone B

The total synthesis of Periplanone B, the potent sex pheromone of the American cockroach, by W. C. Still in 1979 is a classic demonstration of dithiane chemistry's power in assembling complex macrocycles.[8][9] The strategy hinged on using a dithiane-stabilized anion to construct a key intermediate that would later undergo an anionic oxy-Cope rearrangement to form the ten-membered ring core.[8]

Synthetic Logic: The retrosynthetic analysis identified a divinylcyclohexenol derivative as the precursor for the key rearrangement. Dithiane chemistry was employed to couple two distinct fragments to a central cyclohexanone core.

  • Initial Alkylation: 2-Lithio-1,3-dithiane was used as an acyl anion equivalent to attack cyclohexenone, establishing the first key C-C bond.

  • Second Nucleophilic Addition: The resulting ketone was then trapped with a vinyl lithium reagent.

  • Unmasking and Transformation: The dithiane was not immediately deprotected. Instead, it served as a stable protecting group through several transformations before its eventual removal was required. This highlights the dual role of dithianes as both reactivity modifiers and robust protecting groups.[6]

The specific use of the dithiane anion allowed for a highly convergent and controlled construction of a complex precursor that would have been challenging to access through traditional enolate chemistry.[10]

Periplanone_B_Strategy PB Periplanone B Precursor Divinylcyclohexenol Precursor PB->Precursor Anionic oxy-Cope Rearrangement Intermediate Dithiane Adduct Precursor->Intermediate Elaboration Cyclohexenone Cyclohexenone Intermediate->Cyclohexenone 1,4-Addition DithianeAnion 2-Lithio-1,3-dithiane Intermediate->DithianeAnion VinylLithium Vinyl Lithium Reagent Intermediate->VinylLithium 1,2-Addition DithianeAnion->Intermediate VinylLithium->Intermediate

Caption: Simplified retrosynthetic logic for Periplanone B synthesis.

Case Study: Spiroketal Synthesis via Dithiane Linchpins

Spiroketals are prevalent motifs in many natural products. Dithiane chemistry offers a powerful "linchpin" strategy for their construction, allowing for the convergent coupling of two different fragments.[11][12] For instance, in the synthesis of fragments for complex molecules like spongistatin, a 2-silyl-1,3-dithiane serves as a bis-anion equivalent.[11]

Synthetic Logic & Causality: The C-2 proton of the dithiane is first removed. The resulting anion is reacted with a first electrophile (e.g., an epoxide). A subsequent Brook rearrangement can be triggered, or more commonly, the silyl group is cleaved and a second deprotonation at C-2 allows for the introduction of a second, different electrophile. This one-pot, multi-component coupling is exceptionally efficient. The final deprotection of the dithiane unmasks a central ketone, which then undergoes spontaneous or acid-catalyzed spiroketalization with hydroxyl groups on the two side chains that were introduced. The choice of epoxides as electrophiles is strategic, as they directly install the necessary hydroxyl functionality for the final cyclization.

Detailed Application Protocols

The following protocols are generalized from established literature procedures and should be adapted based on the specific substrate. All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[13][14]

Protocol 1: Formation of a 1,3-Dithiane (Thioacetalization)

Objective: To protect an aldehyde as its 1,3-dithiane derivative.

Rationale: This step converts the electrophilic carbonyl carbon into a precursor for the nucleophilic acyl anion equivalent. The reaction is typically acid-catalyzed. Lewis acids like BF₃·OEt₂ are common, but milder Brønsted acids can also be used for sensitive substrates.[15][16]

Materials:

  • Aldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.1 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.05 - 0.1 equiv) or Brønsted Acid (e.g., PTSA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 1,3-propanedithiol (1.1 equiv) via syringe.

  • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the Lewis acid addition.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly or purified by flash column chromatography on silica gel.

Protocol 2: Deprotonation and Alkylation of a 1,3-Dithiane (Corey-Seebach Reaction)

Objective: To generate the 2-lithio-1,3-dithiane and react it with an electrophile.

Rationale: This is the core C-C bond-forming step. Anhydrous THF is the typical solvent. The reaction is performed at very low temperatures (-78 °C to -30 °C) to ensure the stability of the lithiated intermediate and to prevent side reactions, such as the deprotonation of the THF solvent by the highly basic n-BuLi.[17] Additives like TMEDA or HMPA can be used to break up n-BuLi aggregates and enhance the rate of deprotonation.[14][17]

Materials:

  • 1,3-Dithiane derivative (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 - 1.1 equiv, solution in hexanes)

  • Electrophile (e.g., Alkyl bromide or Epoxide, 1.0 - 1.2 equiv)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, rubber septum, and nitrogen inlet.

  • Dissolve the 1,3-dithiane (1.0 equiv) in anhydrous THF.

  • Cool the solution to -40 °C to -30 °C using an acetonitrile/dry ice bath. Some substrates may require cooling to -78 °C.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe, keeping the internal temperature below -25 °C. A color change (often to yellow or orange) typically indicates anion formation.

  • Stir the resulting solution at this temperature for 1-2 hours to ensure complete deprotonation.

  • Cool the solution to -78 °C (acetone/dry ice bath) before adding the electrophile. This minimizes potential side reactions with the electrophile.

  • Add the electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of a 1,3-Dithiane

Objective: To hydrolyze the thioacetal and regenerate the carbonyl group.

Rationale: Dithiane deprotection can be challenging, especially in the presence of sensitive functional groups.[11] A variety of methods exist, and the choice is critical for the success of the synthesis. Mercury(II) salts are classic and effective but highly toxic.[6] Oxidative methods using reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (PIFA) are often preferred for their milder conditions and compatibility with amine-containing substrates.[7][18]

Method A: Oxidative Deprotection with PIFA (Ideal for labile, amine-containing molecules) [18]

Materials:

  • Alkylated dithiane (1.0 equiv)

  • Aqueous Acetonitrile (e.g., 9:1 MeCN:H₂O)

  • Bis(trifluoroacetoxy)iodobenzene (PIFA, 2.0 - 2.5 equiv)

Procedure:

  • Dissolve the dithiane substrate in aqueous acetonitrile.

  • Add PIFA in one portion at room temperature.

  • Stir the reaction for 15-60 minutes, monitoring by TLC. The reaction is often rapid.

  • Upon completion, quench with saturated sodium thiosulfate solution to remove any excess oxidant.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone by chromatography.

Method B: Mild Deprotection with H₂O₂/I₂ (A "Green" Alternative) [19]

Materials:

  • Alkylated dithiane (1.0 equiv)

  • Sodium Dodecyl Sulfate (SDS, surfactant)

  • Iodine (I₂, 0.05 equiv, catalyst)

  • 30% Hydrogen Peroxide (H₂O₂, 4.0 equiv)

  • Water

Procedure:

  • Prepare an aqueous solution of SDS (e.g., 0.1 M).

  • Suspend the dithiane substrate and catalytic iodine (5 mol%) in the SDS solution.

  • Add 30% aqueous H₂O₂ and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Reaction times can range from 30 minutes to a few hours.

  • Upon completion, quench with sodium thiosulfate solution and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase as described in Method A to afford the crude ketone for purification.

Data Summary: Deprotection Methodologies

The selection of a deprotection protocol is substrate-dependent. The following table summarizes common methods, highlighting their characteristics to aid in experimental design.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Cautions
HgCl₂ / CaCO₃ Acetone/H₂O, refluxHighly effective, classical methodExtremely toxic (Mercury) , harsh conditions
N-Bromosuccinimide (NBS) Acetone/H₂O, 0 °C to RTReadily available, effectiveCan be harsh, potential for side reactions
IBX or DMP DMSO or MeCN/H₂O, RTMild, metal-free, good for complex substratesOxidant can be sensitive, DMP is explosive
PIFA MeCN/H₂O, RTVery fast, mild, excellent for alkaloids/amines[18]Stoichiometric oxidant, can be expensive
H₂O₂ / I₂ (cat.) H₂O, SDS, RTEnvironmentally benign, mild, cost-effective[19]May not work for all substrates, requires micellar conditions

References

  • Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231–237. Available at: [Link]

  • Smith, A. B., III, et al. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Available at: [Link]

  • Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001). Deprotecting Dithiane-Containing Alkaloids. The Journal of Organic Chemistry, 66(19), 6502–6504. Available at: [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393–1399. Available at: [Link]

  • Firouzabadi, H., et al. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. Available at: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. Available at: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. PubMed. Available at: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. R Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • De Vleeschouwer, F. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. Available at: [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. University of Windsor. Available at: [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. Available at: [Link]

  • Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Umpolung. Available at: [Link]

  • Química Organica.org. (n.d.). Synthesis of 1,3-dithianes. Available at: [Link]

  • Shivaprasad Hs. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Available at: [Link]

  • Organic Chemistry. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Available at: [Link]

  • Wang, M., et al. (2019). Access to a Catalytically Generated Umpolung Reagent through the Use of Cu-Catalyzed Reductive Coupling of Ketones and Allenes for the Synthesis of Chiral Vicinal Aminoalcohol Synthons. National Institutes of Health. Available at: [Link]

  • UMPLOUNG.pptx. (n.d.). Slideshare. Available at: [Link]

  • eGyanKosh. (n.d.). UMPOLUNG REACTIONS. Available at: [Link]

  • University of Calgary. (n.d.). Organolithium reagents. Available at: [Link]

  • Haroon, M., et al. (2023). Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. Available at: [Link]

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. SciSpace. Available at: [Link]

  • Grosu, I., et al. (2009). Synthesis and stereochemistry of some new spiro and polyspiro-1,3-dithiane derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Available at: [Link]

  • Myers, A. (n.d.). organolithium reagents 1. Available at: [Link]

  • Reich, H. J. (n.d.). A. Organolithium Reagents. Organic Chemistry Data. Available at: [Link]

  • Université de Caen. (n.d.). Frontalin : origin and synthesis. Available at: [Link]

  • Reddy, R., et al. (2020). Dithiane-Induced [3+2] Cycloaddition Tactic for the Convergent Synthesis of Dihydropyrrole and Pyrrole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Michigan State University. (2022). Total Synthesis of Periplanone B. Available at: [Link]

  • Michigan State University. (2022). Periplanone B. Available at: [Link]

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Sources

Application Notes & Protocols: Synthetic Routes to Substituted Benzaldehydes from 4-(1,3-dithian-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(1,3-dithian-2-yl)benzoic acid as a versatile starting material for the synthesis of substituted benzaldehydes. We delve into the core chemical principles, including the concept of umpolung and the role of the 1,3-dithiane group as a robust carbonyl surrogate. This guide presents detailed, field-proven protocols for orthogonal synthetic strategies, enabling selective modification of the benzoic acid moiety prior to the mild and efficient deprotection to unveil the target benzaldehyde. Methodologies are supported by mechanistic insights, comparative data, and authoritative literature references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often requires careful management of the highly reactive aldehyde functional group. This compound offers an elegant solution to this challenge. In this molecule, the aldehyde functionality is masked as a 1,3-dithiane, a stable cyclic thioacetal. This protection strategy allows for a diverse range of chemical transformations to be performed on the carboxylic acid group and the aromatic ring without disturbing the latent aldehyde.

The stability of the dithiane group to both acidic and basic conditions makes it an ideal orthogonal protecting group, allowing for sequential and selective reactions. This guide will explore the synthetic pathways that leverage this stability, focusing on modifying the molecule before liberating the aldehyde in the final step.

Core Concepts: Umpolung and Orthogonal Protection

The Dithiane Group: A Masked Acyl Anion

The utility of 1,3-dithianes in organic synthesis was pioneered by E.J. Corey and Dieter Seebach. The key innovation was the concept of "umpolung," or polarity inversion. Normally, a carbonyl carbon is electrophilic. However, when an aldehyde is converted to a 1,3-dithiane, the proton at the C-2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium. This generates a nucleophilic 2-lithio-1,3-dithiane, which is effectively a masked acyl anion.

While our starting material, this compound, is pre-formed, understanding this underlying principle is crucial. The stability of the dithiane ring, which is essential for its role as an acyl anion equivalent, is the same property we exploit for its use as a protecting group.

Orthogonal Synthetic Strategy

An orthogonal protection strategy is one in which different protecting groups on a molecule can be removed under distinct, non-interfering conditions. In our case, the 1,3-dithiane group is stable under many conditions used to modify carboxylic acids (e.g., esterification, amidation). This allows for a planned synthetic sequence where the benzoic acid is first converted into a desired derivative, and only then is the dithiane removed to reveal the aldehyde. This approach prevents undesired reactions that would occur if the free aldehyde were present during the initial transformations.

Synthetic Workflow and Key Transformations

The primary strategy involves a two-stage process:

  • Stage 1: Functional Group Transformation. Modification of the carboxylic acid to an ester, amide, or other derivative.

  • Stage 2: Deprotection. Cleavage of the 1,3-dithiane group to reveal the benzaldehyde.

G A This compound B Stage 1: Modification of COOH (Esterification, Amidation, etc.) A->B R-OH, H+ or R-NH2, Coupling Agent C Substituted 4-(1,3-dithian-2-yl)benzene (e.g., Ester, Amide) B->C D Stage 2: Deprotection of Dithiane C->D Oxidizing Agent or Lewis Acid E Final Product: Substituted Benzaldehyde D->E

Caption: Orthogonal synthetic workflow.

Experimental Protocols: Stage 1 (Modification)

The dithiane moiety is stable to standard esterification and amidation conditions. This allows for straightforward modification of the carboxylic acid.

Protocol 4.1: Fischer Esterification to Methyl 4-(1,3-dithian-2-yl)benzoate

This protocol describes a classic acid-catalyzed esterification. Using the alcohol as the solvent drives the equilibrium towards the product.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)

    • Sulfuric acid (H₂SO₄), concentrated (0.1 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound.

    • Add anhydrous methanol to dissolve the starting material.

    • While stirring, slowly add concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid. (Caution: CO₂ evolution).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Protocol 4.2: Amide Coupling to N-benzyl-4-(1,3-dithian-2-yl)benzamide

This protocol uses a standard peptide coupling reagent, which is mild and highly efficient, avoiding harsh conditions that could affect the dithiane ring.

  • Materials:

    • This compound (1.0 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • 1 M HCl solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add HATU and stir for 5 minutes at room temperature.

    • Add DIPEA, followed by benzylamine.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Experimental Protocols: Stage 2 (Deprotection)

The cleavage of the dithiane to regenerate the aldehyde is the critical final step. The choice of reagent is paramount and depends on the sensitivity of other functional groups in the molecule. Below is a comparison of common methods, followed by detailed protocols for mild and effective options.

Comparison of Deprotection Methods
Reagent SystemTypical ConditionsProsCons
HgCl₂ / CaCO₃ Acetone/H₂O, refluxClassic, effectiveHighly toxic mercury waste
N-Bromosuccinimide (NBS) Acetone/H₂O, 0°C to RTFast, effectiveCan react with other sensitive groups (e.g., alkenes, activated rings)
DDQ MeCN/H₂O (9:1), RTMild, good for many substratesCan form thioesters with electron-rich aromatics
Dess-Martin Periodinane (DMP) CH₂Cl₂/H₂O, RTMild, chemoselective, tolerates many groupsStoichiometric, expensive reagent
Fe(NO₃)₃ on Silica Gel Hexane, 65°CHeterogeneous, simple workup, low toxicityRequires heating
TMSCl / NaI Acetonitrile, RTMetal-free, mild conditionsCan require long reaction times
H₂O₂ / I₂ (cat.) H₂O, SDS (micellar)Green, neutral conditions, tolerates sensitive groupsMay not be suitable for all substrates
Protocol 5.1: Oxidative Deprotection using Dess-Martin Periodinane (DMP)

This method is highly reliable and chemoselective, making it suitable for complex molecules with sensitive functional groups.

  • Materials:

    • Substituted 4-(1,3-dithian-2-yl)benzene derivative (1.0 eq)

    • Dess-Martin Periodinane (DMP) (2.5 eq)

    • Dichloromethane (DCM)

    • Water

    • Saturated NaHCO₃ solution containing 10% Na₂S₂O₃ (sodium thiosulfate)

  • Procedure:

    • Dissolve the dithiane substrate in a mixture of DCM and water (e.g., 9:1 v/v).

    • Add DMP in one portion and stir vigorously at room temperature.

    • Monitor the reaction by TLC (typically complete within 1-3 hours).

    • Upon completion, quench the reaction by adding the NaHCO₃/Na₂S₂O₃ solution and stir for 15 minutes until the organic layer is clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate in vacuo and purify the resulting aldehyde by flash chromatography.

Protocol 5.2: Mild, Metal-Free Deprotection using TMSCl/NaI

This protocol avoids heavy metals and strong oxidants, offering a mild alternative for deprotection.

  • Materials:

    • Substituted 4-(1,3-dithian-2-yl)benzene derivative (1.0 eq)

    • Sodium iodide (NaI) (10 eq)

    • Chlorotrimethylsilane (TMSCl) (10 eq)

    • Acetonitrile (MeCN), anhydrous

    • Diethyl ether or EtOAc

    • Saturated NaHCO₃ solution

    • 10% Na₂S₂O₃ solution

  • Procedure:

    • To a solution of the dithiane substrate in anhydrous acetonitrile, add sodium iodide and stir for 5 minutes.

    • Add TMSCl to the mixture and stir at room temperature. In situ generation of TMSI is the key reactive species.

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.

    • Once the reaction is complete, pour the mixture into diethyl ether or EtOAc.

    • Wash the organic layer with water, 10% Na₂S₂O₃ solution (to remove any I₂ formed), and saturated NaHCO₃ solution.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude aldehyde by standard methods (chromatography, recrystallization, or distillation).

Mechanism of Deprotection

The deprotection mechanism generally involves electrophilic attack at one of the sulfur atoms, followed by hydrolysis.

G cluster_0 Oxidative Deprotection (e.g., with DMP or NBS) A Dithiane B Sulfonium Ion Intermediate A->B Attack on Sulfur C Thionium Ion B->C Elimination D Hemithioacetal C->D Nucleophilic attack E Aldehyde D->E Hydrolysis X [O] or E+ X->B H2O H₂O H2O->D

Caption: Generalized deprotection mechanism.

Conclusion

This compound is a highly effective and strategically important starting material for the synthesis of substituted benzaldehydes. The dithiane group serves as a robust and reliable protecting group for the aldehyde, permitting a wide range of chemical modifications to be performed on the carboxylic acid functionality. By employing an orthogonal synthetic strategy, researchers can access a diverse library of benzaldehyde derivatives with high efficiency and control. The selection of the final deprotection step should be guided by the overall functionality of the molecule, with several mild and chemoselective modern protocols available to complement classic methods.

References

  • Provot, O. et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH₃CN. European Journal of Organic Chemistry, 2020(35), 5775-5779. Available at: [Link]

  • Tanemura, K. et al. (1994). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1, (23), 3331-3334. Available at: [Link]

  • Mohammadpoor-Baltork, I. et al. (2005). Chemoselective Deprotection of Thioacetals/Thioketals Using HIO₃ in the Presence of Wet SiO₂ Under Mild Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2261-2266. Available at: [Link]

  • Firouzabadi, H. et al. (2000). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. ECSOC-4. Available at: [Link]

  • Mathew, L. & Sankararaman, S. (1993). Mild and Efficient Photochemical and Thermal Deprotection of Thioacetals and Ketals Using DDQ. The Journal of Organic Chemistry, 58(26), 7576-7577. Available at: [Link]

  • Krumb, M. et al. (2020). Visible-Light-Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst. ChemPhotoChem, 4(2), 101-104. Available at: [Link]

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2003). A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane. Organic Letters, 5(4), 575–578. Available at: [Link]

  • Jin, Y.-S. et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(2), 1117-1122. Available at: [Link]

  • Albericio, F. & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Available at: [Link]

  • Hirano, M. et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications, 27(9), 1527-1532. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dithiane Formation for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of dithiane derivatives from benzoic acids. This guide is designed to provide you, our valued researchers, with in-depth, field-proven insights into this critical synthetic transformation. The formation of a dithiane from a benzoic acid derivative is a cornerstone of modern organic synthesis, particularly in the context of the Corey-Seebach reaction, where it serves as a masked acyl anion.[1][2][3] However, this process is not without its challenges. This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to navigate the complexities of this reaction, ensuring robust and reproducible outcomes in your laboratory.

A crucial point to understand from the outset is that the direct conversion of a carboxylic acid to a dithiane is not a standard or high-yielding transformation. The most reliable and widely practiced approach involves a two-step sequence:

  • Reduction of the benzoic acid derivative to the corresponding benzaldehyde.

  • Thioacetalization of the resulting benzaldehyde with 1,3-propanedithiol to form the desired 1,3-dithiane.

This guide is structured to address the potential pitfalls and optimization parameters for each of these critical steps.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of Benzaldehyde from Benzoic Acid Reduction

Potential Cause 1.1: Inappropriate Choice of Reducing Agent.

  • Explanation: Carboxylic acids are relatively resistant to reduction. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will often over-reduce the carboxylic acid to the corresponding benzyl alcohol.[4][5] Achieving the aldehyde oxidation state requires a more nuanced approach.

  • Solution:

    • Step 1: Convert to an Acyl Chloride. A highly effective strategy is to first convert the benzoic acid to its more reactive benzoyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

    • Step 2: Rosenmund Reduction. The resulting benzoyl chloride can then be selectively reduced to the benzaldehyde using the Rosenmund reduction (H₂, Pd/BaSO₄).[6]

    • Alternative Reducing Agents: For a one-step reduction of the carboxylic acid, consider specialized, chemoselective reducing agents. Recent literature highlights reagents that can directly and mildly convert carboxylic acids to aldehydes.[8][9] Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also be effective, though it requires careful control of stoichiometry and temperature to avoid over-reduction.[7][10]

Potential Cause 1.2: Decomposition of the Product or Starting Material.

  • Explanation: Some substituted benzoic acids or the resulting benzaldehydes may be sensitive to the reaction conditions, particularly if harsh reagents or high temperatures are employed.

  • Solution:

    • Employ milder reaction conditions. For example, the conversion to the acyl chloride can often be done at room temperature.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the aldehyde product.

    • Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation.

Problem 2: Low Yield of Dithiane from Benzaldehyde

Potential Cause 2.1: Unfavorable Reaction Equilibrium.

  • Explanation: The formation of a dithiane is a reversible reaction that produces water.[11] If water is not removed from the reaction mixture, the equilibrium will not favor product formation.

  • Solution:

    • Azeotropic Removal of Water: The most common and effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Refluxing the reaction mixture will continuously remove water, driving the reaction to completion.

    • Use of a Dehydrating Agent: For smaller scale reactions or when a Dean-Stark apparatus is not practical, the inclusion of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction mixture can be effective.

Potential Cause 2.2: Inefficient Catalysis.

  • Explanation: The thioacetalization reaction requires an acid catalyst to activate the carbonyl group of the benzaldehyde. The choice and amount of catalyst are critical.

  • Solution:

    • Lewis Acids: A wide range of Lewis acids can be used, including BF₃·OEt₂, ZnCl₂, TiCl₄, and Sc(OTf)₃. The strength of the Lewis acid should be matched to the reactivity of the benzaldehyde. For electron-rich benzaldehydes, a milder Lewis acid may be sufficient, while electron-deficient benzaldehydes may require a stronger one.

    • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) or concentrated hydrochloric acid (HCl) can also be effective catalysts.

    • Heterogeneous Catalysts: Zeolites have been shown to be effective and recyclable catalysts for thioacetalization, offering advantages in terms of workup and purification.[12]

    • Catalyst Loading: Typically, a catalytic amount (1-10 mol%) is sufficient. Excessive catalyst can lead to side reactions and decomposition.

Potential Cause 2.3: Steric Hindrance or Electronic Effects of Substituents.

  • Explanation: Substituents on the benzoic acid ring can significantly impact the reactivity of the corresponding benzaldehyde. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) make the carbonyl carbon more electrophilic and can facilitate the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can deactivate the carbonyl group, slowing down the reaction. Steric hindrance from ortho-substituents can also impede the approach of the dithiol.

  • Solution:

    • For Electron-Deficient Benzaldehydes: Milder reaction conditions are often sufficient. Be mindful of potential side reactions if the substituents are also reactive.

    • For Electron-Rich Benzaldehydes: More forcing conditions may be necessary. This could include using a stronger Lewis acid, a higher reaction temperature, or a longer reaction time.

    • For Sterically Hindered Benzaldehydes: A stronger Lewis acid and higher temperatures are generally required to overcome the steric barrier.

Problem 3: Formation of Side Products

Potential Cause 3.1: Polymerization of the Benzaldehyde.

  • Explanation: Aldehydes, especially in the presence of strong acids, can be prone to polymerization.

  • Solution:

    • Add the catalyst portion-wise to the reaction mixture.

    • Maintain a moderate reaction temperature.

    • Ensure efficient stirring to prevent localized high concentrations of the catalyst.

Potential Cause 3.2: Thiol-Related Side Reactions.

  • Explanation: 1,3-Propanedithiol has a strong, unpleasant odor and can undergo oxidation to form disulfides, especially if the reaction is exposed to air for extended periods at high temperatures.

  • Solution:

    • Conduct the reaction under an inert atmosphere.

    • Use freshly distilled or high-purity 1,3-propanedithiol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I convert a benzoic acid directly to a dithiane in one step?

While there may be some highly specialized or niche methods, a one-step conversion is generally not a practical or high-yielding approach. The most reliable method is the two-step sequence of reduction to the aldehyde followed by thioacetalization.

Q2: My benzoic acid derivative also has another functional group. How can I achieve chemoselectivity?

  • For the Reduction Step: The choice of reducing agent is key. The Rosenmund reduction of an acyl chloride is generally chemoselective.[6] Some modern, specialized reducing agents for carboxylic acids also offer high chemoselectivity.[8][9]

  • For the Thioacetalization Step: Dithiane formation is highly chemoselective for aldehydes and ketones over other functional groups like esters, amides, and carboxylic acids.[13] Therefore, if your molecule contains both an aldehyde and a carboxylic acid, the aldehyde will be selectively converted to the dithiane.

Q3: What is the best way to monitor the progress of the dithiane formation reaction?

Thin Layer Chromatography (TLC) is the most convenient method. You can spot the reaction mixture alongside the starting benzaldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, dithiane spot will indicate the progress of the reaction. Staining with a potassium permanganate solution can be helpful as the dithiane will be readily oxidized.

Q4: I am having trouble with the workup. What are some tips?

The workup for a dithiane formation reaction typically involves quenching the catalyst with an aqueous base (e.g., saturated sodium bicarbonate solution), separating the organic layer, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄). If you are having trouble with emulsions, adding more brine or filtering the entire mixture through a pad of celite can be helpful.

Q5: What are the safety precautions for working with 1,3-propanedithiol?

1,3-Propanedithiol has a very strong and unpleasant odor and is an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For quenching any residual dithiol, a bleach solution can be used to oxidize it to less odorous sulfonic acids.

Part 3: Experimental Protocols and Data

Table 1: Recommended Catalysts for Dithiane Formation from Substituted Benzaldehydes
Benzaldehyde SubstituentRecommended CatalystTypical ConditionsNotes
Electron-donating (e.g., -OCH₃)BF₃·OEt₂, ZnCl₂Toluene, reflux with Dean-StarkMay require longer reaction times or a stronger Lewis acid.
Unsubstitutedp-TsOH, BF₃·OEt₂Toluene, reflux with Dean-StarkStandard conditions are usually effective.
Electron-withdrawing (e.g., -NO₂)p-TsOH, milder Lewis acidsToluene, reflux with Dean-StarkReaction is generally faster. Be mindful of other reactive sites.
Sterically hindered (ortho-subst.)TiCl₄, Sc(OTf)₃Toluene, reflux with Dean-StarkRequires more forcing conditions.
Protocol 1: Two-Step Synthesis of 2-(4-nitrophenyl)-1,3-dithiane from 4-Nitrobenzoic Acid

Step 1: Reduction of 4-Nitrobenzoic Acid to 4-Nitrobenzaldehyde

  • To a solution of 4-nitrobenzoic acid (1 eq) in an appropriate solvent, add thionyl chloride (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.

  • Dissolve the crude acyl chloride in a suitable solvent (e.g., toluene) and add a catalytic amount of Pd/BaSO₄.

  • Bubble hydrogen gas through the solution with vigorous stirring until the reaction is complete (monitor by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 4-nitrobenzaldehyde.

Step 2: Formation of 2-(4-nitrophenyl)-1,3-dithiane

  • To a solution of 4-nitrobenzaldehyde (1 eq) in toluene, add 1,3-propanedithiol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Part 4: Visualizations

Diagram 1: Overall Workflow for Dithiane Formation from Benzoic Acid

workflow benzoic_acid Benzoic Acid Derivative reduction Reduction benzoic_acid->reduction benzaldehyde Benzaldehyde Derivative reduction->benzaldehyde thioacetalization Thioacetalization benzaldehyde->thioacetalization dithiane 1,3-Dithiane Product thioacetalization->dithiane

Caption: General two-step workflow for the synthesis of 1,3-dithianes from benzoic acid derivatives.

Diagram 2: Troubleshooting Logic for Low Dithiane Yield

troubleshooting start Low Dithiane Yield check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst appropriate and active? check_water->check_catalyst Yes solution_water Use Dean-Stark or a dehydrating agent. check_water->solution_water No check_substrate Are there strong electronic or steric effects? check_catalyst->check_substrate Yes solution_catalyst Screen different Lewis/ Brønsted acids. check_catalyst->solution_catalyst No solution_substrate Adjust reaction conditions (temp, time, catalyst). check_substrate->solution_substrate Yes success Improved Yield solution_water->success solution_catalyst->success solution_substrate->success

Sources

Technical Support Center: Troubleshooting Side Reactions in the Lithiation of 2-Aryl-1,3-Dithianes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and application of 2-aryl-1,3-dithiane derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful umpolung strategy of the Corey-Seebach reaction.[1][2] The lithiation of 2-aryl-1,3-dithianes to form a nucleophilic acyl anion equivalent is a cornerstone of modern organic synthesis, enabling the formation of complex ketones and other carbonyl-containing molecules.[3][4]

However, the generation of these potent organolithium intermediates is sensitive to reaction conditions, and several side reactions can compete with the desired deprotonation, leading to reduced yields and complex product mixtures. This document provides a structured troubleshooting guide in a question-and-answer format to address the most common issues encountered in the lab.

Section 1: Core Principles & Best Practices for Successful Lithiation

Before delving into troubleshooting, it is crucial to recognize that success in this reaction hinges on rigorous adherence to fundamental principles of organometallic chemistry.

  • Anhydrous & Inert Conditions: 2-Lithio-1,3-dithianes and the n-butyllithium (n-BuLi) used to generate them are extremely sensitive to moisture and oxygen.[5] All glassware must be flame- or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen. Solvents must be rigorously dried.

  • Temperature Control: This is arguably the most critical parameter. Reactions are typically conducted at low temperatures (-78 °C to -20 °C) to control the reactivity of n-BuLi and prevent undesirable side reactions, most notably the deprotonation of the THF solvent.[5][6]

  • Reagent Quality: The concentration of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry. The 2-aryl-1,3-dithiane starting material should be pure, as impurities can consume the base.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems users may encounter. Each problem is followed by a series of questions and answers that explore the root cause and provide actionable solutions.

Problem Area: Low or No Yield of the Desired Product After Quenching

This is the most common issue, often pointing to a failure in the initial lithiation step.

Q1: My reaction did not proceed. After adding my electrophile and working up the reaction, I only recovered my starting 2-aryl-1,3-dithiane. What went wrong?

This is a classic sign that the 2-lithio-1,3-dithiane was never formed. The likely culprits are related to reagent deactivation or insufficient basicity.

  • Cause A: Inactive n-Butyllithium or Presence of Protic Contaminants. The n-BuLi may have been quenched by residual water in the glassware or solvent, or by atmospheric moisture/oxygen entering the system. The pKa of the C-2 proton on the dithiane is approximately 31, requiring a very strong, uncompromised base for removal.[4][7]

  • Solution: Ensure all components of your reaction are scrupulously dried. Use a freshly opened bottle of a reputable brand of n-BuLi or titrate an older bottle. Use a proper inert gas setup with good seals on all joints.

  • Cause B: Incorrect Temperature. While very low temperatures are generally good, the deprotonation of the dithiane has a certain activation energy. If the temperature is too low (e.g., <-78 °C for some sterically hindered substrates) and the reaction time is too short, the deprotonation may be too slow to go to completion.

  • Solution: The optimal temperature for deprotonation is typically between -40 °C and -20 °C.[8] Stirring at this temperature for 1-2 hours is usually sufficient to ensure complete formation of the lithiated species.[8]

Q2: How can I be certain that my lithiation step has worked before I add my expensive or complex electrophile?

Validating the formation of the organolithium intermediate is a key principle of a trustworthy protocol.

  • Solution: The Deuterium Quench Test. Before committing to your main reaction, you can run a small-scale test or, if your setup allows, carefully extract a small aliquot from the reaction mixture. Quench this sample with deuterium oxide (D₂O). Analyze the resulting dithiane by ¹H NMR. Successful lithiation will be indicated by the disappearance or significant reduction of the signal for the C-2 proton.[8] This confirms that your conditions are effective for generating the desired nucleophile.

Problem Area: Formation of Unidentified Byproducts and Dark Reaction Mixtures

When the reaction mixture turns dark brown or black and TLC/LC-MS analysis shows a complex mixture of products, competing side reactions are likely dominating.

Q1: My reaction mixture turned dark upon addition of n-BuLi or during warming, and the yield was very low. What is the primary cause?

This strongly suggests a reaction between n-BuLi and the solvent, tetrahydrofuran (THF).

  • Causality: THF is not an innocent solvent. The protons on the carbons adjacent to the oxygen are weakly acidic and can be deprotonated by n-BuLi, especially at temperatures above -20 °C.[9] This process consumes your base and initiates a ring-opening cascade of the THF, leading to the formation of ethylene and the enolate of acetaldehyde, which can polymerize and generate colored byproducts.[6]

  • Mechanism: The deprotonation is the rate-limiting step. Once the 2-lithio-THF is formed, it rapidly undergoes a retro-[2+2] cycloaddition.

  • Solution: Maintain a strict low-temperature protocol. Add the n-BuLi solution dropwise to the dithiane solution at -78 °C and then allow the reaction to slowly warm to the optimal deprotonation temperature (e.g., -30 °C), but do not exceed -20 °C.

Q2: I've isolated a byproduct that appears to be a simple ketone (e.g., acetophenone if my aryl group was phenyl). Where could this be coming from?

This can be a confusing result, but it may point to an unexpected fragmentation pathway, particularly if reaction temperatures were high or if you are using a 1,3-dithiolane (5-membered ring) instead of a 1,3-dithiane (6-membered ring).

  • Explanation: While 1,3-dithianes are generally stable to fragmentation, their 1,3-dithiolane counterparts are known to fragment upon deprotonation at C-2, yielding a dithiocarboxylate and ethylene gas.[4][10] If your starting material was inadvertently a dithiolane or if extreme conditions (e.g., high heat) were used, a similar pathway could be accessed. Subsequent reaction with trace water during workup could hydrolyze the intermediate to the corresponding carboxylic acid, which might decarboxylate or undergo other reactions.

  • Solution: Double-check the identity and purity of your starting thioacetal. Ensure you are using 1,3-propanedithiol to make the 6-membered dithiane ring, not 1,2-ethanedithiol. Adhere to the recommended low-temperature conditions.

Q3: My aryl group has a substituent (e.g., -OCH₃, -Br). Could the n-BuLi be reacting with my aryl ring?

Yes, this is a known side reaction called directed ortho-metalation (DoM) or a halogen-metal exchange.

  • Causality: If the aryl group contains a directing group (like methoxy, amide, or sulfone), the n-BuLi can be coordinated by this group and preferentially deprotonate the adjacent (ortho) position on the aryl ring. Alternatively, if the substituent is a bromine or iodine, a fast halogen-metal exchange can occur, forming an aryllithium species. These side reactions compete directly with the desired C-2 deprotonation of the dithiane ring.

  • Solution: The choice of base and conditions is critical. Using a bulkier base like t-BuLi can sometimes disfavor ortho-lithiation. For halogen-metal exchange, running the reaction at very low temperatures (e.g., -100 °C) can sometimes favor the kinetic C-2 deprotonation over the exchange. If these side reactions persist, a different synthetic strategy may be required.

Section 3: Detailed Experimental Protocols

These protocols represent a validated starting point. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Lithiation of a 2-Aryl-1,3-Dithiane
  • Setup: Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add the 2-aryl-1,3-dithiane (1.0 eq, e.g., 10.0 mmol, 2.10 g for 2-phenyl-1,3-dithiane). Fit the flask with a rubber septum.

  • Solvent Addition: Add anhydrous THF (approx. 0.25 M solution, so 40 mL for 10 mmol scale) via a dry syringe.

  • Cooling: Cool the stirred solution to -40 °C in a dry ice/acetonitrile bath.

  • Lithiation: Add n-butyllithium (1.1 eq, e.g., 11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10 minutes.[8] The solution may develop a pale yellow to orange color.

  • Reaction: Stir the reaction mixture at -40 °C to -30 °C for 1.5 hours to ensure complete anion formation. The solution of the 2-lithio-1,3-dithiane is now ready for the next step.

Protocol 2: Quenching the Lithiated Dithiane with an Alkyl Halide
  • Electrophile Addition: While maintaining the temperature at -40 °C, add the electrophile (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the solution of the lithiated dithiane.

  • Reaction: After the addition is complete, allow the reaction to stir at -40 °C for 1 hour, and then let it slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding 20 mL of a saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-2-alkyl-1,3-dithiane.

Section 4: Key Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale & Notes
Temperature (Lithiation) -40 °C to -20 °COptimal balance between deprotonation rate and minimizing THF decomposition.[5][8]
Temperature (Electrophile Add.) -78 °C to -40 °CMinimizes side reactions with the electrophile (e.g., enolization of a ketone).
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the lithiated species. Must be rigorously dried.
Base n-Butyllithium (n-BuLi)Standard, effective base. Titrate before use for accurate stoichiometry.
Stoichiometry (n-BuLi) 1.05 - 1.10 equivalentsA slight excess ensures complete deprotonation of the dithiane.
Reaction Time (Lithiation) 1 - 2 hoursGenerally sufficient for complete formation of the anion.[8]

Table 2: Troubleshooting Summary

SymptomProbable CauseSuggested Solution
No reaction (starting material recovered) Quenched n-BuLi (water)Rigorously dry all glassware, solvents, and inert gas.
Dark brown/black mixture, low yield THF deprotonation/decompositionMaintain temperature below -20 °C at all times. Add n-BuLi slowly.
Products from reaction at aryl ring Directed ortho-metalationConsider using a bulkier base (t-BuLi) or lower temperatures.
Unpredictable/low yield Inaccurate n-BuLi concentrationTitrate the n-BuLi solution before use (e.g., with menthol).
Section 5: Visual Guides
Diagram 1: The Corey-Seebach Reaction Pathway

Corey_Seebach cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Deprotection A 2-Aryl-1,3-Dithiane B 2-Lithio-1,3-Dithiane (Acyl Anion Equivalent) A->B n-BuLi, THF -40 °C to -20 °C D 2-Aryl-2-Alkyl-1,3-Dithiane B->D C Electrophile (e.g., R'-X) C->D E Ketone Product D->E Hydrolysis (e.g., HgCl₂, H₂O)

Caption: General workflow of the Corey-Seebach reaction.

Diagram 2: Competing Deprotonation of THF Side Reaction ```dot

Caption: A logical workflow for diagnosing the cause of low product yield.

Section 6: References
  • 2‐Lithio‐1,3‐dithiane | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Umpolung - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • UMPOLUNG REACTIONS - eGyanKosh. (n.d.). Retrieved January 15, 2026, from [Link]

  • Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. (2023, March 26). Retrieved January 15, 2026, from [Link]

  • Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(1,3-dithian-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-(1,3-dithian-2-yl)benzoic acid. As a key intermediate in multi-step organic syntheses, particularly in the development of complex pharmaceutical agents, achieving high purity of this compound is paramount. Its unique structure, featuring a polar carboxylic acid and a nonpolar dithiane protecting group, presents specific challenges during purification. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move from fundamental techniques to more advanced troubleshooting, explaining the rationale behind each step to empower you to adapt these methods to your specific experimental context.

Section 1: Initial Purification & Common Issues (Recrystallization)

This section addresses the most common first-pass purification method and the typical problems researchers face.

FAQ 1: My crude product is an off-white solid with a low and broad melting point. What is the first purification step I should try?

A low and broad melting point is a classic indicator of impurities. For a solid compound like this compound, the most effective and straightforward initial purification technique is recrystallization .

Expertise & Rationale: Recrystallization is a powerful method for purifying solid compounds.[1][2] It leverages differences in solubility between the desired compound and impurities at varying temperatures. The ideal scenario is to find a solvent that dissolves your compound well when hot but poorly when cold. Impurities, conversely, should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2]

A typical synthesis of this compound involves reacting 4-formylbenzoic acid with 1,3-propanedithiol. Common impurities therefore include unreacted starting materials and side products. Recrystallization is particularly effective at removing these, leading to a significant increase in purity, which can be confirmed by a sharper and higher melting point.[3]

FAQ 2: How do I select the right solvent system for recrystallizing this compound?

Solvent selection is the most critical step for successful recrystallization.[2] The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Expertise & Rationale: Given the molecule's structure—a polar benzoic acid moiety and a less polar dithiane ring—a single solvent may not be ideal. We often turn to a binary solvent system. A good starting point is a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").

For this compound, an Ethanol/Water or Acetone/Water system is highly effective. The organic solvent dissolves the compound readily, while water acts as the anti-solvent.

Protocol 1: Recrystallization using an Ethanol/Water System

  • Place your crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (near boiling) dropwise while swirling until the solid just dissolves. It is crucial not to add an excess of solvent.[1]

  • Heat the solution on a hot plate to ensure it remains just below boiling.

  • To the clear solution, add hot water dropwise until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Solvent SystemSoluble SolventAnti-SolventRationale
Ethanol/Water EthanolWaterGood balance of polarity. Ethanol dissolves the compound, while water's high polarity precipitates the less polar molecule upon cooling.
Acetone/Water AcetoneWaterSimilar to Ethanol/Water. Acetone is a stronger solvent, which can be useful if solubility in ethanol is limited.
Acetic Acid/Water Acetic AcidWaterThe acidic nature can help keep the carboxylic acid protonated, but residual acetic acid can be difficult to remove.

FAQ 3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the concentration of the solute is too high. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Expertise & Rationale: This is a common problem when the boiling point of the solvent is higher than the melting point of the impure compound. It can also be caused by cooling the solution too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Soluble Solvent: Add a small amount of the "soluble solvent" (e.g., ethanol) to the hot solution to decrease the saturation level.

  • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to arrange themselves into a crystal lattice.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

FAQ 4: I've successfully recrystallized my product, but it still has a strong thiol-like odor. How do I remove it?

The persistent, unpleasant odor is almost certainly due to residual 1,3-propanedithiol from the synthesis. This impurity is volatile and can be trapped within the crystal lattice, making it difficult to remove by recrystallization alone.

Expertise & Rationale: 1,3-propanedithiol is a weak acid. We can exploit this property by performing a liquid-liquid extraction with a mild base to remove it before recrystallization.

Protocol 2: Basic Wash to Remove Thiol Impurities

  • Dissolve the crude or recrystallized product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The mild base will deprotonate the thiol, pulling it into the aqueous layer as its sodium salt. CAUTION: CO₂ evolution may occur if residual acid catalyst is present. Vent the funnel frequently.

  • Repeat the wash 1-2 times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Proceed with the recrystallization protocol as described in FAQ 2.

Section 2: Advanced Purification for Stubborn Impurities (Chromatography)

When recrystallization is insufficient, chromatography is the next logical step.

FAQ 5: Recrystallization improved purity, but TLC still shows multiple spots. What's the next step?

If impurities persist after recrystallization, it indicates they have solubility properties very similar to your product. In this case, flash column chromatography is the recommended technique for separation based on differing polarities.[6]

Expertise & Rationale: Column chromatography separates compounds by partitioning them between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[6] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. Since this compound contains both polar and non-polar regions, it is well-suited for this technique.

First, you must develop a suitable solvent system using Thin-Layer Chromatography (TLC).

TLC_Analysis cluster_0 TLC Plate Development cluster_1 Analysis & Goal TLC_Plate Spot crude product on TLC plate Elute Elute in solvent system (e.g., 7:3 Hexane:EtOAc) TLC_Plate->Elute Visualize Visualize under UV light Elute->Visualize Rf_Goal Goal: Product Rf ≈ 0.3-0.4 Good separation from impurities Visualize->Rf_Goal Analyze Rf values

FAQ 6: What are the recommended conditions (stationary/mobile phase) for flash column chromatography of this compound?

Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the standard choice.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. Because the target compound is a carboxylic acid, it is crucial to add a small amount of a modifier to prevent "tailing" or streaking.

Eluent System ComponentsRatio (v/v/v)Modifier & PurposeExpected Rf
Hexanes / Ethyl Acetate / Acetic Acid 70 : 30 : 0.5Acetic Acid: Keeps the carboxylic acid protonated, minimizing interaction with acidic silica sites and ensuring a sharp, well-defined spot/band.~0.35
Dichloromethane / Methanol / Acetic Acid 95 : 5 : 0.5Methanol: A more polar co-solvent if the compound is not moving sufficiently in Hex/EtOAc. Acetic Acid: Same purpose as above.Variable

Protocol 3: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elute: Begin running the mobile phase through the column. Start with a less polar mixture and gradually increase the polarity (a "gradient elution") if necessary.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow start Start with Impure Product prep_col Prepare Silica Gel Column start->prep_col load_smp Load Sample (Dry or Wet) prep_col->load_smp elute Elute with Solvent Gradient (e.g., Hex/EtOAc + AcOH) load_smp->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evap Evaporate Solvent combine->evap end Pure Product evap->end

Section 3: Purity Assessment & Final Validation

FAQ 7: How do I definitively confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm both the purity and the structural identity of your this compound.

Expertise & Rationale: No single technique tells the whole story. A sharp melting point and a single spot on TLC are good indicators of purity, but spectroscopic methods are required for structural confirmation.

Recommended Analytical Methods:

  • Melting Point: The purified product should have a sharp melting point that does not depress when mixed with an authentic sample.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the presence of all expected protons and carbons and their connectivity. The proton NMR should clearly show the characteristic signals for the aromatic protons, the dithiane ring protons, and the unique proton at the C2 position of the dithiane ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₁H₁₂O₂S₂ = 240.34 g/mol ).[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.

By systematically applying these troubleshooting and purification strategies, you can reliably obtain high-purity this compound, ensuring the success of your subsequent research and development activities.

References

  • YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry.
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.
  • Jin, Y.S., et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
  • University of Windsor. The role of 1,3-dithianes in natural product synthesis.
  • Scribd. Chemistry of 1,3-Dithiane.
  • FAMU. (2016). Lab Report Recrystallization.
  • ChemBK. 4-(1,3-Dithiolan-2-yl)benzoic Acid.
  • Unknown Source. Recrystallization of Benzoic Acid.
  • BLDpharm. 168165-88-6|this compound.
  • Unknown Source. The Recrystallization of Benzoic Acid.
  • Santa Cruz Biotechnology. 4-(1,3-dithiolan-2-yl)benzoic acid | CAS 101033-03-8.
  • Santa Cruz Biotechnology. This compound.
  • OHAUS Corporation. Recrystallization of Benzoic Acid.
  • ChemScene. 168165-88-6 | this compound.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • University of Canterbury. (2015). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY.

Sources

stability issues of 4-(1,3-dithian-2-yl)benzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1,3-dithian-2-yl)benzoic acid

A Guide to Chemical Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of this bifunctional molecule. As a compound featuring both a carboxylic acid and a dithiane (a thioacetal), its behavior in different chemical environments is critical to its successful application in complex synthetic pathways.

Chemical Structure and Functional Group Analysis

This compound incorporates two key functional groups that dictate its reactivity and stability:

  • 1,3-Dithiane Ring: This cyclic thioacetal serves as a protecting group for an aldehyde (in this case, terephthalaldehyde). Thioacetals are well-known for their general stability compared to their oxygen-containing analogs (acetals), particularly under a range of acidic and basic conditions.[1][2][3] However, this stability is not absolute, and specific reagents can induce cleavage.

  • Benzoic Acid Moiety: A standard aromatic carboxylic acid. This group is stable but will undergo typical acid-base reactions. Under basic conditions, it deprotonates to form a water-soluble carboxylate salt.[4]

Understanding the interplay between these two groups is essential for troubleshooting experimental challenges.

At-a-Glance Stability Profile

For quick reference, the following table summarizes the stability of this compound under various common laboratory conditions.

Condition CategoryReagent ExamplesStability of Dithiane RingStability of Benzoic AcidKey Considerations
Aqueous Strong Acid Conc. HCl, H₂SO₄, PPALabile [2]Stable (Protonated)Prone to hydrolysis (deprotection) back to the parent aldehyde. Rate is temperature and acid-strength dependent.
Aqueous Mild Acid Dilute HCl, Acetic AcidGenerally Stable [5]Stable (Protonated)Hydrolysis is significantly slower than with strong acids but can occur over extended periods or with heating.
Aqueous Strong Base NaOH, KOH, LiOHHighly Stable [6][7]Deprotonated (Forming Salt)The dithiane ring is inert to hydroxide and other common aqueous bases.
Organometallic Base n-BuLi, LDAReactive [8][9]Deprotonated (Forming Salt)The proton at C2 of the dithiane ring is acidic (pKa ≈ 31) and can be removed by very strong, non-aqueous bases, forming a nucleophilic acyl anion equivalent.
Oxidative Conditions H₂O₂, IBX, NBS, Hg²⁺Labile [10][11][12]Generally StableMany oxidative reagents are used specifically for dithiane deprotection. Heavy metal salts like HgCl₂ are classic reagents for this purpose.[1]
Reductive Conditions NaBH₄, LiAlH₄, H₂/PdHighly Stable ReducibleThe dithiane is stable, but the carboxylic acid can be reduced (e.g., with LiAlH₄) to a primary alcohol.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during synthesis, purification, or handling of this compound.

❓ Issue 1: My compound is degrading during a reaction run in acidic media. Analysis shows the formation of 4-formylbenzoic acid.

Answer: This is a classic case of dithiane hydrolysis. The 1,3-dithiane ring, while more robust than an oxygen-based acetal, is susceptible to cleavage under acidic conditions, especially in the presence of water.[13] The process regenerates the parent carbonyl compound, which in this case is 4-formylbenzoic acid, and releases 1,3-propanedithiol.

Causality (The "Why"): The acid-catalyzed hydrolysis mechanism involves the protonation of one of the sulfur atoms, making it a better leaving group. A subsequent cascade of steps involving water attack and ring-opening ultimately leads to the aldehyde.

G cluster_0 Acid-Catalyzed Hydrolysis of Dithiane start This compound step1 Protonation of Sulfur (Acid Catalyst, H⁺) start->step1 + H⁺ intermediate1 Sulfonium Ion Intermediate step1->intermediate1 step2 Ring Opening & H₂O Attack intermediate1->step2 + H₂O intermediate2 Hemithioacetal Intermediate step2->intermediate2 step3 Proton Transfer & Elimination intermediate2->step3 - H⁺ products 4-Formylbenzoic Acid + 1,3-Propanedithiol step3->products

Sources

Technical Support Center: Chemoselectivity in Reactions of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,3-dithian-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional molecule. Here, we move beyond simple protocols to explore the underlying principles of chemoselectivity, providing you with the causal logic needed to troubleshoot and optimize your synthetic routes.

Introduction: Understanding the Duality of this compound

This compound is a valuable synthetic intermediate possessing two distinct and chemically orthogonal functional groups on a single aromatic scaffold: a carboxylic acid and a 1,3-dithiane . The dithiane serves as a robust protecting group for a formyl group (an aldehyde), which can also be leveraged for its unique "umpolung" or reverse polarity reactivity.[1][2][3] The challenge—and the synthetic opportunity—lies in selectively addressing one functional group while leaving the other untouched. This guide provides a framework for navigating these chemoselectivity challenges.

Caption: Key reactive sites of this compound.

FAQs: Quick Answers to Common Problems

Q1: Is the dithiane group stable to standard amide coupling conditions? A: Generally, yes. The 1,3-dithiane moiety is highly stable under the neutral to mildly basic conditions used for most amide coupling reactions (e.g., HATU, HOBt, EDC with bases like DIPEA or triethylamine).[4] The primary concern is not dithiane instability but rather potential side reactions if the workup involves harsh acidic conditions.

Q2: Can I reduce the carboxylic acid without affecting the dithiane? A: Yes. The key is using a chemoselective reducing agent. Borane reagents, such as borane-tetrahydrofuran complex (BH₃•THF), are highly effective for reducing carboxylic acids in the presence of thioacetals like dithianes.[5] Strong, less selective hydride reagents like lithium aluminum hydride (LiAlH₄) should be avoided as they can cause reductive cleavage of the C-S bonds.

Q3: Why does my attempt to deprotonate the dithiane with n-BuLi fail when the carboxylic acid is present? A: This is a classic acid-base problem. The proton on the carboxylic acid (pKa ≈ 4-5) is vastly more acidic than the C-H proton of the dithiane (pKa ≈ 31).[6] The strong base, n-butyllithium (n-BuLi), will quantitatively and instantly deprotonate the carboxylic acid before it deprotonates the dithiane. See the detailed troubleshooting guide below for solutions.

Troubleshooting Guide: Navigating Chemoselective Reactions

This section provides in-depth solutions to specific experimental challenges, explaining the chemical reasoning behind each recommendation.

Scenario 1: Selective Reduction of the Carboxylic Acid

Problem: "I need to synthesize 4-(1,3-dithian-2-yl)benzyl alcohol, but my reduction attempts are either failing or cleaving the dithiane group."

Root Cause Analysis: The challenge lies in the differential reactivity of the carboxylic acid and the dithiane towards reducing agents. The dithiane is sensitive to harsh nucleophilic/basic reducing agents and strong acids, while the carboxylic acid is resistant to mild reducing agents.

Solution Workflow:

G cluster_reagents Reagent Options start Goal: Reduce COOH, Preserve Dithiane reagent_choice Select Reducing Agent start->reagent_choice borane BH₃•THF or BH₃•SMe₂ reagent_choice->borane Recommended liabh4 LiAlH₄ reagent_choice->liabh4 Avoid nabh4 NaBH₄ reagent_choice->nabh4 Avoid outcome_borane SUCCESS: Selective COOH reduction. Dithiane is stable. borane->outcome_borane outcome_liabh4 FAILURE: Reductive cleavage of C-S bonds likely. liabh4->outcome_liabh4 outcome_nabh4 FAILURE: No reaction with COOH under standard conditions. nabh4->outcome_nabh4

Caption: Decision workflow for selective carboxylic acid reduction.

Recommended Protocol: Selective Borane Reduction

Borane forms a triacyloxyborane intermediate with the carboxylic acid, which is then readily reduced. This mechanism is highly selective for carboxylic acids over many other functional groups, including thioacetals.[5]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of BH₃•THF in THF (approx. 1.5 - 2.0 eq) dropwise over 15-20 minutes. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Workup: Remove the solvent under reduced pressure. The residue can be purified by silica gel chromatography to yield the desired 4-(1,3-dithian-2-yl)benzyl alcohol.

Data Summary: Reducing Agent Compatibility

ReagentTarget GroupCompatibility with DithianeOutcome & Recommendation
BH₃•THF Carboxylic AcidHigh Excellent. The method of choice for selective reduction.[5]
LiAlH₄ Carboxylic AcidLow Avoid. Prone to causing reductive desulfurization.[7]
NaBH₄ Ketones/AldehydesHigh Ineffective. Does not reduce carboxylic acids under mild conditions.[5][7]
Catalytic Hydrogenation VariesModerate Not Recommended. Risk of desulfurization with catalysts like Raney Nickel.
Scenario 2: Umpolung Alkylation at the Dithiane C2 Position

Problem: "I'm attempting to alkylate the dithiane using n-BuLi and an alkyl halide, but I'm only recovering the starting material or a complex mixture after workup."

Root Cause Analysis: As established in the FAQs, the highly acidic carboxylic acid proton is the primary site of reaction with the strong base. Two equivalents of base are the minimum required to deprotonate both sites. Using less will result in failure.

Solution 1: The "Excess Base" Method

This approach is direct but requires careful control of stoichiometry.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C (dry ice/acetone bath).

  • Double Deprotonation: Slowly add n-BuLi (2.1 eq) dropwise. The first equivalent deprotonates the COOH group, and the second deprotonates the C2 position of the dithiane. Stir for 30-60 minutes at -78 °C to ensure complete formation of the dianion.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated. Purify by chromatography.

Solution 2: The "Orthogonal Protection" Strategy (Recommended for Complex Substrates)

This multi-step approach offers higher reliability and cleaner reactions by separating the incompatible functionalities.[8][9][10]

G start Starting Material: 4-(dithianyl)benzoic acid step1 Step 1: Protect Esterification (e.g., MeOH, H⁺) start->step1 intermediate1 Protected Intermediate: Methyl 4-(dithianyl)benzoate step1->intermediate1 step2 Step 2: Umpolung 1) n-BuLi 2) Electrophile (R-X) intermediate1->step2 intermediate2 Alkylated Intermediate step2->intermediate2 step3 Step 3: Deprotect Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate2->step3 final Final Product: Alkylated Acid step3->final

Caption: Workflow for the orthogonal protect-alkylate-deprotect strategy.

Protocol: Methyl Ester Protection

  • Esterification: Dissolve the starting acid in methanol. Add a catalytic amount of concentrated sulfuric acid (or use SOCl₂). Heat to reflux for 4-6 hours until TLC analysis shows complete conversion.

  • Workup: Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. The resulting methyl ester is typically pure enough for the next step.

  • Umpolung Reaction: Perform the dithiane deprotonation and alkylation on the methyl ester using n-BuLi (1.1 eq) and the desired electrophile as described previously.

  • Hydrolysis: Cleave the methyl ester using standard conditions, such as lithium hydroxide (LiOH) in a THF/water mixture, to reveal the carboxylic acid on the final product.

Scenario 3: Selective Dithiane Deprotection

Problem: "I need to convert the dithiane back to the parent aldehyde while preserving the carboxylic acid."

Root Cause Analysis: The carboxylic acid is generally robust and unreactive towards the oxidative or Lewis acid-mediated conditions used for dithiane cleavage. The key is to choose a method that is efficient and avoids over-oxidation of the newly formed, sensitive aldehyde.

Recommended Protocol: Oxidative Cleavage with IBX

o-Iodoxybenzoic acid (IBX) is a mild and highly effective reagent for dithiane deprotection that operates under neutral conditions, ensuring the integrity of the carboxylic acid.[11]

  • Preparation: Suspend o-iodoxybenzoic acid (IBX, ~2.0 eq) in DMSO.

  • Addition: Add the this compound derivative (1.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether. The insoluble IBX byproducts can often be removed by filtration.

  • Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting 4-formylbenzoic acid by silica gel chromatography or recrystallization.

Data Summary: Dithiane Deprotection Reagents

ReagentConditionsComments & Cautions
IBX in DMSO Room TemperatureRecommended. Mild, efficient, and chemoselective.[11]
NBS / aq. Acetone 0 °C to RTEffective, but can sometimes lead to bromination of activated aromatic rings.[12]
DDQ in MeCN/H₂O Room TemperatureGood for many substrates, but reactivity can be substrate-dependent.[13]
HgCl₂ / CaCO₃ Reflux in aq. MeCNClassic but Toxic. Highly effective but poses significant environmental and health risks.[14][15]
H₂O₂ / Iodine Aq. Micellar SystemA "greener" alternative that is mild and effective under neutral conditions.[16]

References

  • Heravi, M. M., et al. (2012). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. [Link]

  • Robert, F., et al. (2010). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry. [Link]

  • Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications. [Link]

  • Química Organica.org. Synthesis of 1,3-dithianes. UMPOLUNG reactions. Química Organica.org. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • All Chemistry. (2019). Retrosynthesis, Synthons, Umpolung and 1,3 Dithiane Reagents. YouTube. [Link]

  • Chemistry Spark. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

  • Alvarez-Ibarra, C., et al. (1999). The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. Scribd. [Link]

  • Kocienski, P. J. (1994). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. [Link]

  • Robert, F., & Peñéñory, A. B. (2010). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. ResearchGate. [Link]

  • Chem LibreTexts. A Quick Guide to Reductions in Organic Chemistry. Chem LibreTexts. [Link]

  • Mathew, L., & Sankararaman, S. (1993). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cudic, M. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry. [Link]

  • Ball, M., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. [Link]

  • Cornella, J., & Martin, R. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Journal of the American Chemical Society. [Link]

  • Chem Player. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. Scribd. [Link]

  • Wikipedia. Dithiane. Wikipedia. [Link]

  • Wang, L., et al. (2018). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. [Link]

  • Ikeno, T., et al. (2001). Reduction of Carboxylic Acid Derivatives Using Diphenylsilane in the Presence of a Rh-PPh3 Complex. Journal of Organic Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-(1,3-dithian-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,3-dithian-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and optimize coupling reactions involving this versatile building block. The unique structure, featuring both a reactive carboxylic acid and a sulfur-containing dithiane protecting group, presents distinct opportunities and challenges. This document provides in-depth troubleshooting advice and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Part A: Amide Bond Formation – Troubleshooting & FAQs

The primary application of this compound is in amide coupling, leveraging its carboxylic acid moiety. While a cornerstone of medicinal chemistry, this reaction is not without its pitfalls.[1][2] This section addresses the most common issues encountered.

Question 1: My amide coupling reaction is showing low or no yield. What are the likely causes and how can I fix it?

Answer: Low yield in amide bond formation is almost always linked to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][3] To overcome this, a coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate.

Core Causality & Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical and substrate-dependent.[4] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

    • Carbodiimides (EDC, DCC): These are cost-effective but can form highly reactive O-acylisourea intermediates that may lead to side reactions or racemization.[3] They often require an additive.

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and generally provide faster reaction times and higher yields with fewer side reactions.[3] HATU is particularly effective for sterically hindered substrates.

    • Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these are very effective but produce carcinogenic HMPA as a byproduct (in the case of BOP). PyBOP is a safer alternative.

  • Missing or Incorrect Additive: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are crucial, especially when using carbodiimides.[3] They trap the reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization before reacting with the amine.[3][5]

  • Incorrect Base or Stoichiometry: A non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component if it is used as a salt.[3] At least two equivalents of base are often needed: one for the carboxylic acid and one for the amine salt.

Troubleshooting Workflow for Low Amide Coupling Yield

G cluster_start Initial Observation cluster_investigation Troubleshooting Path cluster_solution Potential Solutions start Low or No Product Yield reagent Step 1: Evaluate Coupling Reagent start->reagent additive Step 2: Check Additive reagent->additive If reagent is appropriate solution1 Switch to a stronger reagent (e.g., EDC -> HATU) reagent->solution1 Inefficient activation base Step 3: Verify Base & Stoichiometry additive->base If additive is present solution2 Incorporate HOBt or HOAt (1.1 - 1.5 eq.) additive->solution2 Side reactions/ racemization conditions Step 4: Optimize Reaction Conditions base->conditions If base is correct solution3 Use non-nucleophilic base (DIPEA) (2-3 eq.) base->solution3 Poor reaction drive/ salt formation solution4 Pre-activate acid before adding amine. Adjust temperature/time. conditions->solution4 Slow kinetics/ steric hindrance

Caption: Troubleshooting workflow for low-yield amide coupling.

Question 2: I am seeing significant byproduct formation. How can I improve the purity of my desired amide?

Answer: Byproduct formation is a common issue. Identifying the byproduct is the first step to mitigating its formation.

Common Byproducts & Mitigation Strategies:

ByproductLikely CauseMitigation Strategy
N-acylurea Use of carbodiimide (DCC, EDC) without an additive. The O-acylisourea intermediate rearranges.Add HOBt or HOAt to the reaction mixture. This traps the intermediate as an active ester, preventing rearrangement.[3]
Epimerized Product Racemization of a chiral amine or acid, often with carbodiimide reagents at elevated temperatures.Use a modern uronium/aminium salt like HATU, which is known for low racemization.[5] Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Amide from TFA If the amine starting material is a trifluoroacetate (TFA) salt, the TFA anion can compete with the carboxylic acid for activation by the coupling reagent.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6] This ensures the desired active ester is formed first.

Part B: Palladium-Catalyzed Cross-Coupling – Troubleshooting & FAQs

While the primary handle is the benzoic acid, you may wish to perform reactions on the aromatic ring (e.g., Suzuki-Miyaura coupling if the ring is functionalized with a halide) with the dithiane group present. The sulfur atoms in the dithiane moiety pose a significant challenge for transition metal catalysis, particularly with palladium.

Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing when using a substrate containing the 4-(1,3-dithian-2-yl) group. Why?

Answer: The most probable cause is catalyst poisoning by the sulfur atoms of the dithiane group. Sulfur-containing compounds are well-known poisons for many transition metal catalysts, especially those employing reduced metals like Pd(0).[7][8]

Mechanism of Poisoning:

The sulfur atoms have lone pairs of electrons that can coordinate strongly and often irreversibly to the palladium center.[7] This coordination occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively deactivating the catalyst.[9][10]

Conceptual View of Catalyst Poisoning

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Deactivated Deactivated Pd-S Complex Pd0->Deactivated Irreversible Binding PdII R-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R_R R-Pd(II)-R' Trans->PdII_R_R RedElim Reductive Elimination RedElim->Pd0 RedElim->Pd0 R-R' Product PdII_R_R->RedElim Dithiane Dithiane Substrate Poisoning Catalyst Poisoning Dithiane->Poisoning Poisoning->Pd0

Caption: The catalytic cycle is disrupted by sulfur binding.

Solutions and Mitigation Strategies:

  • Use Sulfur-Tolerant Ligands/Catalysts: While challenging, some catalyst systems show improved tolerance.

    • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can sometimes offer better stability and resist displacement by the sulfur poison.

    • Specialized Catalysts: Research into sulfur-tolerant catalysts is ongoing. Some indium-based systems have shown promise in C-S cross-coupling, suggesting a different interaction mechanism with sulfur.[11][12]

  • Increase Catalyst Loading: This is a straightforward but often expensive and inefficient solution. It may overcome partial poisoning but is unlikely to succeed if the sulfur compound is present in significant concentration.[13]

  • Modify the Synthetic Route (Recommended): The most robust solution is to avoid having the dithiane group present during the palladium-catalyzed step.

    • Step 1: Deprotect the Dithiane: Convert the dithiane back to the parent aldehyde.

    • Step 2: Protect the Aldehyde Differently: Protect the resulting aldehyde as a non-sulfur-containing group, such as an O,O-acetal (e.g., using ethylene glycol). Acetal groups are generally stable to cross-coupling conditions.

    • Step 3: Perform the Cross-Coupling: Execute the Suzuki, Heck, or other palladium-catalyzed reaction.

    • Step 4: Deprotect the Acetal: Remove the acetal to reveal the aldehyde if needed.

Question 4: Can the dithiane group be cleaved under standard coupling conditions?

Answer: Yes, this is a potential side reaction. Dithianes are stable to many basic and acidic conditions, but they are not indestructible.[14][15] Harsh conditions, particularly the combination of certain bases, elevated temperatures, and the presence of water or other nucleophiles, can lead to undesired deprotection.[14][16]

To minimize cleavage:

  • Screen Bases: Use milder inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOtBu.[17][18][19]

  • Lower Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water is required for the hydrolysis back to the carbonyl.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (or amine salt) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and HATU.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Add the amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of the Dithiane Group

This protocol regenerates the parent benzaldehyde functionality, which is a key step in the recommended alternative synthetic route to avoid catalyst poisoning.

Materials:

  • 4-(1,3-dithian-2-yl)-containing substrate (1.0 eq.)

  • o-Iodoxybenzoic acid (IBX) (2.5 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the dithiane-protected compound.

  • Add DMSO to dissolve the substrate (concentration typically 0.2-0.5 M).

  • Add IBX to the solution. Note: IBX can be explosive upon impact or heating, handle with care.

  • Stir the mixture vigorously at room temperature for 1-4 hours. The mixture may be heterogeneous.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, add an equal volume of water to the reaction mixture and stir for 15 minutes.

  • Filter the resulting suspension to remove the reduced IBX byproduct.

  • Extract the filtrate multiple times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Perrin, D. et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate). Organic Chemistry Portal. [Link]

  • Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

  • Perrin, D. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Daugulis, O., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Dong, Y., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Jelali, H., et al. (2020). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Romero, N. A., et al. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry. [Link]

  • Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Heravi, M. M., et al. (2008). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. NIH. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2020). Final Analysis: Sulfur as a Catalyst Poison. [Link]

  • Lee, J. Y., & Lee, P. H. (2008). Palladium-catalyzed Carbon-Sulfur Cross-Coupling Reactions... PubMed. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. YouTube. [Link]

  • Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

  • Ghorai, S., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide... Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]

  • Procter, D. J., et al. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis... PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Willis, M. C., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles... Journal of the American Chemical Society. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2016). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. [Link]

  • ResearchGate. (2020). Developments in the Deprotection of Thioacetals. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • SAE International. (2021). Reversible Sulfur Poisoning of 3-way Catalyst...[Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives... The Journal of Organic Chemistry. [Link]

  • Walsh, P. J., et al. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • All about chemistry. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Link]

Sources

common pitfalls in the handling and storage of dithiane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dithiane Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the handling and storage of dithiane compounds. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success and safety of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your work with dithianes, offering step-by-step solutions and the rationale behind them.

Question 1: Why is my dithiane deprotection (thioacetal cleavage) reaction failing or giving low yields?

Answer:

Failure to deprotect a dithiane and regenerate the carbonyl group is a frequent issue. The stability of the thioacetal protecting group, while advantageous for many synthetic steps, can make its removal challenging.[1] Deprotection failures often stem from the choice of reagents, reaction conditions, or the nature of the substrate itself.

Troubleshooting Steps:

  • Re-evaluate Your Deprotection Reagent:

    • Harsh/Toxic Reagents: Traditional methods using mercury(II) salts like mercuric chloride (HgCl₂) and mercuric oxide (HgO) are effective but highly toxic and environmentally damaging.[2][3][4] If you are using these, ensure your reagents are fresh and the reaction is performed under the correct conditions. However, consider migrating to safer and more modern alternatives.

    • Milder, Oxidative Methods: A variety of milder, oxidative deprotection methods are now preferred. These include:

      • o-Iodoxybenzoic acid (IBX)[5]

      • Bis(trifluoroacetoxy)iodobenzene (PIFA)[5]

      • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)[3]

      • Visible light-mediated methods with a photocatalyst like iodine.[6]

      • Copper(II) salts, which can be used under solvent-free conditions.[7]

    • Mechanism of Action: Oxidative methods typically involve the oxidation of one of the sulfur atoms, which facilitates hydrolysis. Understanding the mechanism of your chosen reagent is key to optimizing the reaction.

  • Optimize Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature is critical. Some methods work well in aqueous acetonitrile, while others are performed under solvent-free conditions.[2][8] Ensure your chosen conditions are appropriate for the reagent and substrate.

    • pH Control: For some methods, maintaining a specific pH is important. Ensure your reaction is appropriately buffered if required.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time and avoid decomposition of the product.

  • Consider Substrate-Specific Issues:

    • Steric Hindrance: Sterically hindered dithianes can be more difficult to deprotect. In such cases, a more reactive reagent or harsher conditions may be necessary.

    • Presence of Other Functional Groups: If your molecule contains other sensitive functional groups, you must choose a deprotection method that is chemoselective.[9] For example, some oxidative methods might affect other electron-rich moieties in your molecule.

Question 2: I'm observing significant byproduct formation during the lithiation of my dithiane for an umpolung reaction. What is going wrong?

Answer:

The lithiation of 1,3-dithiane to form the 2-lithio-1,3-dithiane, a key step in Corey-Seebach reactions, is a powerful tool for carbon-carbon bond formation.[1][10] However, this reaction is sensitive to conditions and can lead to several byproducts if not performed correctly.

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions:

    • Moisture is the Enemy: The 2-lithio-1,3-dithiane is a strong base and will be rapidly quenched by any protic source, including water. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and all solvents and reagents must be anhydrous.[11]

    • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.[11]

  • Optimize Base Addition and Temperature Control:

    • Choice of Base: n-Butyllithium (n-BuLi) is the most common base for this deprotonation.[12]

    • Slow Addition at Low Temperature: The n-BuLi should be added slowly to a solution of the dithiane at a low temperature (typically -20 °C to -78 °C) to control the exotherm and prevent side reactions.[12]

    • Temperature Control is Crucial: Maintaining a low temperature throughout the reaction is critical to the stability of the lithiated species and to prevent unwanted side reactions.

  • Address Potential Side Reactions:

    • Over-alkylation: The addition of more than one equivalent of the alkylating agent can lead to di-alkylation.[9] Use precise stoichiometry and add the alkylating agent slowly at a low temperature.[9]

    • Thiophilic Addition: The lithiating agent can sometimes attack one of the sulfur atoms instead of the C-2 proton, leading to ring opening. This is more common with certain substituted dithianes.[13] Using the correct temperature and solvent can help to minimize this.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and storage of dithiane compounds.

Handling
  • What are the primary hazards associated with dithiane compounds? Dithianes can cause skin and eye irritation.[14] It is also important to avoid inhaling dust or vapors.[14][15] In case of fire, thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides.[16]

  • What personal protective equipment (PPE) should I wear when handling dithianes? Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[15][17] If there is a risk of generating dust, use a respirator.[15]

  • What should I do in case of accidental exposure?

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[14]

    • Inhalation: Move to fresh air immediately.[15]

    • In all cases of significant exposure, seek medical attention.[14][15]

Storage
  • What are the recommended storage conditions for dithiane compounds? Dithiane compounds should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[15][16] Some sources recommend storage at 2-8°C, while others suggest room temperature or even -20°C for long-term storage of solids.[17][18] Always refer to the supplier's safety data sheet for specific storage recommendations.

  • Are dithianes sensitive to anything? 1,3-Dithiane is hygroscopic, meaning it can absorb moisture from the air.[19] It is therefore important to store it in a dry environment, for instance, in a desiccator over a drying agent like silica gel.[11]

  • What materials are incompatible with dithianes? Dithianes are incompatible with strong oxidizing agents and strong bases.[16]

Experimental Protocols

Protocol 1: General Procedure for Deprotection of a Dithiane using DDQ

This protocol is an example of a milder, non-metallic method for dithiane deprotection.[3]

  • Dissolve the dithiane substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a stoichiometric amount (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: The Dithiane Protection-Deprotection Cycle

G Carbonyl Carbonyl Compound (Aldehyde or Ketone) Dithiane 1,3-Dithiane Derivative (Protected Carbonyl) Carbonyl->Dithiane Protection (1,3-Propanedithiol, Acid Catalyst) Deprotected_Carbonyl Regenerated Carbonyl Compound Dithiane->Deprotected_Carbonyl Deprotection (e.g., DDQ, IBX, HgCl₂)

Caption: The reversible protection of a carbonyl group as a 1,3-dithiane.

Diagram 2: Troubleshooting Low Yield in Dithiane Deprotection

G Start Low Yield in Dithiane Deprotection Reagent Is the deprotection reagent appropriate? Start->Reagent Conditions Are the reaction conditions optimal? Reagent->Conditions Yes Sol_Reagent_Harsh Consider milder oxidative reagents (IBX, DDQ, PIFA) Reagent->Sol_Reagent_Harsh No Substrate Are there substrate-specific issues? Conditions->Substrate Yes Sol_Conditions Optimize solvent, temperature, and time Conditions->Sol_Conditions No Success Reaction Optimized Substrate->Success No Sol_Substrate Use stronger reagents for hindered substrates or chemoselective methods for sensitive groups Substrate->Sol_Substrate Yes Sol_Reagent_Harsh->Conditions Sol_Reagent_Fresh Check reagent freshness and purity Sol_Conditions->Substrate Sol_Substrate->Success

Caption: A decision tree for troubleshooting dithiane deprotection failures.

References

  • 1,3-Dithiane | Endogenous Metabolite | Antibacterial - TargetMol. TargetMol.
  • Material Safety Data Sheet - 1,4-Dithiane, 97%. Cole-Parmer.
  • Safety Data Sheet - 1,4-Dithiane. Angene Chemical.
  • SAFETY DATA SHEET - 1,3-Dithiane. Thermo Fisher Scientific.
  • 1s-(−)-1,3-dithiane 1-oxide . Organic Syntheses. [Link]

  • 1,4-Dithiane Safety D
  • Chemistry of 1,3-Dithiane . Scribd. [Link]

  • SAFETY DATA SHEET - 1,4-Dithiane-2,5-diol. Merck Millipore.
  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate . MDPI. [Link]

  • Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ) . Organic Chemistry Portal. [Link]

  • Cleavage of 1,3‐dithianes . ResearchGate. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes . Organic Chemistry Portal. [Link]

  • 1,3-Dithiane . Organic Syntheses. [Link]

  • Reagents for the Preparation and Cleavage of 1,3-Dithiolanes . ResearchGate. [Link]

  • Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects . ResearchGate. [Link]

  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN . ChemRxiv. [Link]

  • Mercury assisted deprotection of dithiane . Chemistry Stack Exchange. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes . Arkivoc. [Link]

  • The Role of 1,3-Dithianes in Natural Product Synthesis . ResearchGate. [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes . Taylor & Francis Online. [Link]

  • The role of 1,3-dithianes in natural product synthesis . University of Windsor - Scholar. [Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry . YouTube. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid . [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate . National Institutes of Health. [Link]

  • Mechanistic Aspects of 1,3- Dithiane Conversion to a Carbonyl Group . CONICET Digital. [Link]

  • 2‐Lithio‐1,3‐dithiane . ResearchGate. [Link]

  • Synthetic applications of 1,2 dithiane . Slideshare. [Link]

  • Corey-Seebach Reaction . Organic Chemistry Portal. [Link]

  • Simple and Efficient Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Copper(II) Salts under Solvent-Free Conditions . ResearchGate. [Link]

  • Deprotecting Dithiane-Containing Alkaloids . ResearchGate. [Link]

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Technical Support Center: Analytical Methods for Impurity Detection in 4-(1,3-dithian-2-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 4-(1,3-dithian-2-yl)benzoic acid. This resource is designed for researchers, chemists, and quality control professionals to navigate the common challenges associated with detecting and quantifying impurities during and after its synthesis. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses high-level questions that form the foundation of a robust analytical strategy.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The synthesis typically involves the acid-catalyzed reaction of 4-formylbenzoic acid with 1,3-propanedithiol.[1][2][3] Consequently, impurities primarily arise from three sources:

  • Unreacted Starting Materials: The most common impurities are residual 4-formylbenzoic acid and 1,3-propanedithiol . Their presence indicates an incomplete reaction.

  • Side-Reaction Products: The formation of linear thioacetals or oligomeric species can occur, especially if reaction conditions are not optimized.[4] Additionally, the oxidation of 1,3-propanedithiol can lead to the formation of disulfide-containing byproducts.

  • Degradation Products: The dithiane ring is susceptible to hydrolysis back to the parent aldehyde (4-formylbenzoic acid), particularly in the presence of strong acids, water, and heat, or under oxidative conditions.[2]

Q2: What is the best primary analytical technique for routine purity analysis of my final product?

For routine analysis of purity and detection of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Its high resolving power, sensitivity for aromatic compounds, and excellent quantitation capabilities make it ideal. A reversed-phase method is typically employed, as it is well-suited for separating the non-polar dithiane product from more polar starting materials and byproducts.[5][6][7]

Q3: My NMR spectrum looks complex. How can I confirm I have synthesized the correct product?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation.[8] For this compound, you should look for these key signals in the ¹H NMR spectrum:

  • A singlet for the unique proton on the carbon between the two sulfur atoms (the C2-H of the dithiane ring), typically around 5.5-6.0 ppm.

  • Aromatic protons of the benzoic acid ring, which will appear as two distinct doublets in the 7.5-8.2 ppm region.

  • Multiplets corresponding to the three sets of methylene protons of the 1,3-propanedithiol backbone, usually between 1.8 and 3.2 ppm.

  • A broad singlet for the carboxylic acid proton, often above 12 ppm, though its presence and position can be solvent-dependent.[9][10][11]

The absence of a sharp singlet around 10 ppm confirms the consumption of the starting 4-formylbenzoic acid aldehyde proton.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my sample?

GC-MS is generally not recommended for the direct analysis of this compound. The molecule has a low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. The carboxylic acid can decarboxylate, and the dithiane moiety can cleave. However, GC-MS can be a valuable tool for analyzing the volatile starting material, 1,3-propanedithiol, or if the benzoic acid is derivatized (e.g., via silylation) to increase its volatility.[12][13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a cause-and-effect framework for resolving specific analytical challenges.

Issue 1: My HPLC chromatogram shows multiple unexpected peaks.

  • Possible Cause A: Incomplete Reaction.

    • How to Diagnose: One of the major peaks in your chromatogram will likely correspond to the starting material, 4-formylbenzoic acid. Due to its higher polarity, it will have a significantly shorter retention time than the desired product on a C18 column.

    • Troubleshooting Steps:

      • Prepare and inject a standard of 4-formylbenzoic acid to confirm its retention time.

      • Compare the UV spectrum of the suspected peak with the standard using a Diode Array Detector (DAD).

      • If confirmed, revisit your reaction conditions (time, temperature, catalyst concentration) to drive the reaction to completion.

  • Possible Cause B: Sample Degradation (Hydrolysis).

    • How to Diagnose: If you observe a growing peak at the retention time of 4-formylbenzoic acid over time, especially in acidic analytical solutions, hydrolysis is likely occurring.

    • Troubleshooting Steps:

      • Ensure your sample diluent is neutral or has a low percentage of acid. Use acetonitrile or a buffered mobile phase for sample preparation.

      • Analyze samples promptly after preparation.

      • Re-evaluate your work-up and purification procedures to ensure all acidic catalysts have been thoroughly removed.

  • Possible Cause C: Side-Reaction Products.

    • How to Diagnose: The presence of peaks that do not correspond to starting materials or the known degradation product suggests side reactions. These impurities may have retention times close to the main product.

    • Troubleshooting Steps:

      • This is the point where identification becomes critical. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

      • An LC-MS analysis will provide the molecular weight of each impurity, offering vital clues to its structure. For example, a mass corresponding to the product plus an additional propanedithiol unit could indicate an oligomeric byproduct.

Issue 2: An unknown impurity is co-eluting with my main product in HPLC.

  • Possible Cause: The impurity has a very similar polarity and structure to your target compound.

  • Troubleshooting Steps (Method Development):

    • Modify Mobile Phase Gradient: Change the slope of your gradient. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Adjust pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic impurities, changing their retention and potentially resolving them from the main peak.

    • Change Stationary Phase: If other options fail, switch to a column with a different chemistry (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

Section 3: Detailed Analytical Protocols & Workflows
Protocol 1: Reversed-Phase HPLC for Purity Assessment

This method provides a robust starting point for the quantitative analysis of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Provides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidifier suppresses carboxylate formation, ensuring sharp peak shape.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic eluent.
Gradient 30% B to 95% B over 15 minutes A broad gradient ensures elution of both polar (starting materials) and non-polar (product) compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 235 nm Corresponds to a high absorbance wavelength for the benzoic acid chromophore.[5]

| Injection Vol. | 10 µL | |

Protocol 2: NMR for Structural Verification and Impurity Identification

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[10]

  • Transfer the solution to a clean NMR tube.

Expected Chemical Shifts:

Nucleus Assignment Expected Chemical Shift (ppm) Multiplicity Notes
¹H Carboxylic Acid (-COOH) >12 (in DMSO-d₆) broad singlet Position is concentration and solvent dependent.
¹H Aromatic (ortho to COOH) ~8.0-8.1 doublet
¹H Aromatic (ortho to dithiane) ~7.6-7.7 doublet
¹H Dithiane C2-H ~5.7 singlet This is a highly characteristic peak for the product.
¹H Dithiane -S-CH₂ -CH₂ ~3.0-3.1 multiplet Protons adjacent to sulfur atoms.
¹H Dithiane -CH₂-CH₂ -CH₂ ~2.1-2.2 multiplet Central methylene protons.
¹³C Carbonyl (-C OOH) ~167
¹³C Aromatic (quaternary) ~145, ~130 Two signals for the substituted carbons.
¹³C Aromatic (-CH) ~130, ~128 Two signals for the protonated carbons.
¹³C Dithiane C2 ~50-51 Carbon flanked by two sulfur atoms.
¹³C Dithiane -S-C H₂- ~30

| ¹³C | Dithiane -CH₂-C H₂-CH₂- | ~25 | | |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for benzoic acid and dithiane derivatives.[11][15]

Workflow: Strategy for Identifying an Unknown Impurity

This workflow outlines a logical progression from detection to structural elucidation of an unknown impurity.

Impurity_ID_Workflow start HPLC Analysis Reveals Unknown Peak lcms Perform LC-MS Analysis start->lcms mw_known Molecular Weight Matches Potential Byproduct? lcms->mw_known isolate Isolate Impurity via Preparative HPLC mw_known->isolate No synthesize Synthesize Proposed Structure for Confirmation mw_known->synthesize Yes nmr Acquire 1D/2D NMR Data (¹H, ¹³C, COSY, HSQC) isolate->nmr structure Elucidate Structure nmr->structure structure->synthesize confirm Confirm by Co-injection (HPLC) and Spectral Match synthesize->confirm end Impurity Identified confirm->end

Caption: Workflow for the systematic identification of unknown impurities.

References
  • Organic Syntheses Procedure. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • Wikipedia. (2023). Dithiane. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • BIPM. (2023). Octad of standards for qNMR purity measurements. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • YouTube. (2023). Dithianes or Dithiolanes Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. Retrieved from [Link]

  • UPB Scientific Bulletin. (2009). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • PubMed Central. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids. Retrieved from [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2022). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Retrieved from [Link]

  • University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]

  • Semantic Scholar. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(1,3-Dithian-2-yl)benzoic Acid

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The 1,3-dithiane moiety serves as a protected aldehyde, stable to a wide range of reaction conditions, yet readily unmasked when required. This feature, coupled with the reactive carboxylic acid handle, makes it a valuable building block for the construction of complex molecular architectures, including pharmacologically active compounds. The strategic introduction of this latent aldehyde functionality allows for selective transformations at other positions of the benzoic acid ring, providing a powerful tool for synthetic chemists.

This guide provides a comparative analysis of the primary synthetic methodologies for the preparation of this compound, with a focus on practical application, mechanistic understanding, and experimental validation. We will delve into the nuances of catalyst selection, reaction optimization, and potential challenges, offering field-proven insights to guide your synthetic endeavors.

Method 1: Direct Acid-Catalyzed Dithioacetalization of 4-Formylbenzoic Acid

The most direct and widely applicable route to this compound is the acid-catalyzed reaction of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction exemplifies the formation of a cyclic thioacetal, a robust protecting group for carbonyls.

Mechanistic Rationale

The reaction proceeds via a reversible acid-catalyzed pathway. The acid catalyst protonates the carbonyl oxygen of 4-formylbenzoic acid, enhancing its electrophilicity. Nucleophilic attack by one of the thiol groups of 1,3-propanedithiol initiates the formation of a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water, followed by intramolecular cyclization by the second thiol group, yields the stable 1,3-dithiane ring. The presence of a carboxylic acid on the aromatic ring necessitates careful selection of the acid catalyst to avoid undesired side reactions such as esterification, particularly if an alcohol is used as the solvent.

Experimental Protocol

Materials:

  • 4-Formylbenzoic acid (97%)[1]

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.50 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 1,3-propanedithiol (1.19 g, 11.0 mmol, 1.1 eq).

  • Slowly add boron trifluoride diethyl etherate (1.42 g, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 85-95%

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5-12.0 (br s, 1H, COOH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 5.50 (s, 1H, S-CH-S), 3.10-3.00 (m, 2H, SCH₂), 2.95-2.85 (m, 2H, SCH₂), 2.20-2.10 (m, 2H, SCH₂CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 145.0, 130.5, 129.5, 127.0, 51.0, 32.0, 25.0.

Trustworthiness and Self-Validation

The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the less polar dithiane product. The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and by its melting point. The characteristic singlet for the dithiane methine proton around 5.5 ppm is a key diagnostic signal.

Method 2: Alternative Catalytic Systems

While BF₃·OEt₂ is a highly effective Lewis acid for this transformation, other catalysts can also be employed. The choice of catalyst can be influenced by factors such as cost, availability, and sensitivity of other functional groups in more complex substrates.

Comparison of Catalysts
CatalystTypical ConditionsAdvantagesDisadvantages
Boron trifluoride diethyl etherate (BF₃·OEt₂) DCM, 0 °C to rtHigh yields, relatively short reaction times.Moisture sensitive, corrosive.
p-Toluenesulfonic acid (p-TsOH) Toluene, reflux with Dean-Stark trapInexpensive, readily available.Higher temperatures required, may lead to side reactions with sensitive substrates.
Iodine (I₂) Solvent-free or in various solvents, rtMild conditions, inexpensive.May not be as efficient for deactivated aldehydes.
Zirconium(IV) chloride (ZrCl₄) DCM, rtMild and efficient.Can be moisture sensitive.
Causality Behind Experimental Choices

The selection of an anhydrous solvent like dichloromethane is crucial to prevent the hydrolysis of the Lewis acid catalyst and to favor the forward reaction by minimizing the presence of water, a byproduct of the reaction. The use of a slight excess of 1,3-propanedithiol helps to drive the equilibrium towards the product. The aqueous workup with sodium bicarbonate is necessary to neutralize the acid catalyst and to deprotonate the carboxylic acid, facilitating its separation from any non-acidic impurities.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_method1 Method 1: Direct Acid-Catalyzed Dithioacetalization cluster_method2 Method 2: Alternative Catalysts Start1 4-Formylbenzoic Acid + 1,3-Propanedithiol Reaction1 BF3·OEt2 in DCM, 0°C to rt Start1->Reaction1 Workup1 Aqueous Workup (NaHCO3) Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 This compound Purification1->Product1 Start2 4-Formylbenzoic Acid + 1,3-Propanedithiol Catalyst_pTsOH p-TsOH, Toluene, Reflux Start2->Catalyst_pTsOH Catalyst_I2 I2, Solvent-free, rt Start2->Catalyst_I2 Catalyst_ZrCl4 ZrCl4, DCM, rt Start2->Catalyst_ZrCl4 Workup2 Aqueous Workup Catalyst_pTsOH->Workup2 Catalyst_I2->Workup2 Catalyst_ZrCl4->Workup2 Purification2 Purification Workup2->Purification2 Product2 This compound Purification2->Product2

Figure 1: Comparative workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

LogicalRelationship Target This compound StartingMaterial 4-Formylbenzoic Acid StartingMaterial->Target Reagent 1,3-Propanedithiol Reagent->Target Catalysis Acid Catalysis Catalysis->Target LewisAcid Lewis Acids (e.g., BF3·OEt2, ZrCl4) Catalysis->LewisAcid BronstedAcid Brønsted Acids (e.g., p-TsOH) Catalysis->BronstedAcid OtherCatalyst Other Catalysts (e.g., I2) Catalysis->OtherCatalyst

Figure 2: Key components and their relationship in the synthesis.

Conclusion and Future Perspectives

The direct acid-catalyzed dithioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol stands as the most efficient and reliable method for the synthesis of this compound. The use of a Lewis acid catalyst such as boron trifluoride diethyl etherate in an anhydrous aprotic solvent provides high yields under mild conditions. While alternative catalysts offer flexibility, they may require more forcing conditions or exhibit lower efficiency.

For drug development professionals and researchers, the scalability and reproducibility of the BF₃·OEt₂-mediated method make it a preferred choice for producing this key building block. Future research may focus on developing even milder and more environmentally benign catalytic systems, such as solid-supported acid catalysts, to further enhance the practicality and sustainability of this important transformation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Carboxybenzaldehyde. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-FORMYLBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Google Patents. (n.d.). US4493802A - Preparation of o,o'-dithiodibenzoic acids.
  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). Developments in the Deprotection of Thioacetals. Retrieved from [Link]

  • ResearchGate. (2012). Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 1,2,4-oxadiazole benzoic acids. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). 1,3-propanediol, an exemplary bio-renewable organic platform chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2002). 1,3-Dipolar cycloadditions. Part XXI: Catalytic effects of Lewis acids on 1,3-dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. Retrieved from [Link]

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A Comparative Guide to Alternative Protecting Groups for the Formyl Moiety in 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For a molecule like 4-formylbenzoic acid, which possesses both a reactive aldehyde and a carboxylic acid, the choice of a protecting group for the formyl moiety is critical. It dictates the reaction conditions that can be subsequently employed to modify the carboxylic acid and ultimately influences the overall efficiency and yield of the synthetic route. This guide provides an in-depth comparison of common and alternative protecting groups for the formyl group in 4-formylbenzoic acid, supported by mechanistic insights and detailed experimental protocols to inform your synthetic strategy.

The Challenge: Orthogonality in 4-Formylbenzoic Acid

The primary challenge in manipulating 4-formylbenzoic acid lies in the need for an orthogonal protecting group strategy .[1][2] This means the protecting group for the aldehyde must be stable under the conditions required to react with the carboxylic acid, and conversely, it must be removable under conditions that do not affect the carboxylic acid or any modifications made to it.[1][3] The ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and selectively cleaved under mild conditions.[2]

This guide will compare three widely used protecting groups for the formyl group:

  • 1,3-Dioxolanes (Ethylene Acetals)

  • 1,3-Dithianes

  • Oxazolidines

We will explore their formation, stability, and deprotection in the context of 4-formylbenzoic acid, providing a framework for selecting the optimal protecting group for your specific synthetic needs.

At a Glance: Comparison of Formyl Protecting Groups for 4-Formylbenzoic Acid

Feature1,3-Dioxolane (Ethylene Acetal)1,3-DithianeOxazolidine
Protection Reagents Ethylene glycol, acid catalyst (e.g., p-TsOH)1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acidN-Substituted-1,2-aminoalcohol (e.g., N-methylethanolamine)
Protection Conditions Typically requires removal of water (Dean-Stark)Generally high yielding without water removal[4]Mild, often acid-catalyzed condensation
Stability Stable to bases, nucleophiles, hydrides, and organometallics[5][6]Very stable to acidic and basic conditions[7]Generally stable to basic and nucleophilic conditions, labile to acid[1]
Deprotection Conditions Aqueous acid (e.g., HCl, TFA)[4]Heavy metal salts (e.g., HgCl₂), oxidizing agents (e.g., NCS, NBS), or alkylating agents[7]Mild aqueous acid hydrolysis[1]
Orthogonality with -COOH Good. Stable to many reactions at the carboxyl group (e.g., esterification, amidation).Excellent. Highly stable to a wide range of conditions.Good. Stable to basic conditions used for some carboxyl group modifications.
Advantages Readily available reagents, mild deprotection.High stability, allows for "umpolung" reactivity.Mild formation and cleavage conditions.
Disadvantages Acid-labile, may not be suitable for subsequent acid-catalyzed reactions.Deprotection can require toxic heavy metals or harsh oxidants. Unpleasant odor of thiols.Can be less stable than acetals or dithianes, especially to stronger acids.

In-Depth Analysis and Experimental Protocols

The Workhorse: 1,3-Dioxolane (Ethylene Acetal) Protection

The formation of a cyclic acetal with ethylene glycol is one of the most common methods for protecting aldehydes.[4] The reaction is acid-catalyzed and reversible, typically requiring the removal of water to drive the equilibrium towards the product.[5]

Mechanism of Protection and Deprotection:

G cluster_protection Protection (Acid-Catalyzed) cluster_deprotection Deprotection (Aqueous Acid) 4-FBA 4-Formylbenzoic Acid Protonated_Aldehyde Protonated Aldehyde 4-FBA->Protonated_Aldehyde H⁺ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal Ethylene Glycol Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion H⁺, -H₂O Acetal 1,3-Dioxolane Protected 4-Formylbenzoic Acid Oxonium_Ion->Acetal Intramolecular Nucleophilic Attack Ethylene_Glycol Ethylene Glycol Protected_Acetal 1,3-Dioxolane Protected 4-Formylbenzoic Acid Protonated_Acetal Protonated Acetal Protected_Acetal->Protonated_Acetal H⁺ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation -Ethylene Glycol Hemiacetal_Deprot Hemiacetal Carbocation->Hemiacetal_Deprot H₂O Aldehyde_Deprot 4-Formylbenzoic Acid Hemiacetal_Deprot->Aldehyde_Deprot -H⁺

Caption: Acetal protection and deprotection workflow.

Experimental Protocol: Acetal Protection of 4-Formylbenzoic Acid

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoic acid (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product, which can be further purified by crystallization or chromatography.

Deprotection Protocol:

  • Reaction: Dissolve the acetal-protected 4-formylbenzoic acid in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected 4-formylbenzoic acid.

Causality Behind Experimental Choices:

  • The use of a Dean-Stark apparatus is crucial to remove water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the acetal.[5]

  • Toluene is a common solvent as it forms an azeotrope with water, facilitating its removal.

  • A catalytic amount of a non-nucleophilic acid like p-TsOH is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by ethylene glycol.

The Robust Shield: 1,3-Dithiane Protection

For reactions requiring high stability towards both acidic and basic conditions, the 1,3-dithiane protecting group is an excellent choice.[7] Formed from the reaction of an aldehyde with 1,3-propanedithiol, dithianes are significantly more stable than their oxygen-containing acetal counterparts.[4]

Mechanism of Protection and Deprotection:

G cluster_protection Protection (Lewis Acid-Catalyzed) cluster_deprotection Deprotection (e.g., with HgCl₂) 4-FBA 4-Formylbenzoic Acid Activated_Aldehyde Activated Aldehyde 4-FBA->Activated_Aldehyde BF₃·OEt₂ Hemithioacetal Hemithioacetal Activated_Aldehyde->Hemithioacetal 1,3-Propanedithiol Thionium_Ion Thionium Ion Hemithioacetal->Thionium_Ion -H₂O Dithiane 1,3-Dithiane Protected 4-Formylbenzoic Acid Thionium_Ion->Dithiane Intramolecular Nucleophilic Attack Propanedithiol 1,3-Propanedithiol Protected_Dithiane 1,3-Dithiane Protected 4-Formylbenzoic Acid Mercury_Complex Mercury-Sulfur Complex Protected_Dithiane->Mercury_Complex HgCl₂, H₂O Hydrolysis Hydrolysis Mercury_Complex->Hydrolysis H₂O Aldehyde_Deprot 4-Formylbenzoic Acid Hydrolysis->Aldehyde_Deprot

Caption: Dithiane protection and deprotection workflow.

Experimental Protocol: Dithiane Protection of 4-Formylbenzoic Acid

  • Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq.) in a dry solvent such as dichloromethane (DCM).

  • Reagent Addition: Add 1,3-propanedithiol (1.1 eq.) followed by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the dithiane-protected product.

Deprotection Protocol:

  • Reaction: Dissolve the dithiane-protected compound in a mixture of acetonitrile and water.

  • Reagent Addition: Add an excess of a reagent such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃).

  • Monitoring: Stir the heterogeneous mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the mercury salts.

  • Isolation: Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate to yield the deprotected aldehyde.

Causality Behind Experimental Choices:

  • A Lewis acid like BF₃·OEt₂ is often used to activate the carbonyl group for nucleophilic attack by the less nucleophilic sulfur atoms of the dithiol.[7]

  • The high stability of the dithiane ring means that water removal is often not necessary, as the equilibrium strongly favors the product.[4]

  • Deprotection requires specific reagents that can effectively cleave the strong carbon-sulfur bonds. Heavy metal salts like HgCl₂ have a high affinity for sulfur and facilitate the hydrolysis.[7] Oxidative methods using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are also effective alternatives.

The Mild Alternative: Oxazolidine Protection

Oxazolidines, formed from the condensation of an aldehyde with a 1,2-amino alcohol, offer a milder alternative for formyl group protection.[1] They are particularly useful when subsequent reaction steps are sensitive to the harsher conditions required for dithiane deprotection or the acidic conditions for acetal cleavage.

Mechanism of Protection and Deprotection:

G cluster_protection Protection (Condensation) cluster_deprotection Deprotection (Mild Acidic Hydrolysis) 4-FBA 4-Formylbenzoic Acid Iminium_Ion Iminium Ion 4-FBA->Iminium_Ion 1,2-Amino Alcohol, -H₂O Oxazolidine Oxazolidine Protected 4-Formylbenzoic Acid Iminium_Ion->Oxazolidine Intramolecular Cyclization Amino_Alcohol 1,2-Amino Alcohol Protected_Oxazolidine Oxazolidine Protected 4-Formylbenzoic Acid Protonated_Oxazolidine Protonated Oxazolidine Protected_Oxazolidine->Protonated_Oxazolidine H₃O⁺ Ring_Opening Ring-Opened Intermediate Protonated_Oxazolidine->Ring_Opening Ring Opening Aldehyde_Deprot 4-Formylbenzoic Acid Ring_Opening->Aldehyde_Deprot Hydrolysis

Caption: Oxazolidine protection and deprotection workflow.

Experimental Protocol: Oxazolidine Protection of 4-Formylbenzoic Acid

  • Setup: Dissolve 4-formylbenzoic acid (1.0 eq.) and a 1,2-amino alcohol such as N-methylethanolamine (1.1 eq.) in a suitable solvent like toluene or dichloromethane.

  • Reaction: The reaction can often proceed at room temperature, sometimes with the aid of a mild acid catalyst. The removal of water, for instance with molecular sieves, can improve the yield.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure, and the product is often pure enough for the next step or can be purified by chromatography.

Deprotection Protocol:

  • Reaction: Dissolve the oxazolidine-protected compound in a protic solvent mixture, such as THF/water or methanol/water.

  • Hydrolysis: Add a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), and stir at room temperature.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Isolation: Once the deprotection is complete, neutralize the reaction mixture and extract the product with an organic solvent. Dry and concentrate to obtain 4-formylbenzoic acid.

Causality Behind Experimental Choices:

  • The formation of the oxazolidine proceeds through an initial iminium ion formation followed by intramolecular cyclization of the hydroxyl group.[1]

  • The deprotection is facile under mild acidic conditions due to the susceptibility of the hemiaminal ether linkage to hydrolysis.[1] This mildness is a key advantage of the oxazolidine protecting group.

Conclusion: Selecting the Right Tool for the Job

The choice of a protecting group for the formyl moiety in 4-formylbenzoic acid is a critical decision that should be guided by the planned synthetic route.

  • 1,3-Dioxolanes (Acetals) are a reliable and common choice, offering a good balance of stability and ease of removal, making them suitable for many applications where subsequent reactions are base-mediated.[5][6]

  • 1,3-Dithianes provide a robust and highly stable protecting group, ideal for multi-step syntheses involving a wide range of reagents, although their removal requires specific and sometimes harsh conditions.[7]

  • Oxazolidines represent a milder alternative, with gentle installation and removal conditions, which can be advantageous when dealing with sensitive substrates.[1]

By carefully considering the stability and reactivity profiles of these protecting groups, researchers can design more efficient and successful synthetic strategies for the elaboration of 4-formylbenzoic acid and its derivatives.

References

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

  • G. Appendino, G. Cravotto, S. Tagliapietra, G. M. Nano, and G. Palmisano. (1991). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 3(22), 3639-3642. [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Protecting group. Retrieved from [Link]

  • S. Das, D. Addis, S. Zhou, K. Junge, and M. Beller. (2011). Selective reduction of carboxylic acids into aldehydes with TMDS using Fe(CO)3(t-PBO) catalyst. Chemical Communications, 47(42), 11776-11778. [Link]

  • J. M. Joo, J. I. Kim, and D. G. Lee. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 20(15), 4642-4645. [Link]

  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]

  • Z. G. Wang, and X. Z. Zhang. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 785. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • A. Isidro-Llobet, M. Álvarez, and F. Albericio. (2009). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Bioconjugate Chemistry, 20(7), 1454-1460. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • P. R. Andreana, and P. G. Wang. (2005). Exploration of the Oxazolidinthione Protecting System for the Synthesis of Sialic Acid Glycosides. The Journal of Organic Chemistry, 70(23), 9475-9478. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the unambiguous confirmation of molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of the spectroscopic data for 4-(1,3-dithian-2-yl)benzoic acid against its precursors, 4-formylbenzoic acid and 1,3-propanedithiol. Through this analysis, we will demonstrate how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) collectively provide irrefutable evidence of successful chemical transformation.

The conversion of an aldehyde to a dithiane is a classic protecting group strategy, valued for its robustness and the unique reactivity it imparts to the former carbonyl carbon. Here, we examine the reaction of 4-formylbenzoic acid with 1,3-propanedithiol, a transformation that fundamentally alters the electronic and structural environment of the key functional groups.

The Synthetic Transformation: A Workflow Overview

The formation of this compound from its precursors is a thioacetalization reaction. This process involves the acid-catalyzed reaction of the aldehyde group in 4-formylbenzoic acid with the two thiol groups of 1,3-propanedithiol to form a stable six-membered ring.

G cluster_reactants Precursors cluster_product Product 4-formylbenzoic_acid 4-formylbenzoic acid product This compound 4-formylbenzoic_acid->product Lewis Acid Catalyst (e.g., BF₃·OEt₂) 1,3-propanedithiol 1,3-propanedithiol 1,3-propanedithiol->product

Caption: Reaction workflow for the synthesis of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally sensitive to the vibrations of polar bonds, making it an ideal first-pass technique for identifying the conversion of a carbonyl group. The key transformation to monitor is the disappearance of the aldehyde C=O stretch and the appearance of C-S stretching vibrations.

Key Diagnostic Changes:

  • Disappearance of Aldehyde C=O Stretch: 4-Formylbenzoic acid exhibits a strong, sharp absorption band characteristic of an aromatic aldehyde C=O stretch, typically found between 1680-1700 cm⁻¹.[1] This band will be completely absent in the spectrum of the purified product.

  • Disappearance of Thiol S-H Stretch: 1,3-Propanedithiol shows a weak but distinct S-H stretching band around 2550 cm⁻¹.[2] The consumption of the thiol groups in the reaction leads to the disappearance of this peak.

  • Persistence of Carboxylic Acid Features: The very broad O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and its C=O stretch (~1680-1710 cm⁻¹) will remain, though their positions may shift slightly due to changes in the overall molecular structure.[1]

  • Appearance of C-S Stretch: The product will feature new, typically weak to medium, C-S stretching absorptions in the fingerprint region (around 600-800 cm⁻¹).[2]

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
4-Formylbenzoic Acid ~3300-2500 (broad), ~1690 (strong), ~2850 & ~2750 (weak)O-H (Carboxylic Acid), C=O (Aldehyde & Acid), C-H (Aldehyde)
1,3-Propanedithiol ~2920 (strong), ~2550 (medium)C-H (Aliphatic), S-H (Thiol)[2]
This compound ~3300-2500 (broad), ~1685 (strong), ~700 (medium)O-H (Carboxylic Acid), C=O (Carboxylic Acid), C-S

Part 2: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides a detailed map of the hydrogen environments within a molecule. The conversion to the dithiane product results in a dramatic and definitive change in the ¹H NMR spectrum.

G cluster_precursor Key Precursor Signals cluster_product Key Product Signals Aldehyde_H Aldehyde H (~10.1 ppm) Disappears Methine_H Dithiane Methine H (S-CH-S) Appears (~5.5-6.0 ppm) Aldehyde_H->Methine_H Transformation Thiol_H Thiol SH (~1.35 ppm) Disappears Propyl_H Dithiane Propyl H's Appears (~2.0-3.5 ppm) Thiol_H->Propyl_H Incorporation

Caption: Logical flow of key proton signal changes in NMR.

Key Diagnostic Changes:

  • Disappearance of the Aldehyde Proton: The most telling signal in the spectrum of 4-formylbenzoic acid is the sharp singlet for the aldehydic proton, located far downfield around 10.1 ppm.[3] Its complete absence is a primary indicator of a successful reaction.

  • Disappearance of Thiol Protons: The signal for the thiol protons (SH) in 1,3-propanedithiol, typically a triplet around 1.35 ppm, will also vanish.[2]

  • Appearance of the Dithiane Methine Proton: A new, sharp singlet will appear in the product spectrum, typically between 5.5 and 6.0 ppm. This signal corresponds to the unique proton on the carbon situated between the two sulfur atoms (the former aldehyde proton).

  • Appearance of Dithiane Methylene Protons: The three CH₂ groups of the 1,3-propanedithiol moiety become part of the dithiane ring. Their signals will appear in the product spectrum, typically as multiplets in the 2.0-3.5 ppm range.[2]

  • Aromatic Protons: The aromatic protons on the benzoic acid ring will remain, appearing as two doublets. Their chemical shifts may experience a slight upfield or downfield shift due to the change in the electronic nature of the substituent at the C4 position (from -CHO to the dithiane ring).

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Formylbenzoic Acid (in DMSO-d₆)~13.5[3]broad sCOOH
~10.1[3]sCHO
~8.16[3]dAr-H
~8.05[3]dAr-H
1,3-Propanedithiol (in CDCl₃)~2.68[2]tCH₂-S
~1.85[2]quintetC-CH₂-C
~1.35[2]tSH
This compound ~13.0 (est.)broad sCOOH
~8.0 (est.)dAr-H
~7.6 (est.)dAr-H
~5.7 (est.)sS-CH-S
~3.1 (est.)meq. S-CH₂
~2.9 (est.)max. S-CH₂
~2.1 (est.)meq. C-CH₂-C
~1.9 (est.)max. C-CH₂-C

Part 3: ¹³C NMR Spectroscopy Analysis

Carbon NMR provides complementary information to ¹H NMR, focusing on the carbon skeleton. The chemical shift of a carbon atom is highly sensitive to its bonding and electronic environment.

Key Diagnostic Changes:

  • Disappearance of the Aldehyde Carbonyl: The most downfield signal in the ¹³C NMR spectrum of 4-formylbenzoic acid is the aldehyde carbonyl carbon, typically appearing around 190-195 ppm. This signal will be absent in the product.

  • Appearance of the Dithiane Acetal Carbon: In its place, a new signal will appear significantly upfield, usually in the range of 50-70 ppm. This corresponds to the S-C-S carbon of the dithiane ring.

  • Shifts in Aromatic Carbons: The aromatic carbon signals will also shift. The ipso-carbon (C4, attached to the dithiane) will experience a notable change in its chemical shift compared to when it was attached to the formyl group.

CompoundKey ¹³C Chemical Shifts (δ, ppm)Assignment
4-Formylbenzoic Acid ~192C=O (Aldehyde)
~167C=O (Carboxylic Acid)
~130-140Aromatic Carbons[4]
1,3-Propanedithiol ~35.0[2]CH₂ (C2)
~22.5[2]CH₂ (C1, C3)
This compound ~167C=O (Carboxylic Acid)
~128-145Aromatic Carbons
~50-70S-C-S (Acetal Carbon)
~30-40S-CH₂
~25C-CH₂-C

Part 4: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecule's structure through fragmentation patterns.

Key Diagnostic Changes:

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular weight. The mass spectrum of the product will show a molecular ion peak corresponding to the combined mass of the reactants minus the mass of the water molecule lost during the reaction.

    • 4-Formylbenzoic Acid: C₈H₆O₃, MW = 150.13 g/mol [5]

    • 1,3-Propanedithiol: C₃H₈S₂, MW = 108.23 g/mol [2]

    • This compound: C₁₁H₁₂O₂S₂, MW = 240.34 g/mol [6]

    • Calculation: 150.13 + 108.23 - 18.02 (H₂O) = 240.34

  • Isotopic Pattern: The presence of two sulfur atoms in the product will result in a characteristic M+2 peak with an abundance of approximately 8-9% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope. This provides strong evidence for the incorporation of the dithiol.

Experimental Protocols

Synthesis of this compound

This is a generalized procedure and should be adapted and performed with appropriate safety precautions.

  • To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) or trimethylsilyl chloride (TMSCl), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield this compound as a solid.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[7] Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2]

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the successful synthesis of this compound. Each technique offers a unique and critical piece of the structural puzzle: IR confirms the transformation of key functional groups, NMR details the precise new arrangement of atoms, and MS verifies the final molecular weight. By comparing the spectra of the product to its precursors, researchers can confidently and unequivocally establish the identity and purity of their target compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid. Available from: [Link].

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available from: [Link].

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link].

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available from: [Link].

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A Comparative Guide to the Reactivity of 2-Aryl-1,3-Dithianes and Other Acyl Anion Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, the strategic construction of carbon-carbon bonds is paramount. The concept of "umpolung," or polarity inversion, provides a powerful paradigm for forging bonds that defy conventional retrosynthetic analysis.[1][2] At the heart of this strategy lies the acyl anion equivalent, a synthon that transforms the typically electrophilic carbonyl carbon into a potent nucleophile. For decades, 2-aryl-1,3-dithianes have been hailed as the archetypal acyl anion equivalent, primarily through the seminal Corey-Seebach reaction.[3][4]

This guide offers an in-depth technical comparison of the reactivity of 2-aryl-1,3-dithianes with other prominent acyl anion equivalents, including protected cyanohydrins and nitroalkanes. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal synthetic strategy.

The Gold Standard: 2-Aryl-1,3-Dithianes

The synthetic utility of 2-aryl-1,3-dithianes stems from the remarkable stability of the C2-lithiated intermediate. The acidity of the C2 proton (pKa ≈ 31 in DMSO) is sufficiently high to be abstracted by strong bases like n-butyllithium, yet the resulting anion is stabilized by the adjacent sulfur atoms, rendering it a soft and effective nucleophile.[4]

The general workflow, known as the Corey-Seebach reaction, involves three key stages: formation of the dithiane from an aryl aldehyde, deprotonation and subsequent reaction with an electrophile, and finally, deprotection to unveil the ketone product.[3]

Corey_Seebach_Workflow A Aryl Aldehyde B 2-Aryl-1,3-dithiane A->B 1,3-Propanedithiol, Acid Catalyst C 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) B->C n-BuLi, THF, -30°C to 0°C D Alkylated Dithiane C->D Electrophile (E+) E Ketone Product D->E Deprotection (e.g., HgCl₂, H₂O) caption Figure 1: General workflow of the Corey-Seebach reaction.

Caption: Figure 1: General workflow of the Corey-Seebach reaction.

The versatility of 2-lithio-1,3-dithianes is demonstrated by their successful reaction with a wide array of electrophiles.[3] This broad scope allows for the synthesis of diverse and complex carbonyl-containing molecules that are often inaccessible through traditional methods.

Comparative Reactivity Data for 2-Aryl-1,3-Dithianes
ElectrophileProductYield (%)Reference
Benzyl bromide1,2-Diphenylethanone85-95[5]
Cyclohexanone1-(Hydroxycyclohexyl)phenylmethanone80-90[3]
Benzonitrile1,2-Diphenyl-1,2-ethanedione70-80[6]
Propylene oxide1-Hydroxy-1-phenyl-2-butanone75-85[3]

Alternative Acyl Anion Equivalents: A Comparative Analysis

While dithiane-based methods are robust, they are not without their drawbacks, such as the use of strong organolithium bases and often harsh deprotection conditions involving toxic heavy metal salts.[4] This has spurred the development of alternative acyl anion equivalents.

Protected Cyanohydrins

Cyanohydrins, formed by the addition of cyanide to an aldehyde, can be O-protected (e.g., as a silyl ether) and subsequently deprotonated at the α-carbon to generate a nucleophilic species.[7] This "masked" acyl anion can then react with various electrophiles.

Cyanohydrin_Workflow A Aryl Aldehyde B Protected Cyanohydrin (e.g., O-TMS) A->B TMSCN, Cat. C Lithiated Cyanohydrin (Acyl Anion Equivalent) B->C LDA or LiHMDS, THF, -78°C D Alkylated Cyanohydrin C->D Electrophile (E+) E Ketone Product D->E Deprotection (e.g., H₃O⁺ or F⁻) caption Figure 2: General workflow for using protected cyanohydrins.

Caption: Figure 2: General workflow for using protected cyanohydrins.

Advantages:

  • Milder deprotection conditions are often possible compared to dithianes.[7]

  • Can be amenable to asymmetric synthesis through the use of chiral auxiliaries or catalysts.

Limitations:

  • The initial cyanohydrin formation can be reversible.[8]

  • The toxicity of cyanide reagents necessitates careful handling.

Nitroalkanes (via the Nef Reaction)

Primary and secondary nitroalkanes possess acidic α-protons and their corresponding nitronate anions can act as effective nucleophiles, participating in reactions such as the Henry (nitroaldol) reaction and Michael additions.[9][10] The subsequent conversion of the nitro group to a carbonyl functionality is achieved through the Nef reaction, which typically involves acid hydrolysis of the nitronate salt.[11][12]

Nef_Reaction_Workflow A Nitroalkane B Nitronate Anion (Acyl Anion Equivalent) A->B Base (e.g., NaOEt) C Alkylated Nitroalkane B->C Electrophile (E+) D Ketone Product C->D Nef Reaction (e.g., H₂SO₄, H₂O) caption Figure 3: General workflow involving nitroalkanes and the Nef reaction.

Caption: Figure 3: General workflow involving nitroalkanes and the Nef reaction.

Advantages:

  • Nitroalkanes are readily available and can be functionalized in various ways prior to the Nef reaction.[10]

  • Milder, non-acidic modifications of the Nef reaction (e.g., oxidative or reductive methods) have been developed, increasing functional group tolerance.[13]

Limitations:

  • The classical Nef reaction requires strongly acidic conditions, which can be incompatible with sensitive substrates.[11]

  • Side reactions, such as the formation of oximes, can occur.[12]

A Note on N-Acyl Anilide Anions

While the deprotonation of amides at the α-position is known, the use of N-acyl anilides as general acyl anion equivalents is not a common strategy. The primary mode of reactivity for lithiated N-acyl anilides is directed ortho metalation, where the amide group directs deprotonation of the aromatic ring.[14][15] This leads to functionalization of the aniline ring rather than providing a nucleophilic acyl carbon. Therefore, they are not considered direct alternatives to dithianes, cyanohydrins, or nitroalkanes for umpolung chemistry.

Head-to-Head Reactivity Comparison

Direct, side-by-side comparisons of these acyl anion equivalents under identical conditions are scarce in the literature. However, we can compile representative data to illustrate their relative performance with a common class of electrophiles, such as alkyl halides.

Acyl Anion EquivalentElectrophileProductBaseConditionsYield (%)Reference
2-Phenyl-1,3-dithianen-Butyl bromide1-Phenyl-2-hexanonen-BuLiTHF, -30°C to RT~90[3][4]
O-TMS Mandelonitrilen-Butyl bromide1-Phenyl-2-hexanoneLDATHF, -78°C to RT~85[7]
1-Nitro-1-phenylethanen-Butyl bromide3-Phenyl-2-octanone*NaOEtEtOH, RT~70-80[9][10]

*Product is different due to the nature of the starting nitroalkane.

Experimental Protocols

To ensure the reproducibility and integrity of these methods, detailed, step-by-step protocols are provided.

Protocol 1: Alkylation of 2-Phenyl-1,3-dithiane

Materials:

  • 2-Phenyl-1,3-dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenyl-1,3-dithiane (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -30°C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution typically turns yellow, indicating anion formation. Stir for 1-2 hours at this temperature.

  • Add the alkyl halide (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alkylation of O-Silylated Mandelonitrile

Materials:

  • O-Trimethylsilyl mandelonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add the O-silylated cyanohydrin (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78°C.

  • Slowly add a solution of LDA or LiHMDS (1.1 equiv) in THF dropwise. Stir for 30-60 minutes at -78°C.

  • Add the alkyl halide (1.1 equiv) and continue stirring at -78°C for 2-4 hours, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: Alkylation of a Nitroalkane and Subsequent Nef Reaction

Part A: Alkylation

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equiv) in anhydrous ethanol.

  • Add the secondary nitroalkane (e.g., 1-nitropropane) (1.0 equiv) and stir at room temperature for 1 hour to form the nitronate salt.

  • Add the alkyl halide (1.1 equiv) and heat the mixture to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ether.

  • Isolate the alkylated nitroalkane from the organic layer.

Part B: Nef Reaction (Classical Conditions)

  • Prepare the nitronate salt of the alkylated nitroalkane from Part A using a suitable base (e.g., NaOH in water/methanol).

  • In a separate flask, cool an aqueous solution of sulfuric acid (e.g., 8N) to 0°C.

  • Slowly add the pre-formed nitronate salt solution to the cold acid with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C to room temperature for 1-2 hours.

  • Extract the resulting ketone with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry, and concentrate to yield the crude ketone, which can be further purified.

Conclusion and Recommendations

The choice of an acyl anion equivalent is a critical decision in synthetic planning and should be guided by the specific attributes of the target molecule and the functional groups present.

  • 2-Aryl-1,3-dithianes remain the most versatile and broadly applicable acyl anion equivalents due to their high reactivity with a wide range of electrophiles and the stability of the lithiated intermediate. They are the recommended starting point for most applications, provided the substrate can tolerate the strong basic conditions and the potentially harsh deprotection.

  • Protected cyanohydrins offer a valuable alternative, particularly when milder deprotection conditions are required or when asymmetric synthesis is a goal. The toxicity of cyanide is a significant consideration that necessitates appropriate safety precautions.

  • Nitroalkanes are most advantageous when the nitro group is introduced early in a synthetic sequence via conjugate addition or a Henry reaction. The development of milder Nef reaction variants has expanded their utility, but the classical conditions can limit their application to robust substrates.

By understanding the comparative strengths and weaknesses of each of these powerful synthetic tools, chemists can more effectively harness the principles of umpolung to achieve their synthetic objectives.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239–258.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation of N,N-dialkyl-o-toluamides. Chemical Reviews, 90(6), 879–933.
  • Luo, F., Pan, C., Li, L., Chen, F., & Cheng, J. (2011). Copper-mediated methylthiolation of aryl halides with DMSO.
  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Procter, R. J., & Snieckus, V. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 2944–2947.
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  • Chad's Prep. (2021). Synthesis and Reactions of Amides. [Link]

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A Researcher's Guide to the Biological Activity Screening of 4-(1,3-Dithian-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of 4-(1,3-dithian-2-yl)benzoic acid derivatives. While this specific class of compounds is an emerging area of interest, this guide will draw upon the well-established biological activities of the broader benzoic acid family to propose a robust screening cascade. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential performance of these novel derivatives against established alternatives using published experimental data.

The this compound scaffold represents an intriguing starting point for medicinal chemistry. The dithiane ring, a bioisosteric equivalent of a carbonyl group, offers unique steric and electronic properties that can influence a molecule's interaction with biological targets. Coupled with the versatile benzoic acid core, which is a known pharmacophore in a multitude of approved drugs, these derivatives hold significant promise for the discovery of new therapeutic agents.[1]

Strategic Approach to Screening

A logical and efficient screening cascade is paramount in the early stages of drug discovery. For novel compounds like this compound derivatives, a tiered approach is recommended. This begins with broad-based cytotoxicity and antimicrobial screening to identify any general biological effects. Subsequently, more targeted assays can be employed based on the known activities of structurally related benzoic acid derivatives, such as anticancer and enzyme-specific inhibition assays.

Foundational Screening Assays

The initial phase of screening aims to cast a wide net to detect any significant biological activity. This typically involves assessing the compound's effect on cell viability and its ability to inhibit microbial growth.

Cytotoxicity Screening: The MTT Assay

A fundamental first step is to determine the cytotoxic potential of the synthesized derivatives against mammalian cell lines. This not only identifies potential anticancer candidates but also establishes a therapeutic window for other potential applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2]

Antimicrobial Screening: Broth Microdilution for MIC Determination

Given the known antimicrobial properties of many benzoic acid derivatives, screening for activity against a panel of pathogenic bacteria and fungi is a logical starting point.[3] The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3]

Targeted Screening: Exploring Anticancer Potential

The benzoic acid scaffold is present in numerous compounds with demonstrated anticancer activity.[4] Therefore, a key focus of the screening cascade for this compound derivatives should be the evaluation of their potential as anticancer agents.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers, making them a prime target for cancer therapy.[2] Several benzoic acid derivatives have been identified as HDAC inhibitors.[2] Therefore, assessing the ability of this compound derivatives to inhibit HDACs is a promising avenue of investigation.

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, it is essential to compare their hypothetical performance against existing compounds with similar biological activities. The following tables present experimental data for various benzoic acid derivatives and other relevant compounds in cytotoxicity and antimicrobial assays.

Table 1: Comparative Cytotoxicity of Benzoic Acid Derivatives and Alternatives
Compound/Derivative ClassCell LineIC50 (µM)Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-715.6[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa17.84[4]
3,6-diphenyl-[2][3][6]triazolo [3,4-b][2][3][7]thiadiazole derivativeMCF-722.1[4]
N-(4-chlorphenyl)benzamide--[8]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidA549239.88[4]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneHepG20.06[4]
3-(benzazol-2-yl)quinoxaline derivative (10c)HCT-1160.91[9]
Vorinostat (HDAC Inhibitor)HCT-1165.66[9]
Table 2: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives and Alternatives
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-oxoquinazolin-3(4H)-yl)benzoic acid derivative (6'a)Staphylococcus aureus0.25-0.5[10]
N-Benzamide derivative (5a)Bacillus subtilis6.25[8]
N-Benzamide derivative (5a)Escherichia coli3.12[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Staphylococcus aureus ATCC 6538125[11]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Bacillus subtilis ATCC 6683125[11]
Sorbic acid amide derivative (a7)Bacillus subtilis0.17 mM[3]
Sorbic acid amide derivative (a7)Staphylococcus aureus0.50 mM[3]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are provided below.

Protocol 1: MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Trypsinize confluent cells, resuspend in fresh media, and perform a cell count.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the media from the wells without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the last 100 µL from the final well in the series.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a further two-fold dilution of the compound concentrations.

  • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing the Underlying Mechanisms

To better understand the potential mechanisms of action of these compounds, particularly in the context of anticancer activity, it is helpful to visualize the relevant cellular pathways.

Apoptosis Signaling Pathway

Should the cytotoxicity screening reveal potent anticancer activity, it is likely that the compounds induce apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) p53 p53 activation Cellular_Stress->p53 Bcl2_family Bcl-2 family (Bax/Bak activation) p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activates Apoptosis_node Apoptosis Caspase3->Apoptosis_node

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

HDAC Inhibition Mechanism

The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis.

HDAC_Inhibition cluster_normal Normal HDAC Activity cluster_inhibited HDAC Inhibition HDAC HDAC Histone Histone Tail (Lysine) HDAC->Histone removes HAT HAT HAT->Histone adds Acetyl_group Acetyl Group Histone->Acetyl_group DNA_compact Compact Chromatin (Gene Silencing) Histone->DNA_compact leads to HDAC_Inhibitor HDAC Inhibitor (e.g., Benzoic Acid Derivative) HDAC_blocked HDAC (blocked) HDAC_Inhibitor->HDAC_blocked inhibits Histone_acetylated Hyperacetylated Histone Tail DNA_relaxed Relaxed Chromatin (Gene Expression) Histone_acetylated->DNA_relaxed leads to Tumor_suppressor Tumor Suppressor Gene Expression DNA_relaxed->Tumor_suppressor HAT_inhibited->Histone_acetylated adds acetyl groups

Caption: Mechanism of action of Histone Deacetylase (HDAC) inhibitors.

Conclusion

The exploration of this compound derivatives presents a promising frontier in the quest for novel therapeutic agents. This guide outlines a systematic and scientifically grounded approach to their initial biological screening. By leveraging established methodologies and drawing comparisons with known bioactive compounds, researchers can efficiently identify and prioritize derivatives with significant potential. The provided protocols and mechanistic diagrams serve as a robust foundation for these investigations, paving the way for the discovery of the next generation of therapeutics.

References

  • BenchChem. (2025). A Framework for the Biological Activity Screening of a Novel Compound.
  • Verma, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
  • De, S. K. (2004). A mild and efficient method for the synthesis of 1,3-dithiolanes and 1,3-dithianes. Tetrahedron Letters, 45(12), 2339-2341.
  • Chen, J., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 269, 46-53.
  • IJARSCT. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. NANO BIOMED.
  • Singh, A., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 339-348.
  • Verma, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Gou, S., et al. (2023). Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework. Bioorganic & Medicinal Chemistry Letters, 87, 129305.
  • Zara, S., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6599.
  • Verma, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

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validation of analytical methods for 4-(1,3-dithian-2-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(1,3-dithian-2-yl)benzoic acid

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, a key chemical entity.

Given the specialized nature of this compound, published, validated methods are not abundant. Therefore, this guide employs a scientifically robust approach by leveraging established and validated methodologies for structurally analogous aromatic carboxylic acids, such as benzoic acid and its derivatives. This comparative framework will provide the necessary principles and practical data to develop and validate a reliable method for the target analyte.

Our analysis is grounded in the globally recognized standards for analytical procedure validation set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[1][2][3] These guidelines ensure that an analytical procedure is fit for its intended purpose, providing a framework for evaluating parameters such as accuracy, precision, specificity, linearity, and range.[4][5]

The Regulatory Pillar: Understanding the ICH Q2(R2) Validation Framework

Before delving into specific methods, it is crucial to understand the "why" behind the validation process. The ICH Q2(R2) and the complementary Q14 guidelines on analytical procedure development establish a lifecycle approach to analytical methods.[1][6][7] This means validation is not a single event but a continuous process of ensuring a method's suitability.[6] The objective is to demonstrate, through empirical evidence, that a method is suitable for its intended purpose.[3][8] This guide will focus on two primary, widely accessible techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), comparing their performance across these critical validation parameters.

The following diagram illustrates the general workflow for analytical method validation, which forms the basis of the experimental protocols discussed in this guide.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) Dev->Opt Initial Scoping Proto Write Validation Protocol (Define Experiments & Acceptance Criteria) Opt->Proto Proto_Params Parameters: Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD, Robustness Proto->Proto_Params Exec Execute Validation Experiments According to Protocol Data Collect & Process Data Exec->Data Report Generate Validation Report (Summarize Findings) Data->Report Lifecycle Implement for Routine Use & Continuous Lifecycle Management Report->Lifecycle cluster_1 cluster_1 cluster_1->Exec G prep 1. Sample Preparation - Accurately weigh sample. - Dissolve in Diluent (ACN:Water 50:50). - Filter through 0.45 µm syringe filter. hplc 2. HPLC Analysis - Inject onto C18 column. - Mobile Phase: Acetonitrile & Phosphate Buffer. - Isocratic Elution. prep->hplc Filtered Sample detect 3. UV Detection - Monitor absorbance at 235 nm. hplc->detect Eluted Analyte quant 4. Quantification - Integrate peak area. - Calculate concentration using a calibrated standard curve. detect->quant Chromatogram G prep 1. Sample Preparation - Accurately weigh sample. - Dissolve in appropriate solvent (e.g., DMF). deriv 2. Derivatization - Add BSTFA reagent. - Heat at 70°C for 30 min to form the volatile TMS-ester. prep->deriv gc 3. GC Analysis - Inject onto a non-polar column (e.g., DB-5). - Temperature-programmed elution. deriv->gc Derivatized Sample detect 4. FID Detection & Quantification - Detect analyte as it elutes. - Calculate concentration using a calibrated standard curve. gc->detect

Sources

A Senior Application Scientist's Guide to the Deprotection of Aryl Dithianes: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3-dithiane group is an indispensable tool for the protection of carbonyl functionalities. Its stability under a wide range of conditions makes it a robust choice in complex synthetic sequences. However, the very stability that makes it attractive also presents a challenge at the deprotection stage. The regeneration of the parent aryl ketone or aldehyde from an aryl dithiane requires carefully chosen conditions to ensure high yield and chemoselectivity, especially in the presence of other sensitive functional groups.

This guide provides an in-depth comparative analysis of common deprotection protocols for aryl dithianes. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering insights honed from practical application to empower you to make informed decisions in your synthetic endeavors.

The Foundation: Understanding Dithiane Stability and Deprotection Strategies

The stability of the dithiane ring stems from the soft, polarizable nature of the sulfur atoms, which are less basic and form stronger bonds with carbon compared to their oxygen counterparts in acetals. Consequently, simple acid-catalyzed hydrolysis, effective for acetals, is often sluggish and requires harsh conditions for dithianes.

Effective deprotection strategies, therefore, rely on activating the dithiane moiety to facilitate nucleophilic attack by water. These strategies can be broadly categorized into three main classes:

  • Oxidative Methods: These protocols involve the oxidation of one or both sulfur atoms, which enhances the leaving group ability of the sulfur-containing fragments.

  • Lewis Acid/Metal-Mediated Methods: These approaches utilize the high affinity of sulfur for certain metals to activate the C-S bond towards cleavage.

  • Acid-Catalyzed Methods: While less common for simple dithianes, strong acids or acid mixtures can effect deprotection, often at elevated temperatures.

This guide will now dissect prominent protocols from each of these categories, providing detailed experimental procedures, mechanistic insights, and a comparative analysis to guide your selection process.

Oxidative Deprotection Protocols

Oxidative methods are among the most frequently employed for dithiane deprotection due to their general effectiveness and the variety of available reagents.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and widely used reagent for the deprotection of dithianes. The reaction is typically fast and clean, proceeding under mild conditions.

Mechanistic Insight (The "Why"): The deprotection with NBS is initiated by the electrophilic attack of a bromonium ion (Br+), generated from NBS, on one of the sulfur atoms of the dithiane ring. This forms a sulfonium ion intermediate. The presence of water allows for nucleophilic attack on the carbon atom of the activated C-S bond, leading to the collapse of the intermediate and eventual formation of the carbonyl compound.[1][2] The succinimide byproduct and sulfur-containing fragments are typically easily removed during workup.

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for 4-(1,3-dithian-2-yl)benzoic acid, a critical building block whose utility stems from the 1,3-dithiane moiety acting as a masked carboxyl group, enabling unique synthetic transformations through acyl anion chemistry.[1][2] Our focus extends beyond simple reaction protocols to a rigorous assessment of their scalability, targeting researchers and process chemists in the pharmaceutical and fine chemical industries. We will dissect each method through the lens of yield, process efficiency, safety, cost-effectiveness, and environmental impact to identify the most viable route for large-scale production.

The Primary Synthetic Strategy: Acid-Catalyzed Thioacetalization

The most direct and widely employed route to this compound is the thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction involves the acid-catalyzed nucleophilic attack of the sulfur atoms of the dithiol on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the stable six-membered dithiane ring.

The choice of acid catalyst is the most critical variable influencing the reaction's efficiency, selectivity, and ultimately, its scalability. We will compare four distinct catalytic systems, moving from classical homogenous catalysts to more modern, process-friendly heterogeneous options.

Caption: General synthesis of this compound.

Comparative Analysis of Catalytic Systems

Method 1: Homogeneous Lewis Acid Catalysis (Boron Trifluoride Etherate)

Boron trifluoride etherate (BF₃·OEt₂) is a powerful Lewis acid renowned for promoting efficient thioacetalization.[3] Its high activity often translates to fast reaction times and high conversions at room temperature.

Experimental Protocol:

  • To a stirred solution of 4-formylbenzoic acid (1.0 equiv.) in dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere, add 1,3-propanedithiol (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Scalability Assessment: While highly effective in the lab, BF₃·OEt₂ presents significant scale-up challenges. It is highly corrosive, moisture-sensitive, and liberates toxic HF upon contact with water. The exothermic nature of the quench requires careful thermal management in large reactors. Furthermore, the workup generates significant aqueous waste, and the cost of the reagent is relatively high for bulk manufacturing. This method is best suited for small-scale synthesis where speed is prioritized over process robustness.

Method 2: Homogeneous Brønsted Acid Catalysis (p-Toluenesulfonic Acid)

p-Toluenesulfonic acid (PTSA) is a common, inexpensive, and solid Brønsted acid catalyst. The reaction typically requires elevated temperatures and azeotropic removal of water to drive the equilibrium towards product formation.

Experimental Protocol:

  • Charge a flask equipped with a Dean-Stark apparatus with 4-formylbenzoic acid (1.0 equiv.), 1,3-propanedithiol (1.2 equiv.), and PTSA (0.05 equiv.) in toluene (~0.4 M).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by observing water collection and by TLC/LC-MS analysis. The reaction typically takes 8-16 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated aqueous sodium bicarbonate to remove the PTSA, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product, which often crystallizes upon solvent removal.

Scalability Assessment: This method is more scalable than the BF₃·OEt₂ route due to the low cost and easier handling of PTSA. The use of a Dean-Stark trap is a well-established industrial practice for water removal. However, the long reaction times at high temperatures can lead to thermal decomposition of sensitive substrates and higher energy costs. The workup, while straightforward, still generates aqueous waste streams. Toluene, while effective, is a regulated solvent with environmental concerns.

Method 3: Heterogeneous Solid-Supported Acid Catalysis (Perchloric Acid on Silica)

Using a solid-supported catalyst like perchloric acid on silica gel (HClO₄-SiO₂) offers a significant process advantage by simplifying catalyst removal.[4] These reactions can often be run under milder, solvent-free conditions.[4]

Experimental Protocol:

  • In a flask, thoroughly mix 4-formylbenzoic acid (1.0 equiv.) and 1,3-propanedithiol (1.2 equiv.).

  • Add HClO₄-SiO₂ (0.1 g per mmol of aldehyde) to the mixture.

  • Stir the resulting slurry vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.

  • Remove the solid catalyst by simple filtration, washing the filter cake with additional solvent.

  • The combined filtrate contains the product and can be concentrated and further purified.

Scalability Assessment: This method is highly promising for scale-up. The elimination of a bulk solvent reduces process volume and waste. Catalyst removal via filtration is far more efficient and economical than aqueous extraction, minimizing downstream processing steps and waste generation. The catalyst can potentially be recycled, further improving process economics.[4] The main considerations for industrial implementation are the cost and availability of the prepared solid catalyst and ensuring consistent catalyst activity on a large scale.

Method 4: Mild Lewis Acid Catalysis (Iodine)

Molecular iodine has emerged as a remarkably mild and effective catalyst for thioacetalization, proceeding under neutral conditions and showing high chemoselectivity.[4]

Experimental Protocol:

  • To a solution of 4-formylbenzoic acid (1.0 equiv.) and 1,3-propanedithiol (1.1 equiv.) in a solvent such as dichloromethane or acetonitrile, add catalytic iodine (0.1 equiv.).

  • Stir the mixture at room temperature for 30-90 minutes. The reaction is often rapid.

  • Monitor for completion by TLC/LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to reduce the excess iodine, resulting in a color change from brown to colorless.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the product.

Scalability Assessment: The speed and mildness of the iodine-catalyzed reaction are major advantages, preserving sensitive functional groups. The catalyst is relatively inexpensive and easy to handle. However, the workup requires a quenching step with a reducing agent, adding a unit operation and raw material cost. On a large scale, ensuring efficient removal of all iodine species is critical to prevent product discoloration or instability. Sublimation of iodine can also be a handling concern in a plant environment.

Catalytic System Typical Yield Reaction Time Temperature Catalyst Loading Scalability Pros Scalability Cons
BF₃·OEt₂ >90%2-4 h0 °C to RTStoichiometricFast, high conversionHazardous reagents, difficult workup, high cost
PTSA 80-90%8-16 hReflux5 mol%Low-cost catalyst, established technologyLong reaction times, high energy use, aqueous waste
HClO₄-SiO₂ >95%1-3 hRTCatalytic (wt%)Fast, solvent-free option, easy catalyst removalCatalyst cost/preparation, potential for deactivation
Iodine >95%0.5-1.5 hRT10 mol%Very fast, mild conditions, high chemoselectivityThiosulfate quench required, potential iodine contamination

Downstream Processing: Purification Strategies

Regardless of the synthetic method, the crude this compound requires purification. The presence of the polar carboxylic acid group and the nonpolar dithiane moiety gives the molecule moderate solubility in a range of organic solvents.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product Reaction Completed Reaction Mixture Workup Catalyst Removal & Quenching Reaction->Workup Concentration Solvent Evaporation Workup->Concentration Crude Crude Solid Product Concentration->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying API Pure Crystalline Product (>99% Purity) Drying->API

Caption: General workflow for the purification of the target molecule.

Protocol: Recrystallization

Recrystallization is the most scalable and effective method for purifying this solid compound.

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).

  • While hot, filter the solution if any insoluble impurities (like residual solid catalyst) are present.

  • Slowly add a hot anti-solvent in which the product is poorly soluble (e.g., water or heptane) until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

This method consistently yields high-purity material (>99%) and is a standard, well-understood unit operation in industrial settings. The key to scalability is selecting a solvent system that is safe, effective, and easily recovered.

Final Recommendation for Scalable Synthesis

After a thorough evaluation, the heterogeneous catalysis route using a solid-supported acid (Method 3) presents the most compelling case for a scalable, efficient, and environmentally responsible synthesis of this compound.

Justification:

  • Process Efficiency: The simple filtration-based catalyst removal drastically simplifies the workup, reducing cycle time and labor costs.

  • Environmental Impact: The potential for solvent-free conditions and catalyst recycling significantly lowers the process mass intensity (PMI) and E-Factor, aligning with green chemistry principles.

  • Safety and Robustness: Operating at room temperature improves the safety profile, and the process avoids handling highly corrosive or hazardous reagents like BF₃·OEt₂.

  • Economic Viability: While the initial catalyst cost may be higher than for PTSA, the savings from reduced solvent usage, waste disposal, and cycle time are expected to make it more economical at scale.

The iodine-catalyzed method serves as an excellent alternative, particularly if the downstream process can efficiently handle the thiosulfate quench and subsequent salt removal. For initial scale-up and process development, the solid-supported acid catalyst pathway offers the clearest advantages for building a robust and sustainable manufacturing process.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Syntheses, Coll. Vol. 6, p.536 (1988); Vol. 51, p.76 (1971). [Link]

  • Química Organica.org. Synthesis of 1,3-dithianes. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Vedejs, E., & Fuchs, P. L. (1977). Improved aldehyde synthesis from 1,3-dithianes. The Journal of Organic Chemistry.
  • Tanaka, K., & Tanaka, F. (2001). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Chemistry Letters, 30(2), 134-135.
  • Zamani, F., & Ebrahimi, S. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. E-Journal of Chemistry, 4(4), 514-517.
  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
  • Kumar, P., & Singh, A. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6567. [Link]

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A Comparative Guide to the Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision governed by a multitude of factors beyond mere chemical feasibility. Cost, efficiency, safety, and environmental impact are paramount considerations. This guide provides an in-depth cost-benefit analysis of different synthetic strategies for obtaining 4-(1,3-dithian-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. By examining the nuances of each approach, from starting material selection to reaction conditions and purification, this document aims to empower scientists to make informed decisions tailored to their specific laboratory and project needs.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a carboxylic acid and a dithiane moiety. The carboxylic acid group offers a handle for amide bond formation, esterification, and other functional group transformations common in the synthesis of bioactive molecules. The 1,3-dithiane group serves as a versatile masked aldehyde. Its stability under various conditions makes it an excellent protecting group, while its ability to undergo deprotonation at the C2 position to form an acyl anion equivalent—a concept known as umpolung—opens up a rich field of carbon-carbon bond-forming reactions. This unique combination of functionalities makes the target molecule a desirable intermediate for the construction of complex molecular architectures.

Route 1: Direct Thioacetalization of 4-Formylbenzoic Acid

The most direct and widely employed route to this compound is the acid-catalyzed thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction is a classic example of carbonyl protection and is favored for its atom economy and straightforward nature.

Synthetic_Route_1 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Reaction Acid-Catalyzed Thioacetalization 4-Formylbenzoic_Acid->Reaction 1,3-Propanedithiol 1,3-Propanedithiol 1,3-Propanedithiol->Reaction Product This compound Reaction->Product Synthetic_Route_2 p-Toluic_Acid p-Toluic Acid Protection Carboxylic Acid Protection (e.g., Esterification) p-Toluic_Acid->Protection Protected_Acid Protected p-Toluic Acid Protection->Protected_Acid Bromination Radical Bromination (NBS, AIBN) Protected_Acid->Bromination Brominated_Intermediate 4-(Bromomethyl)benzoic Acid Derivative Bromination->Brominated_Intermediate Dithiane_Formation Reaction with 1,3-Propanedithiolate Brominated_Intermediate->Dithiane_Formation Protected_Product Protected this compound Dithiane_Formation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(1,3-dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(1,3-dithian-2-yl)benzoic acid. As laboratory professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide a clear, logical workflow, grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Characterization

Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal plan. The molecule's structure, featuring a carboxylic acid group and a sulfur-containing dithiane ring, dictates its hazard profile.

  • Benzoic Acid Moiety : The carboxylic acid group renders the compound acidic. While specific corrosivity data is not available, it should be handled as a potential skin and eye irritant, similar to its parent compound, benzoic acid.[1][2]

  • 1,3-Dithiane Moiety : The dithiane group introduces sulfur into the molecule. Thermal decomposition or combustion can lead to the release of toxic sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Based on the guidelines from the Environmental Protection Agency (EPA), this compound must be managed as hazardous waste.[4][5] It does not meet the criteria for drain disposal, which is reserved for select aqueous solutions of low toxicity and moderate pH.[6]

Table 1: Hazard Profile of this compound

Hazard Characteristic Description Primary Regulatory Concern
Corrosivity (Acidic) The carboxylic acid functional group makes the compound acidic. It may cause skin and eye irritation or damage.[1][2] EPA, OSHA
Toxicity While specific toxicity data is limited, organosulfur compounds and aromatic acids can pose health risks. Inhalation of dust should be avoided.[1] EPA, OSHA
Reactivity Incompatible with strong bases, oxidizing agents, and reducing agents.[7] Acids should not be stored in metal containers.[6][8] EPA

| Environmental Hazard | Improper disposal can contaminate soil and water. Benzoic acid is classified as harmful to aquatic life.[2][9] | EPA |

Regulatory and Compliance Framework

The disposal of laboratory chemicals in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP).[11] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols. All personnel must be familiar with its location and contents.[11][12]

  • EPA's Hazardous Waste Regulations (40 CFR 260-268) : These regulations define what constitutes hazardous waste and establish the "cradle-to-grave" management system.[5] This includes guidelines for waste accumulation, labeling, and disposal by licensed facilities.[8][13]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all necessary engineering controls and PPE are in place to minimize exposure.

  • Engineering Controls : Handle all solid chemical waste, including this compound, within a certified chemical fume hood to prevent inhalation of dust.[14]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[15]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) suitable for handling acidic organic solids.

    • Body Protection : A standard laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting and disposing of this compound waste.

Step 1: Waste Segregation Proper segregation is paramount to prevent dangerous chemical reactions.[6]

  • DO NOT mix this waste with:

    • Bases (alkalis)

    • Strong oxidizing agents

    • Cyanides or sulfides

    • Aqueous waste streams

  • Designate a specific, compatible container for "Non-halogenated Solid Organic Acid Waste."

Step 2: Container Selection and Labeling

  • Container Choice : Use a container made of a material compatible with organic acids, such as a glass or high-density polyethylene (HDPE) bottle with a screw cap.[5][6] Ensure the container is clean, dry, and in good condition.[16] Never use foodstuff containers.[6]

  • Labeling : The container must be labeled before any waste is added.[16] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Corrosive," "Irritant")[13]

    • The accumulation start date (only to be filled out when the container is moved to a Central Accumulation Area, not the satellite area).[13]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • The SAA is the designated location in the lab where waste is initially collected.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[8][13]

  • Keep the waste container securely capped at all times, except when adding waste.[6]

  • Do not fill the container beyond 75-90% capacity to allow for headspace and prevent spills.[8][16]

  • Store the container in a designated secondary containment bin within the SAA to contain any potential leaks.

Step 4: Final Disposal

  • Once the waste container is full or has been in the SAA for up to one year, arrange for its removal.[6]

  • Contact your institution's EH&S department to schedule a waste pickup.[17]

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[4][18]

Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collect Waste Collection & Storage cluster_disposal Final Disposition A Generate Waste: This compound B Consult SDS & CHP A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Select Compatible Container (Glass or HDPE) D->E F Affix 'Hazardous Waste' Label E->F G Segregate Waste: Isolate from bases, oxidizers, and other incompatibles. F->G H Place Waste in Labeled Container in Satellite Accumulation Area (SAA) G->H Yes I Keep Container Closed & in Secondary Containment H->I J Container Full or >1 Year in SAA? J->I No K Contact EH&S for Waste Pickup J->K Yes L Waste Manifested & Removed by Licensed Vendor K->L

Caption: Decision workflow for compliant disposal of this compound waste.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, prompt and correct action is crucial.

Spill Management (Solid Material)

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate the Area : Restrict access to the spill location.

  • Assess the Spill : For a small, manageable spill, proceed with cleanup. For a large or uncontrolled spill, evacuate the area and contact EH&S or the emergency response team immediately.[17]

  • Cleanup :

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan to avoid creating airborne dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.[3][17]

    • Decontaminate the spill area with a suitable cleaning solution, followed by water.[17]

Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 4-(1,3-dithian-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 4-(1,3-dithian-2-yl)benzoic Acid. It is intended for researchers, scientists, and professionals in drug development who may work with this and structurally related compounds. The procedures outlined are designed to ensure personnel safety and mitigate environmental impact, reflecting a deep commitment to laboratory safety and responsible chemical management.

Understanding the Hazard Profile: A Bifunctional Molecule

This compound is a bifunctional molecule, and its hazard profile is a composite of its two primary structural components: the benzoic acid moiety and the 1,3-dithiane ring. A thorough risk assessment necessitates an understanding of the potential hazards contributed by each.

  • Benzoic Acid Moiety : Benzoic acid and its simple derivatives are known to be irritants.[1][2] They can cause skin irritation upon contact and are particularly hazardous to the eyes, with the potential for serious eye damage.[1][2] Inhalation of dusts can lead to respiratory tract irritation.[3]

Therefore, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with the added consideration of hazardous decomposition products in the event of a fire.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn in situations with a higher risk of splashing.[4]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoesA lab coat provides a removable barrier in case of a spill. Ensure there is no exposed skin on the arms or legs.
Hand Protection Nitrile or Butyl rubber glovesNitrile gloves offer good resistance to a range of chemicals, including many acids and organic compounds.[6] For prolonged contact or when handling larger quantities, butyl rubber gloves provide excellent protection against acids.[6] Always inspect gloves for any signs of degradation or perforation before use.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or if dust generation is significant.Handling the solid compound can generate dust, which may be irritating if inhaled.[3] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Visualizing the PPE Protocol

PPE_Protocol cluster_researcher Researcher cluster_ppe Personal Protective Equipment researcher Researcher goggles Chemical Safety Goggles researcher->goggles Eye Protection face_shield Face Shield (as needed) researcher->face_shield Face Protection lab_coat Laboratory Coat researcher->lab_coat Body Protection gloves Nitrile or Butyl Gloves researcher->gloves Hand Protection respirator Respirator (as needed) researcher->respirator Respiratory Protection

A diagram illustrating the essential personal protective equipment for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for safety and experimental integrity.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5] The container should be tightly sealed to prevent the absorption of moisture and to contain any dust.

Handling and Use
  • Controlled Environment : All handling of solid this compound should be conducted in a chemical fume hood to minimize the risk of inhalation.

  • Weighing : When weighing the solid, use a balance inside the fume hood or in a designated weighing enclosure to contain any dust.

  • Spill Management : In the event of a spill, avoid generating dust.[7] Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with an appropriate solvent and decontaminated.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection : Collect all waste containing the compound in a clearly labeled, sealed container. This includes any contaminated gloves, weighing paper, and cleaning materials.

  • Neutralization of Sulfur Content : Due to the sulfur content, there is a risk of forming acidic byproducts upon degradation in the environment. It is recommended to treat the waste with an alkaline material, such as calcium carbonate (limestone), to neutralize any potential acid formation.

  • Final Disposal : Dispose of the neutralized waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.

Emergency Procedures: Preparedness and Response

First Aid Measures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[7] Seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media : Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may scatter the dust.

  • Hazardous Combustion Products : Be aware that thermal decomposition can produce toxic and irritating gases, including carbon oxides and sulfur oxides.[5]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory.

References

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  • ACS Publications. (n.d.). Anion Reactions of 1,3-Dithiane 1,3-Dioxide with Carbonyl Compounds: High Diastereoselectivity with Aromatic Aldehydes under Conditions of Equilibrium Control.
  • ChemicalBook. (n.d.). 4-(1,3-DITHIOLAN-2-YL)BENZOIC ACID.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • PowerPak. (2025, September 6).
  • Thermo Fisher Scientific. (2011, February 9). Safety Data Sheet - Benzoic acid, 2,2'-dithiobis-.
  • TCI Chemicals. (2025, February 14).
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  • MDPI. (2021). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • MDPI. (2020, October 30). Review of Sulfuric Acid Decomposition Processes for Sulfur-Based Thermochemical Hydrogen Production Cycles.
  • Organic Syntheses. (n.d.). 1,3-Dithiane.
  • Wikipedia. (n.d.). Dithiane.
  • ACS Publications. (n.d.). Thermal Decomposition of Sulfides.
  • Wikipedia. (n.d.). Organosulfur chemistry.
  • Wikipedia. (n.d.). Sulfuric acid.
  • Asian Journal of Chemistry. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.